molecular formula C37H74NO8P B041923 Dipalmitoylphosphatidylethanolamine CAS No. 5681-36-7

Dipalmitoylphosphatidylethanolamine

Numéro de catalogue: B041923
Numéro CAS: 5681-36-7
Poids moléculaire: 692.0 g/mol
Clé InChI: SLKDGVPOSSLUAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine, more commonly known as DHPE or a saturated (C16:0) phosphatidylethanolamine (PE), is a synthetically derived phospholipid of paramount importance in biophysical and biomedical research. Its structure features two fully saturated palmitoyl (hexadecanoyl) chains attached to a rac-glycero backbone, linked to a phosphoethanolamine headgroup. This specific configuration confers high phase transition temperature and promotes membrane rigidity and stability, making it an essential component for constructing robust model lipid bilayers and liposomes.

Propriétés

IUPAC Name

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKDGVPOSSLUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H74NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016031
Record name Dipalmitoyl cephalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5681-36-7
Record name Dipalmitoylphosphatidylethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5681-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dipalmitoylcephaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005681367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipalmitoyl cephalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-1-[[[(2-aminoethoxy)hydroxyphosphinoyl]oxy]methyl]ethane-1,2-diyl bishexadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.675
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAC-1,2-DIPALMITOYLGLYCERO-3-PHOSPHOETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYA85H5S0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Dipalmitoylphosphatidylethanolamine (DPPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE). It includes detailed experimental protocols and visual representations of key pathways and workflows to support research and development activities.

Core Concepts: Chemical Identity and Structure

Dipalmitoylphosphatidylethanolamine (DPPE) is a glycerophospholipid, a major class of lipids that are essential components of all cell membranes.[1][2] It is classified as a phosphatidylethanolamine (B1630911) (PE), which is the second most abundant phospholipid in eukaryotic cell membranes after phosphatidylcholine (PC).[1][3]

The structure of DPPE consists of a central glycerol (B35011) backbone. The sn-1 and sn-2 positions of the glycerol are esterified with two saturated 16-carbon fatty acids, palmitic acid. The sn-3 position is attached to a phosphate (B84403) group, which is further linked to an ethanolamine (B43304) head group.[2] This amphipathic nature, with a hydrophilic phosphoethanolamine head and two hydrophobic palmitoyl (B13399708) tails, dictates its self-assembly into bilayer structures in aqueous environments.[2]

Chemical Structure of this compound:

DPPE_Structure cluster_glycerol Glycerol Backbone cluster_tails sn-1 & sn-2 Palmitoyl Tails (Hydrophobic) cluster_head sn-3 Phosphoethanolamine Headgroup (Hydrophilic) G CH₂-O-C(=O)-(CH₂)₁₄-CH₃ | CH-O-C(=O)-(CH₂)₁₄-CH₃ | CH₂-O-P(=O)(O⁻)-O-CH₂-CH₂-NH₃⁺ Tails Two 16-carbon saturated fatty acid chains Head Phosphate group linked to an ethanolamine moiety Kennedy_Pathway Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase ATP ATP ADP ADP ATP->ADP CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:phosphoethanolamine cytidylyltransferase CTP CTP PPi PPi CTP->PPi PE Phosphatidylethanolamine (PE) CDP_Ethanolamine->PE CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase DAG Diacylglycerol (DAG) DAG->PE CMP CMP Drug_Delivery_Workflow Formulation 1. Liposome Formulation (DPPE, Co-lipids, Drug) Preparation 2. Preparation (Thin-film hydration, Sonication, Extrusion) Formulation->Preparation Purification 3. Purification (Dialysis, Size Exclusion Chromatography) Preparation->Purification Characterization 4. Physicochemical Characterization Purification->Characterization InVitro 5. In Vitro Studies (Cell Viability, Cellular Uptake) Characterization->InVitro InVivo 6. In Vivo Studies (Pharmacokinetics, Biodistribution, Efficacy) InVitro->InVivo Analysis 7. Data Analysis & Optimization InVivo->Analysis Analysis->Formulation Iterative Optimization Size Size & PDI (DLS) Zeta Zeta Potential Morphology Morphology (TEM) Encapsulation Encapsulation Efficiency (HPLC/UV-Vis)

References

An In-Depth Technical Guide to the Synthesis and Purification of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), a saturated phosphatidylethanolamine (B1630911) crucial for various research applications, including liposome (B1194612) formulation, membrane biophysics studies, and as a component in drug delivery systems.

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a glycerophospholipid with the chemical formula C37H74NO8P. It consists of a glycerol (B35011) backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions and a phosphoethanolamine head group at the sn-3 position. The saturated nature of the palmitoyl (B13399708) chains allows for tight packing in lipid bilayers, influencing membrane fluidity and stability. In cellular biology, phosphatidylethanolamines (PEs) are major components of biological membranes and are involved in critical cellular processes such as membrane fusion, cell division, and apoptosis.[1][2][3][4][5][6][7] The ability to synthesize and purify high-quality DPPE is therefore essential for advancing research in these areas.

Chemical Synthesis of DPPE

The de novo synthesis of DPPE can be achieved through a multi-step process starting from sn-glycerol-3-phosphate. The general strategy involves the acylation of the glycerol backbone, followed by the introduction of the phosphoethanolamine head group.

Synthetic Pathway Overview

A common synthetic route involves three main stages:

  • Acylation of sn-Glycerol-3-Phosphate: The free hydroxyl groups at the sn-1 and sn-2 positions of sn-glycerol-3-phosphate are acylated using palmitoyl chloride in the presence of a base to yield 1,2-dipalmitoyl-sn-glycero-3-phosphate (dipalmitoyl phosphatidic acid).

  • Coupling with Protected Ethanolamine (B43304): The resulting phosphatidic acid is then coupled with an N-protected ethanolamine derivative, such as N-trityl ethanolamine, using a suitable coupling agent.

  • Deprotection: The protecting group on the ethanolamine moiety is removed under mild acidic conditions to yield the final DPPE product.

Experimental Protocol: Synthesis of DPPE

Step 1: Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphate (Dipalmitoyl Phosphatidic Acid)

  • To a solution of sn-glycerol-3-phosphate in a suitable anhydrous solvent (e.g., pyridine (B92270) or a mixture of chloroform (B151607) and pyridine), add an excess of palmitoyl chloride dropwise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of cold water or a dilute acid solution.

  • The product is extracted with an organic solvent (e.g., chloroform or diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Coupling with N-Trityl Ethanolamine

  • The crude dipalmitoyl phosphatidic acid is dissolved in an anhydrous solvent such as dichloromethane.

  • N-trityl ethanolamine and a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 2-chloro-1-methylpyridinium (B1202621) iodide) are added to the solution. A catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) may also be added.

  • The reaction is stirred at room temperature for 24-48 hours and monitored by TLC.

  • After the reaction is complete, the mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • The filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried and concentrated.

Step 3: Deprotection of the N-Trityl Group

  • The N-trityl protected DPPE is dissolved in a suitable solvent mixture, such as chloroform/methanol (B129727).

  • A mild acid, such as trifluoroacetic acid (TFA), is added to the solution, and the reaction is stirred at room temperature for 1-2 hours.[8]

  • The deprotection is monitored by TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure, and the crude DPPE is obtained.

Purification of DPPE

Purification of the synthesized DPPE is critical to remove unreacted starting materials, by-products, and any side products. A combination of column chromatography and recrystallization is typically employed.

Column Chromatography

Silica (B1680970) gel column chromatography is an effective method for the purification of phospholipids (B1166683).

Experimental Protocol:

  • Column Packing: A glass column is packed with silica gel 60 (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane (B92381) or chloroform).

  • Sample Loading: The crude DPPE is dissolved in a minimal amount of the initial eluent and loaded onto the column.

  • Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system is a gradient of chloroform to a mixture of chloroform and methanol. The polarity is gradually increased to first elute less polar impurities, followed by the DPPE, and finally, more polar impurities.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure DPPE.

Recrystallization

Recrystallization can be used as a final purification step to obtain highly pure, crystalline DPPE.

Experimental Protocol:

  • Solvent Selection: A suitable solvent system is one in which DPPE is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of chloroform and methanol or ethanol (B145695) and water can be effective.

  • Dissolution: The partially purified DPPE is dissolved in a minimal amount of the hot solvent system.

  • Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.

  • Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purity Assessment and Characterization

The purity and identity of the synthesized DPPE must be confirmed using various analytical techniques.

Thin Layer Chromatography (TLC)

TLC is a quick and convenient method to assess the purity of DPPE and to monitor the progress of reactions and chromatographic separations.[9]

Experimental Protocol:

  • Plate Preparation: A small amount of a solution of the synthesized DPPE is spotted onto a silica gel TLC plate.

  • Development: The plate is developed in a chamber containing a suitable mobile phase. A common solvent system for phospholipids is a mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v).

  • Visualization: The spots can be visualized using various methods, such as iodine vapor, or by spraying with a specific stain for phospholipids like molybdenum blue spray reagent.

  • Rf Value: The retention factor (Rf) of the DPPE spot is calculated and compared to that of a standard.[10][11][12]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the proton environment in the molecule, confirming the presence of the palmitoyl chains, the glycerol backbone, and the ethanolamine headgroup.

  • ³¹P NMR: Is particularly useful for phosphorus-containing compounds. DPPE should show a single peak in the ³¹P NMR spectrum, and its chemical shift can confirm the phosphate (B84403) ester linkage.[13][14][15]

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the synthesized DPPE, confirming its identity.[16]

Data Presentation

Table 1: Summary of Synthesis and Purification Data

ParameterExpected Value/Range
Overall Yield40-60%
Purity by HPLC>98%[17]
TLC Rf Value (Chloroform:Methanol:Water 65:25:4)~0.4 - 0.5
Melting Point~185-190 °C

Table 2: Analytical Characterization Data for DPPE

TechniqueExpected Results
¹H NMR (CDCl₃)Peaks corresponding to the terminal methyl groups of palmitoyl chains (~0.88 ppm), methylene (B1212753) protons of the fatty acid chains (~1.25 ppm), glycerol backbone protons (~3.9-5.2 ppm), and ethanolamine protons.
³¹P NMR (CDCl₃)A single peak around 0 to -1 ppm.
Mass Spec (ESI-MS) [M+H]⁺ at m/z 692.5

Visualization of Pathways and Workflows

Signaling Pathway Involving Phosphatidylethanolamine

Phosphatidylethanolamine plays a crucial role in apoptosis (programmed cell death). During apoptosis, PE, along with phosphatidylserine (B164497) (PS), is translocated from the inner to the outer leaflet of the plasma membrane, serving as a signal for phagocytic cells to engulf the apoptotic cell.[6][7][18] This process is a key component of tissue homeostasis.

Role of Phosphatidylethanolamine in Apoptosis Signaling Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Scramblase_Activation Scramblase Activation Caspase_Activation->Scramblase_Activation PE_Translocation PE Translocation to Outer Leaflet Scramblase_Activation->PE_Translocation Phagocyte_Recognition Phagocyte Recognition PE_Translocation->Phagocyte_Recognition Phagocytosis Phagocytosis Phagocyte_Recognition->Phagocytosis

Caption: Apoptosis signaling pathway involving PE.

Experimental Workflow for DPPE Synthesis and Purification

The following diagram illustrates the logical flow of the experimental procedures described in this guide.

Experimental Workflow for DPPE Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Acylation Acylation of sn-Glycerol-3-Phosphate Coupling Coupling with N-Trityl Ethanolamine Acylation->Coupling Deprotection N-Trityl Deprotection Coupling->Deprotection Column_Chromatography Silica Gel Column Chromatography Deprotection->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization TLC TLC Analysis Recrystallization->TLC NMR NMR Spectroscopy (¹H, ³¹P) Recrystallization->NMR MS Mass Spectrometry Recrystallization->MS

References

A Technical Guide to the Physical Properties of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) at Different Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the temperature-dependent physical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), a saturated phospholipid of significant interest in the fields of membrane biophysics, drug delivery, and biomaterial development. Understanding the thermotropic behavior of DPPE is crucial for the rational design of lipid-based formulations and for elucidating the structure-function relationships of biological membranes.

Thermotropic Phase Behavior of DPPE

DPPE, like other phospholipids, exhibits a rich thermotropic phase behavior, transitioning between different physical states as a function of temperature. These phase transitions are characterized by changes in the ordering of the hydrocarbon chains, the packing of the lipid molecules, and the overall structure of the lipid assembly. The primary phases observed for DPPE in aqueous dispersion are the subgel (Lc), lamellar gel (Lβ), and liquid crystalline (Lα) phases.

The main phase transition (Tm) for DPPE, corresponding to the transformation from the ordered gel phase to the disordered liquid-crystalline phase, is a key parameter influencing the fluidity and permeability of DPPE-containing membranes. Molecular dynamics simulations have been employed to study the structural properties of DPPE bilayers near this main phase transition, revealing contrasting transformation processes compared to similar lipids like DPPC.[1]

Phase Transitions and Temperatures

The phase behavior of DPPE is complex and can be influenced by factors such as hydration and pressure. The main gel to liquid-crystalline phase transition temperature (Tm) is a critical parameter. Additionally, a subgel to lamellar gel phase transition can be observed under certain conditions. The temperatures of these transitions can be elevated by applying pressure.[2] For instance, in one study, the Lc/Lβ transition for DPPE bilayers appeared at pressures higher than 21.8 MPa.[2] Below this pressure, a direct Lc/Lα transition was observed at a temperature higher than the main transition temperature.[2]

Coarse-grained simulations of mixtures of dipalmitoylphosphatidylcholine (DPPC) and DPPE have shown that at high temperatures, close to ideal mixing is observed, while at lower temperatures in the ordered phase, dynamic heterogeneities can be identified.[3]

The following table summarizes the key phase transitions and their approximate temperatures for DPPE in excess water at ambient pressure. It is important to note that the exact transition temperatures can vary slightly depending on the experimental conditions, such as the purity of the lipid, the heating/cooling rate, and the specific technique used for measurement.

Phase TransitionAbbreviationApproximate Temperature (°C)Notes
Main Phase TransitionTm63 - 64.4Transition from the lamellar gel (Lβ) phase to the liquid-crystalline (Lα) phase.[4][5]
Subgel to Gel Transition-Highly dependent on incubation time and temperatureThe formation of the stable lamellar-crystal phase from the metastable lamellar-gel phase can require long incubation times.[6]

Thermodynamic Properties

The phase transitions of DPPE are associated with specific thermodynamic parameters, primarily the enthalpy change (ΔH), which reflects the energy absorbed or released during the transition.

TransitionParameterTypical ValueUnit
Main Phase Transition (Lβ → Lα)Enthalpy (ΔH)~35kJ/mol

Note: The enthalpy value is a representative value and can vary between studies.

Experimental Protocols for Characterization

The physical properties of DPPE are typically investigated using a combination of biophysical techniques. The following sections detail the general experimental protocols for the most common methods.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for studying the thermotropic phase behavior of lipids. It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of phase transition temperatures and enthalpies.

Methodology:

  • Sample Preparation: A known amount of DPPE is hydrated with a buffer solution to form a lipid dispersion, typically multilamellar vesicles (MLVs). The concentration of the lipid dispersion is usually in the range of 1-10 mg/mL.

  • Instrumentation: A differential scanning calorimeter is used. The lipid dispersion is hermetically sealed in an aluminum pan, and an identical pan containing only the buffer is used as a reference.

  • Measurement: The sample and reference pans are heated and cooled at a constant rate (e.g., 1-5 °C/min) over a desired temperature range that encompasses the expected phase transitions.

  • Data Analysis: The difference in heat flow between the sample and the reference is recorded as a function of temperature, generating a thermogram. The peak of the endothermic or exothermic event corresponds to the phase transition temperature (Tm), and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.

X-ray Diffraction

X-ray diffraction is a powerful technique for determining the structural organization of lipid assemblies at different temperatures. Small-angle X-ray scattering (SAXS) provides information on the overall lamellar structure and repeat distance, while wide-angle X-ray scattering (WAXS) gives insights into the packing of the hydrocarbon chains.

Methodology:

  • Sample Preparation: A hydrated DPPE sample is placed in a temperature-controlled sample holder. The concentration and hydration level are carefully controlled.

  • Instrumentation: A synchrotron or laboratory-based X-ray source is used. The sample is exposed to a monochromatic X-ray beam.

  • Data Collection: The scattered X-rays are detected by a 2D detector. Diffraction patterns are collected at various temperatures, allowing for the observation of temperature-induced structural changes.

  • Data Analysis:

    • SAXS: The positions of the Bragg peaks in the low-angle region are used to calculate the lamellar repeat distance (d-spacing), which is the thickness of the lipid bilayer plus the intervening water layer.

    • WAXS: The diffraction pattern in the wide-angle region provides information about the packing of the acyl chains. A sharp peak around 4.2 Å is characteristic of the ordered gel phase with tightly packed chains, while a broad, diffuse peak around 4.5 Å indicates the disordered liquid-crystalline phase.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is sensitive to the vibrational modes of molecules and can be used to probe the conformational order of the hydrocarbon chains and the hydration state of the headgroup of DPPE as a function of temperature.

Methodology:

  • Sample Preparation: A thin film of hydrated DPPE is prepared on an infrared-transparent window (e.g., CaF2). The sample is placed in a temperature-controlled transmission cell.

  • Instrumentation: A Fourier-transform infrared spectrometer is used.

  • Data Collection: FTIR spectra are recorded over a range of temperatures. Specific vibrational bands are monitored to follow the phase transition.

  • Data Analysis: The frequency of the symmetric (νs) and asymmetric (νas) CH2 stretching vibrations of the acyl chains is particularly sensitive to the conformational order. A sharp increase in the frequency of these bands indicates a transition from the more ordered (trans) gel phase to the more disordered (gauche) liquid-crystalline phase. The analysis of these spectra can be enhanced using techniques like multivariate curve resolution with alternating least squares (MCR-ALS).[7]

Visualizations

DPPE Phase Transitions

The following diagram illustrates the temperature-induced phase transitions of DPPE.

DPPE_Phase_Transitions Subgel Subgel Phase (Lc) (Highly Ordered) Gel Gel Phase (Lβ) (Ordered Chains) Subgel->Gel ~Variable Temp & Long Incubation LiquidCrystalline Liquid Crystalline Phase (Lα) (Disordered Chains) Gel->LiquidCrystalline Main Transition (Tm) ~63-64.4 °C

Diagram of DPPE phase transitions with increasing temperature.
Experimental Workflow for DPPE Characterization

The diagram below outlines a typical experimental workflow for characterizing the physical properties of DPPE.

Experimental_Workflow start DPPE Sample Preparation (Hydration) dsc Differential Scanning Calorimetry (DSC) start->dsc xray X-ray Diffraction (SAXS/WAXS) start->xray ftir FTIR Spectroscopy start->ftir analysis Data Analysis dsc->analysis xray->analysis ftir->analysis report Comprehensive Characterization Report analysis->report

Workflow for characterizing DPPE's physical properties.

References

An In-depth Technical Guide to the Phase Transition Behavior of DPPE Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) lipid bilayers. Understanding these phase transitions is critical for advancements in drug delivery systems, membrane biophysics, and the formulation of lipid-based therapeutics. This document details the thermodynamic properties, experimental methodologies used for characterization, and the molecular dynamics of DPPE bilayers.

Introduction to DPPE and Its Phase Behavior

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a saturated phospholipid that is a common component of biological membranes and is frequently used in model membrane systems. The behavior of DPPE is largely dictated by its molecular structure, which includes a small ethanolamine (B43304) headgroup and two saturated 16-carbon acyl chains. These features allow for strong intermolecular hydrogen bonding and tight packing, which in turn govern its distinct phase transition properties.

DPPE bilayers exhibit several temperature-dependent phases, the most prominent being the subgel (Lc), gel (Lβ), and liquid-crystalline (Lα) phases. The transitions between these phases are characterized by significant changes in the ordering of the acyl chains, the mobility of the lipid molecules, and the overall structure of the bilayer.

Quantitative Thermodynamic Data

The phase transitions of DPPE bilayers are associated with distinct thermodynamic parameters. These values are crucial for predicting and controlling the behavior of DPPE-containing systems.

Phase TransitionTransition Temperature (Tm)Enthalpy Change (ΔH)Reference
Subgel (Lc) to Gel (Lβ)Pressure-dependent; at pressures above 21.8 MPaNot specified[1]
Gel (Lβ) to Liquid-Crystalline (Lα)~63-64 °C~8.7-9.6 kcal/mol

Note: The exact values can vary depending on experimental conditions such as hydration level, pH, and the presence of other molecules.

Key Factors Influencing DPPE Phase Transitions

Several factors can significantly influence the phase transition behavior of DPPE bilayers:

  • Hydration: The level of water in the system affects the spacing between lipid headgroups and the overall bilayer structure. Dehydration can lead to an increase in the main transition temperature.

  • pH: Changes in pH can alter the ionization state of the phosphate (B84403) group in the headgroup, thereby affecting inter-lipid interactions and phase transition temperatures.

  • Pressure: Increasing pressure generally leads to an increase in the main transition temperature. The Lc/Lβ transition for DPPE, for instance, is observed at pressures higher than 21.8 MPa.[1]

  • Presence of Other Lipids: When mixed with other lipids, such as dipalmitoylphosphatidylcholine (DPPC), the phase behavior of the bilayer can become more complex, with the potential for phase separation and the formation of distinct lipid domains.

Experimental Protocols for Characterization

The study of DPPE phase transitions relies on a variety of biophysical techniques. Below are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and enthalpies.[2][3][4][5][6]

Methodology:

  • Sample Preparation:

    • A known amount of DPPE is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

    • The film is further dried under vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with a buffer solution (e.g., HEPES, PBS) at a temperature above the main phase transition temperature of DPPE to form multilamellar vesicles (MLVs).

    • For large unilamellar vesicles (LUVs), the MLV suspension is subjected to extrusion through polycarbonate filters of a defined pore size.[3]

  • DSC Measurement:

    • A precise amount of the lipid dispersion is hermetically sealed in an aluminum DSC pan.

    • An identical pan containing only the buffer is used as a reference.

    • The sample and reference pans are placed in the DSC instrument.

    • The temperature is scanned over a desired range (e.g., 20 °C to 80 °C) at a constant rate (e.g., 1 °C/min).

    • The differential heat flow between the sample and the reference is recorded as a function of temperature, generating a thermogram.

  • Data Analysis:

    • The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition.

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis dissolve Dissolve DPPE in Organic Solvent film Form Thin Lipid Film dissolve->film hydrate Hydrate with Buffer to form MLVs film->hydrate extrude Extrude to form LUVs (optional) hydrate->extrude load Load Sample and Reference into DSC Pans extrude->load scan Temperature Scan load->scan record Record Heat Flow scan->record thermogram Generate Thermogram record->thermogram tm Determine T_m (Peak Temperature) thermogram->tm dh Calculate ΔH (Peak Area) thermogram->dh

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis of DPPE lipid bilayers.
X-Ray Diffraction

X-ray diffraction provides detailed structural information about the arrangement of lipid molecules in the different phases, including bilayer thickness and the packing of the acyl chains.[7][8][9][10][11]

Methodology:

  • Sample Preparation:

    • A hydrated DPPE sample is prepared as described for DSC.

    • The sample is sealed in a thin-walled glass capillary tube.

  • X-Ray Diffraction Measurement:

    • The capillary is mounted in an X-ray beam.

    • The temperature of the sample is controlled using a Peltier device.

    • X-ray diffraction patterns are collected at various temperatures, particularly around the phase transition temperatures.

    • Both small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) data are collected.

  • Data Analysis:

    • SAXS: The positions of the diffraction peaks in the small-angle region are used to calculate the lamellar repeat distance (d-spacing), which includes the bilayer thickness and the thickness of the inter-bilayer water layer.

    • WAXS: The diffraction patterns in the wide-angle region provide information about the packing of the hydrocarbon chains. A sharp peak around 4.2 Å indicates a highly ordered gel phase with hexagonal chain packing, while a broad, diffuse peak around 4.5 Å is characteristic of the disordered liquid-crystalline phase.

XRay_Workflow cluster_prep Sample Preparation cluster_measurement X-Ray Diffraction cluster_analysis Data Analysis hydrate Prepare Hydrated DPPE Sample capillary Seal in Glass Capillary hydrate->capillary mount Mount Sample in X-Ray Beam capillary->mount temp_control Control Temperature mount->temp_control collect Collect SAXS and WAXS Patterns temp_control->collect saxs SAXS: Determine Lamellar Repeat Distance collect->saxs waxs WAXS: Analyze Acyl Chain Packing saxs->waxs

Caption: Workflow for X-Ray Diffraction analysis of DPPE lipid bilayers.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a non-perturbative technique that provides information about the conformation and dynamics of different parts of the lipid molecule by monitoring the vibrational frequencies of specific chemical bonds.[12][13][14][15][16]

Methodology:

  • Sample Preparation:

    • A hydrated DPPE sample is prepared.

    • The sample is placed between two CaF2 or BaF2 windows separated by a thin spacer.

  • FTIR Measurement:

    • The sample cell is placed in the FTIR spectrometer, which is equipped with a temperature-controlled sample holder.

    • FTIR spectra are recorded as a function of temperature, with particular attention to the regions corresponding to the CH2 stretching vibrations (~2800-3000 cm-1) and the C=O stretching vibrations (~1700-1750 cm-1).

  • Data Analysis:

    • CH2 Stretching Vibrations: The frequency of the symmetric (νs) and asymmetric (νas) CH2 stretching bands is sensitive to the conformational order of the acyl chains. A sharp increase in the frequency of these bands indicates a transition from the ordered gel phase to the disordered liquid-crystalline phase.

    • C=O Stretching Vibrations: The C=O stretching band provides information about the hydration and hydrogen bonding at the lipid-water interface.

FTIR_Workflow cluster_prep Sample Preparation cluster_measurement FTIR Measurement cluster_analysis Data Analysis hydrate Prepare Hydrated DPPE Sample cell Place between IR-transparent Windows hydrate->cell mount Place in Temperature- Controlled Spectrometer cell->mount record Record Spectra vs. Temperature mount->record ch2 Analyze CH2 Stretching (Acyl Chain Order) record->ch2 co Analyze C=O Stretching (Interfacial Hydration) ch2->co

Caption: Workflow for FTIR Spectroscopy analysis of DPPE lipid bilayers.

Molecular View of DPPE Phase Transitions

The phase transitions of DPPE bilayers can be understood at a molecular level by considering the arrangement and dynamics of the individual lipid molecules.

DPPE_Phases subgel Subgel Phase (Lc) Highly Ordered Acyl Chains All-trans gel Gel Phase (Lβ) Ordered, Tilted Chains Reduced Molecular Motion subgel->gel Sub-transition gel->subgel Slow Cooling liquid Liquid-Crystalline Phase (Lα) Disordered, Fluid Chains High Molecular Motion gel->liquid Main Transition (Tm) liquid->gel Cooling

Caption: Schematic of the main phases and transitions of a DPPE lipid bilayer.
  • Subgel Phase (Lc): At low temperatures, DPPE can form a highly ordered subgel phase where the acyl chains are in an all-trans configuration and packed in a crystalline-like lattice. Molecular motion is highly restricted.[17]

  • Gel Phase (Lβ): As the temperature increases, the bilayer transitions to the gel phase. In this phase, the acyl chains are still largely in an all-trans conformation but have more rotational freedom. The chains are typically tilted with respect to the bilayer normal.[18][19]

  • Liquid-Crystalline Phase (Lα): The main phase transition (Tm) marks the transition to the liquid-crystalline phase. This phase is characterized by a high degree of disorder in the acyl chains, with a significant number of gauche conformations. The lipids have high lateral mobility, and the bilayer is in a fluid state.[18][19]

Conclusion and Future Directions

The phase transition behavior of DPPE lipid bilayers is a complex phenomenon governed by a delicate balance of intermolecular forces. A thorough understanding of these transitions, facilitated by techniques such as DSC, X-ray diffraction, and FTIR spectroscopy, is essential for the rational design of lipid-based technologies. Future research in this area may focus on the influence of more complex biological environments, including the presence of proteins and other membrane components, on the phase behavior of DPPE and its implications for cellular processes and drug delivery. The continued development of molecular dynamics simulations will also provide deeper insights into the molecular mechanisms driving these transitions.[18]

References

The Multifaceted Role of DPPE in Biological Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) is a saturated phosphatidylethanolamine (B1630911) (PE) that plays a crucial role in the structure and function of biological membranes. Its unique biophysical properties, stemming from its small ethanolamine (B43304) headgroup and saturated acyl chains, significantly influence membrane organization, fluidity, and the activities of membrane-associated proteins. This technical guide provides an in-depth exploration of the functions of DPPE in biological membranes, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its involvement in cellular processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and manipulate the roles of DPPE in biological and synthetic membrane systems.

Introduction

Phospholipids (B1166683) are the fundamental building blocks of cellular membranes, and their diversity is key to the complex functions these membranes perform.[1] Among these, phosphatidylethanolamines (PEs) are a major class of phospholipids, and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a prominent example of a saturated PE.[1] The unique molecular geometry of DPPE, often described as cone-shaped due to its small headgroup relative to its acyl chains, imparts a propensity to induce negative curvature in membranes. This property is critical for various cellular processes that involve membrane remodeling, such as fusion and fission.

This guide will delve into the biophysical characteristics of DPPE, its interactions with other membrane components, its role in the formation of lipid domains, and its emerging significance in cellular signaling and drug delivery applications.

Biophysical Properties and Membrane Organization

The biophysical behavior of DPPE is a cornerstone of its functional significance in membranes. Its saturated dipalmitoyl chains allow for tight packing, leading to a higher phase transition temperature compared to its unsaturated counterparts.

Phase Transitions and Membrane Fluidity

DPPE exhibits a distinct gel-to-liquid crystalline phase transition, which is a critical determinant of membrane fluidity. The main transition temperature (Tm) for pure DPPE bilayers is approximately 63-66°C.[2][3] This high Tm reflects the strong van der Waals interactions between its saturated acyl chains. The presence of DPPE in a membrane generally increases its rigidity and viscosity compared to membranes composed of phospholipids with larger headgroups like phosphatidylcholine (PC).[2]

Inter-lipid Interactions and Membrane Structure

DPPE's small ethanolamine headgroup facilitates strong intermolecular hydrogen bonding, both with neighboring lipids and with water molecules at the interface.[4] These interactions contribute to a reduction in the area per lipid and an increase in membrane thickness when DPPE is incorporated into a bilayer.[4] Molecular dynamics simulations have shown that increasing the concentration of DPPE in a mixed DPPC/DPPE bilayer leads to a more ordered state with a decreased average area per headgroup.

Data Presentation: Biophysical Properties of DPPE-Containing Membranes

PropertyValue/ObservationExperimental Context
Main Transition Temperature (Tm) ~63-66 °CPure DPPE bilayers[2][3]
Area per Lipid Decreases with increasing DPPE concentrationMixed DPPC/DPPE bilayers[4]
Membrane Thickness Increases with increasing DPPE concentrationMixed DPPC/DPPE bilayers
Membrane Fluidity Decreases (more viscous) compared to PC membranesGeneral observation[2]

Role in Membrane Dynamics: Fusion and Fission

The conical shape of DPPE molecules gives them an intrinsic negative curvature, which is a key factor in promoting membrane fusion and fission events. These processes are fundamental to numerous cellular functions, including vesicle trafficking, endocytosis, and exocytosis.

Membrane Fusion

Membrane fusion requires the formation of highly curved, non-lamellar lipid intermediates. The presence of cone-shaped lipids like DPPE can lower the energy barrier for the formation of these structures, thereby facilitating the fusion process.[1] Studies have shown that phosphatidylethanolamine can promote membrane fusion through a mechanism that may circumvent the classical stalk model.[1]

Membrane Fission

Membrane fission, the process of one membrane dividing into two, is also influenced by lipid geometry. While the precise molecular mechanisms are complex and often protein-driven, the presence of lipids that favor negative curvature, such as DPPE, can contribute to the constriction and eventual scission of the membrane neck.

Involvement in Lipid Rafts and Domain Formation

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that are involved in signal transduction and protein trafficking. The partitioning of lipids into these domains is influenced by their physicochemical properties. While DPPE itself is not a canonical raft lipid, its presence can modulate the properties of these domains. Fluorescently labeled DPPE has been used as a probe to study the properties of ordered and disordered membrane domains.[5] The partitioning of such probes can be quantified to understand the organization of these microdomains.

Role in Cellular Signaling

Recent evidence suggests that PEs, including DPPE, are not merely structural components but also participate in cellular signaling. N-acylated PEs, which can be formed from DPPE, are precursors to a class of signaling lipids called N-acylethanolamines (NAEs).[2][6]

Endocannabinoid Signaling Pathway

One of the most well-studied NAEs is anandamide (B1667382), an endocannabinoid that binds to cannabinoid receptors.[7] The biosynthesis of anandamide can involve the N-acylation of a PE, such as DPPE, to form N-arachidonoyl PE, which is then cleaved to release anandamide.[7] This pathway highlights a direct role for PE metabolism in neuromodulatory and other signaling processes.

Below is a simplified representation of the N-acylation-phosphodiesterase pathway leading to NAEs.

NAE_Pathway PC Phosphatidylcholine (with Arachidonic Acid) NAT N-Acyltransferase PC->NAT DPPE DPPE DPPE->NAT NAPE N-Arachidonoyl PE (NAPE) NAT->NAPE PLD NAPE-PLD NAPE->PLD Anandamide Anandamide (NAE) PLD->Anandamide Signaling Cellular Signaling Anandamide->Signaling

Caption: N-Acylethanolamine (NAE) Biosynthesis Pathway.

Interactions with Membrane Proteins

The lipid environment significantly influences the structure and function of membrane proteins.[8] The presence of PE in the membrane is crucial for the proper folding and activity of certain proteins, where it can act as a "lipid chaperone".[2] The tight packing and specific hydrogen bonding capabilities of DPPE can modulate the conformational dynamics of transmembrane proteins and their interactions with other molecules.

Applications in Drug Delivery

The unique properties of DPPE have made it a valuable component in the design of lipid-based drug delivery systems, such as liposomes.[9] Its fusogenic nature can be exploited to enhance the endosomal escape of encapsulated drugs, leading to more efficient intracellular delivery.[9] Furthermore, derivatives of DPPE are used to create functionalized liposomes for targeted drug delivery and imaging.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of DPPE in biological membranes.

Protocol 1: Preparation of DPPE-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) and their subsequent extrusion to form large unilamellar vesicles (LUVs).[5][10]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • Other lipids as required (e.g., DPPC, cholesterol)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve DPPE and any other lipids in the organic solvent in the round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. The temperature of the water bath should be above the phase transition temperature of all lipid components. A thin, uniform lipid film will form on the inner surface of the flask.

  • Drying: Dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

  • Hydration: Add the pre-warmed hydration buffer to the flask. The temperature of the buffer should be above the highest Tm of the lipid components.

  • Vesicle Formation: Agitate the flask by hand or vortexing to hydrate (B1144303) the lipid film. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble the liposome extruder with the desired polycarbonate membrane.

    • Heat the extruder to a temperature above the lipid Tm.

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form unilamellar vesicles of a defined size. The suspension should become more translucent.

Liposome_Preparation_Workflow start Start dissolve Dissolve Lipids in Organic Solvent start->dissolve evaporate Form Thin Film via Rotary Evaporation dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate Film with Buffer (T > Tm) dry->hydrate extrude Extrude to Form Unilamellar Vesicles hydrate->extrude end End extrude->end

Caption: Workflow for Liposome Preparation.

Protocol 2: Differential Scanning Calorimetry (DSC) of DPPE Liposomes

DSC is used to measure the thermotropic properties of lipid bilayers, including the phase transition temperature (Tm) and enthalpy (ΔH).[11][12]

Materials:

  • DPPE-containing liposome suspension (prepared as in Protocol 1)

  • Reference buffer (the same buffer used for liposome hydration)

  • DSC instrument

  • DSC sample and reference pans

Procedure:

  • Sample Preparation:

    • Accurately pipette a known volume of the liposome suspension into a DSC sample pan.

    • Pipette the same volume of the reference buffer into a reference pan.

    • Seal both pans hermetically.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the experimental parameters: temperature range (e.g., 20°C to 80°C for DPPE), scan rate (e.g., 1-5°C/min), and number of heating/cooling cycles.

  • Data Acquisition: Start the DSC run. The instrument will record the differential heat flow between the sample and reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain a thermogram.

    • The peak of the endotherm corresponds to the main phase transition temperature (Tm).

    • Integrate the area under the peak to determine the enthalpy of the transition (ΔH).

Protocol 3: Fluorescence Microscopy of DPPE-Containing Giant Unilamellar Vesicles (GUVs)

GUVs are micron-sized vesicles that are excellent models for studying membrane domains and lipid-protein interactions using fluorescence microscopy.[4][11]

Materials:

  • DPPE and other lipids

  • Fluorescent lipid probe (e.g., Rhodamine-DPPE or NBD-DPPE)

  • Chloroform

  • Indium tin oxide (ITO) coated glass slides

  • Sucrose (B13894) solution (for hydration)

  • Glucose solution (for observation)

  • Electroformation chamber

  • Function generator

  • Fluorescence microscope

Procedure:

  • Lipid Film Preparation:

    • Prepare a lipid mixture in chloroform, including a small mole percentage (e.g., 0.5-1 mol%) of a fluorescent lipid probe.

    • Deposit a small volume of the lipid solution onto the conductive side of an ITO slide and spread it evenly.

    • Dry the lipid film under vacuum.

  • GUV Formation (Electroformation):

    • Assemble the electroformation chamber with the lipid-coated ITO slides separated by a spacer.

    • Fill the chamber with a sucrose solution.

    • Apply an AC electric field (e.g., 10 Hz, 1-2 V) for several hours at a temperature above the lipid Tm.

  • GUV Harvesting and Observation:

    • Gently harvest the GUV suspension from the chamber.

    • Place an aliquot of the GUV suspension in an observation chamber and add an equiosmolar glucose solution. The density difference will cause the GUVs to settle at the bottom.

    • Observe the GUVs using a fluorescence microscope with appropriate filter sets for the chosen fluorescent probe.

Conclusion

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine is a phospholipid with profound effects on the structure and function of biological membranes. Its ability to induce tight packing, increase membrane rigidity, and promote negative membrane curvature makes it a key player in maintaining membrane integrity and facilitating dynamic processes such as fusion and fission. Furthermore, its involvement in the biosynthesis of signaling molecules like endocannabinoids highlights its active role in cellular communication. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the multifaceted roles of DPPE. A thorough understanding of DPPE's function is not only crucial for fundamental cell biology but also holds significant promise for the rational design of advanced drug delivery systems and therapeutics that target membrane-associated processes.

References

A Comprehensive Technical Guide to the Solubility of DPPE in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a saturated phospholipid that plays a crucial role as a structural component of biological membranes. Its amphipathic nature, characterized by a hydrophilic phosphoethanolamine headgroup and two hydrophobic palmitoyl (B13399708) acyl chains, dictates its solubility in various solvents. In the realms of pharmaceutical sciences and drug delivery, DPPE is a key excipient in the formulation of lipid-based delivery systems, including liposomes and lipid nanoparticles. A thorough understanding of its solubility in common organic solvents is paramount for the efficient preparation, purification, and characterization of these advanced drug delivery vehicles.

This technical guide provides a detailed overview of the solubility of DPPE in a range of organic solvents. It is designed to be a practical resource for researchers and professionals, offering quantitative solubility data where available, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility of DPPE

The solubility of DPPE is influenced by the polarity of the solvent, temperature, and the specific molecular interactions between the lipid and the solvent molecules. Generally, DPPE exhibits good solubility in chlorinated hydrocarbons and mixtures of chlorinated and alcoholic solvents. Its solubility in polar protic and aprotic solvents is more limited. The following table summarizes the available quantitative and qualitative solubility data for DPPE in several common organic solvents.

SolventSolvent TypeSolubility (mg/mL)Notes
ChloroformChlorinated Hydrocarbon~ 3[1]A commonly used solvent for dissolving phospholipids (B1166683).
Chloroform:Methanol (9:1, v/v)Mixed10Requires heating to approximately 50°C for complete dissolution.
DichloromethaneChlorinated HydrocarbonSolubleA non-polar solvent similar to chloroform, effective for dissolving DPPE.[2]
MethanolPolar ProticSolubleMethanol can interact with both the polar headgroup and the non-polar tails of DPPE.[2]
EthanolPolar ProticModerately Soluble (est. ~30)Based on the solubility of the structurally similar phospholipid, DPPC.
Dimethyl Sulfoxide (DMSO)Polar Aprotic< 1DPPE is sparingly soluble in DMSO.

Note on Temperature Effects: The solubility of DPPE in organic solvents generally increases with temperature.[2] This is due to the increased kinetic energy of the solvent and solute molecules, which facilitates the disruption of intermolecular forces in the solid lipid.[2]

Experimental Protocol: Determination of DPPE Solubility using the Shake-Flask Method and HPLC Analysis

The following protocol provides a detailed methodology for the quantitative determination of DPPE solubility in an organic solvent of interest. This method is based on the widely accepted shake-flask equilibrium solubility technique, followed by quantification using High-Performance Liquid Chromatography (HPLC).

1. Materials

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), high purity

  • Organic solvent of interest (e.g., chloroform, methanol, dichloromethane), HPLC grade

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or incubator with shaking capabilities

  • Syringe filters (0.22 µm, compatible with the organic solvent)

  • Volumetric flasks and pipettes

  • HPLC system equipped with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD))

  • HPLC column suitable for lipid analysis (e.g., a silica-based or diol-based column)

2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of DPPE to a pre-weighed scintillation vial. The excess solid is crucial to ensure that equilibrium is reached and undissolved solid remains.

    • Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the excess solid DPPE to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a glass syringe.

    • Immediately filter the withdrawn supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC detector. Record the dilution factor.

  • HPLC Analysis:

    • Prepare a series of standard solutions of DPPE of known concentrations in the same organic solvent.

    • Analyze the standard solutions and the diluted sample solutions using the HPLC system.

    • A suitable mobile phase for normal-phase chromatography of phospholipids often consists of a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., isopropanol (B130326) or methanol) with a small amount of an additive like an acid or a salt to improve peak shape.

    • The detector response (e.g., peak area) is used to quantify the concentration of DPPE.

  • Data Analysis:

    • Construct a calibration curve by plotting the detector response of the standard solutions against their known concentrations.

    • Determine the concentration of DPPE in the diluted sample solution from the calibration curve.

    • Calculate the solubility of DPPE in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of DPPE solubility.

G Workflow for DPPE Solubility Determination prep1 Add excess DPPE to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-48 hours) prep3->equil1 Start Equilibration equil2 Allow excess solid to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 Collect Sample sample2 Filter through 0.22 µm filter sample1->sample2 sample3 Dilute sample sample2->sample3 analysis2 HPLC analysis sample3->analysis2 Analyze Samples analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Construct calibration curve analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Workflow for DPPE Solubility Determination.

Conclusion

This technical guide provides essential information on the solubility of DPPE in common organic solvents, a critical parameter for its application in pharmaceutical and research settings. While quantitative data for some solvents are available, further experimental determination using standardized protocols, such as the one detailed herein, is recommended to obtain precise values for specific applications. The provided workflow diagram offers a clear visual guide for researchers undertaking such solubility studies. A comprehensive understanding of DPPE's solubility behavior is fundamental to leveraging its full potential in the development of innovative lipid-based technologies.

References

Synthetic 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE): A Technical Guide to Commercial Sources, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), a crucial phospholipid in biomedical research and pharmaceutical development. This document details commercially available sources of synthetic DPPE, their reported purity levels, and the analytical methodologies employed for its characterization. Furthermore, it outlines a representative synthesis protocol and discusses the role of the broader class of phosphatidylethanolamines in key cellular signaling pathways, including biosynthesis and apoptosis. This guide is intended to be a valuable resource for researchers utilizing synthetic phospholipids (B1166683) in their work.

Commercial Sources and Purity of Synthetic DPPE

The availability of high-purity synthetic DPPE is critical for reproducible research and the development of lipid-based drug delivery systems. A variety of chemical and life science suppliers offer synthetic DPPE, with purity levels typically exceeding 96%. The most common analytical techniques cited for purity assessment are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

SupplierStated PurityAnalytical Method
Cayman Chemical≥98%Not specified
Larodan>99%Not specified
Santa Cruz Biotechnology>99%Not specified
TCI>96.0%HPLC
Sigma-Aldrich≥97%Not specified
GoldBioInformation not availableNot specified

Synthesis of Synthetic DPPE

The synthesis of DPPE can be achieved through various chemical routes. A common approach involves the use of protected glycerol (B35011) derivatives and phosphorylation agents. The following is a representative, multi-step synthesis adapted from patent literature, providing a general framework for its production.

Experimental Protocol: Synthesis of DPPE

This protocol outlines a general synthetic scheme and should be adapted and optimized based on laboratory conditions and available starting materials.

Step 1: Condensation and Hydrolysis

  • In a suitable reactor, dissolve 2-phthalimidoethyl phosphorodichloridate in anhydrous tetrahydrofuran (B95107).

  • Separately, dissolve α,β-dipalmitoyl-sn-glycerol in anhydrous pyridine (B92270).

  • At a controlled temperature of 0-20°C, slowly add the pyridine solution of the dipalmitin (B8236172) to the tetrahydrofuran solution. The molar ratio of α,β-dipalmitoyl-sn-glycerol to 2-phthalimidoethyl phosphorodichloridate is typically maintained between 1:1.1 and 1:1.5.

  • Allow the reaction to proceed for 30-90 minutes after the addition is complete.

  • Adjust the pH of the reaction mixture to 1-2 with dilute hydrochloric acid to facilitate hydrolysis.

  • After stirring, the mixture is allowed to stand, and the resulting precipitate (the protected DPPE intermediate) is collected by filtration.

  • The filter cake is washed with water and dried.

Step 2: Deprotection

  • The dried intermediate from Step 1 is dissolved in a mixed solvent system of ethanol (B145695) and tetrahydrofuran.

  • Hydrazine hydrate (B1144303) is added dropwise to the solution to cleave the phthalimide (B116566) protecting group. The reaction is typically allowed to proceed for 1-2 hours.

  • The pH is then adjusted to 5-6 with dilute hydrochloric acid, leading to the crystallization of the crude DPPE product.

  • The crude product is collected by suction filtration.

Step 3: Purification

  • The crude DPPE is purified by silica (B1680970) gel column chromatography.

  • A typical elution gradient starts with a mobile phase of dichloromethane:methanol (e.g., 9:1 v/v) to remove less polar impurities.

  • The polarity of the mobile phase is then increased, for example, to a mixture of dichloromethane:methanol:water (e.g., 90:18:2 v/v/v), to elute the pure DPPE.

  • Fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

  • The resulting solid is dried to yield the final, purified 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine.

Experimental Workflow: Synthesis and Purification of DPPE

G cluster_synthesis Synthesis cluster_purification Purification Reactant_A 2-Phthalimidoethyl Phosphorodichloridate Condensation Condensation & Hydrolysis Reactant_A->Condensation Reactant_B α,β-Dipalmitoyl-sn-glycerol Reactant_B->Condensation Intermediate Protected DPPE Condensation->Intermediate Deprotection Deprotection (Hydrazine Hydrate) Intermediate->Deprotection Crude_DPPE Crude DPPE Deprotection->Crude_DPPE Chromatography Silica Gel Chromatography Crude_DPPE->Chromatography Pure_DPPE Pure DPPE Chromatography->Pure_DPPE

A simplified workflow for the synthesis and purification of DPPE.

Analytical Methods for Purity Determination

Ensuring the purity of synthetic DPPE is paramount for its application in research and drug development. HPLC and quantitative NMR (qNMR) are powerful and complementary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying the components of a mixture. For phospholipids like DPPE, a normal phase or reversed-phase HPLC method with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is commonly employed.

Experimental Protocol: HPLC Analysis of DPPE (Adapted from USP-NF Monograph for a similar phospholipid)

  • Instrumentation: An HPLC system equipped with a suitable detector (ELSD or CAD).

  • Column: A silica-based column (e.g., LiChrospher Diol-100, L20 packing, 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of hexane, isopropanol, and water is often used. The exact gradient profile should be optimized to achieve good separation of DPPE from potential impurities.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Sample Preparation: A known concentration of the DPPE sample is dissolved in a suitable solvent, such as a mixture of chloroform (B151607) and methanol.

  • Injection Volume: Typically 10-20 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main DPPE peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and absolute method for purity determination without the need for a specific reference standard of the analyte. Both ¹H and ³¹P NMR can be utilized for the analysis of phospholipids.

Experimental Protocol: ³¹P qNMR for Phospholipid Purity

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity containing a phosphorus atom, such as phosphoserine, is used.

  • Sample Preparation: Accurately weigh the DPPE sample and the internal standard into an NMR tube. Dissolve the solids in a suitable deuterated solvent mixture that ensures complete solubilization, for example, a mixture of CDCl₃, CD₃OD, and a chelating agent like EDTA to improve spectral resolution.

  • NMR Data Acquisition:

    • Acquire a ³¹P NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all phosphorus nuclei (typically 5 times the longest T1).

    • Use a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of the DPPE and the internal standard.

    • The purity of the DPPE can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS * 100

    Where:

    • I = Integral area of the signal

    • N = Number of nuclei giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = DPPE

    • IS = Internal Standard

Role of Phosphatidylethanolamine (B1630911) in Cellular Signaling

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine belongs to the class of phosphatidylethanolamines (PEs), which are key components of cellular membranes and are involved in various signaling pathways.

Phosphatidylethanolamine Biosynthesis

In mammalian cells, PE is synthesized through two primary pathways: the CDP-ethanolamine pathway located in the endoplasmic reticulum (ER) and the phosphatidylserine (B164497) decarboxylase (PSD) pathway in the mitochondria.[1]

G cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine EK CDP-Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP-Ethanolamine Pcyt2 PE_ER Phosphatidylethanolamine CDP-Ethanolamine->PE_ER EPT PS Phosphatidylserine PE_ER->PS PSS2 DAG DAG DAG->PE_ER PE_Mito Phosphatidylethanolamine PS->PE_Mito PSD PC Phosphatidylcholine PC->PS PSS1

The main biosynthetic pathways of phosphatidylethanolamine in mammalian cells.
Phosphatidylethanolamine in Apoptosis

Phosphatidylethanolamines play a significant role in the process of programmed cell death, or apoptosis, particularly through the mitochondrial pathway. Exogenous PEs have been shown to induce apoptosis in cancer cells.[2] This process involves changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

G cluster_cell Cell cluster_mito Mitochondrion PE Exogenous Phosphatidylethanolamine Bcl2 Bcl-2 PE->Bcl2 Bax Bax PE->Bax Bcl2->Bax MMP ΔΨm (Mitochondrial Membrane Potential) Bax->MMP Loss of CytoC_mito Cytochrome c MMP->CytoC_mito Release of CytoC_cyto Cytochrome c (Cytosol) CytoC_mito->CytoC_cyto Caspase9 Caspase-9 CytoC_cyto->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

The role of phosphatidylethanolamine in the mitochondrial apoptosis pathway.

Conclusion

Synthetic 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine is a well-characterized and commercially available phospholipid that is indispensable for a wide range of research and development applications. The selection of a high-purity source, verified by appropriate analytical techniques such as HPLC and qNMR, is crucial for obtaining reliable and reproducible results. A thorough understanding of its synthesis and its role in fundamental cellular processes like apoptosis provides a strong foundation for its effective use in the laboratory.

References

An In-Depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) is a saturated phospholipid that plays a crucial role in the structure and function of biological membranes. Its unique physicochemical properties, stemming from its dipalmitoyl acyl chains and ethanolamine (B43304) headgroup, make it a subject of significant interest in various research fields, including membrane biophysics, drug delivery, and cell signaling. This technical guide provides a comprehensive overview of DPPE, including its fundamental properties, its role in model membrane systems, and detailed experimental protocols for its study.

Core Properties of DPPE

DPPE is a glycerophospholipid with two palmitic acid chains esterified to the sn-1 and sn-2 positions of the glycerol (B35011) backbone and a phosphoethanolamine moiety at the sn-3 position.

PropertyValueReference
CAS Number 923-61-5[1][2][3][4][5]
Molecular Weight 691.96 g/mol [1][2]
Molecular Formula C₃₇H₇₄NO₈P[1][2]
Synonyms 1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamine, PE(16:0/16:0)[1][2][3]

Role in Model Membranes and Interaction with Cholesterol

DPPE is a vital component in the study of model cell membranes.[2][6] Its saturated dipalmitoyl chains allow for tight packing within a lipid bilayer, influencing membrane fluidity and phase behavior.

One of the most significant areas of DPPE research is its interaction with cholesterol. In model membranes, DPPE and cholesterol exhibit complex phase behavior, leading to the formation of ordered lipid domains, often referred to as lipid rafts. These microdomains are implicated in various cellular processes, including signal transduction and membrane trafficking. The interaction between the ethanolamine headgroup of DPPE and the hydroxyl group of cholesterol, along with the van der Waals forces between the saturated acyl chains and the rigid sterol ring, are crucial for the formation and stability of these domains.[7][8][9]

The presence of DPPE in a membrane can influence its physical properties. For instance, increasing the concentration of DPPE in a dipalmitoylphosphatidylcholine (DPPC) bilayer leads to a more ordered state of the lipid tails and a slight increase in membrane thickness.[6]

Applications in Drug Delivery

The unique properties of DPPE make it a valuable component in the formulation of drug delivery systems, particularly liposomes and micelles. Its ability to form stable bilayers and its biocompatibility are key advantages.

PEGylated DPPE (DPPE conjugated to polyethylene (B3416737) glycol) is widely used to create "stealth" liposomes. The PEG layer provides a hydrophilic shield that reduces recognition by the reticuloendothelial system, thereby prolonging the circulation time of the encapsulated drug and enhancing its accumulation at target sites.[10]

Involvement in Signaling Pathways

While specific signaling pathways directly initiated by DPPE are not extensively characterized, its role as a precursor for N-acyl-phosphatidylethanolamines (NAPEs) is of significant interest. NAPEs are a class of bioactive lipids involved in various physiological processes. The synthesis of NAPEs can occur through the transfer of an acyl group to the primary amine of the ethanolamine headgroup of PE.[11][12]

Furthermore, the broader class of phosphatidylethanolamines (PEs) is involved in fundamental cellular processes. PEs are synthesized through two primary pathways: the phosphatidylserine (B164497) decarboxylation pathway in the mitochondria and the CDP-ethanolamine pathway in the endoplasmic reticulum.[13] These pathways are crucial for maintaining the lipid composition of cellular membranes, which in turn influences the function of membrane-associated signaling proteins.

The dipalmitoyl chains of DPPE can also be relevant in the context of protein palmitoylation, a reversible post-translational modification where a palmitate molecule is attached to a cysteine residue of a protein. This modification can affect protein trafficking, localization, and function. While not a direct signaling role of DPPE itself, the availability of palmitoyl (B13399708) groups from lipids like DPPE can influence these signaling events.[14]

Experimental Protocols

Preparation of DPPE-Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs) containing DPPE, which can then be sized down to unilamellar vesicles (LUVs) by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • Other lipid(s) of choice (e.g., DPPC, Cholesterol)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPE and other lipids in chloroform in a round-bottom flask at the desired molar ratio.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. A thin lipid film will form on the wall of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.

    • Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipids. For DPPE-containing liposomes, this is typically above 41°C. This process forms multilamellar vesicles (MLVs).

  • Extrusion (Optional, for LUV formation):

    • Assemble the extruder with a polycarbonate membrane of the desired pore size.

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes) to form LUVs of a more uniform size.

Membrane Fusion Assay using DPPE-Containing Vesicles

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to monitor the fusion of liposomes.

Materials:

  • Two populations of DPPE-containing LUVs prepared as described above.

  • Lipid-soluble FRET pair dyes (e.g., NBD-PE as the donor and Rhodamine-PE as the acceptor).

  • Fusion-inducing agent (e.g., calcium chloride, polyethylene glycol).

  • Fluorometer.

Procedure:

  • Liposome (B1194612) Preparation:

    • Prepare two sets of LUVs. In one set (labeled), incorporate the FRET donor and acceptor lipids (e.g., 1 mol% each of NBD-PE and Rhodamine-PE) along with DPPE and other lipids. The other set (unlabeled) should have the same lipid composition but without the fluorescent probes.

  • Fusion Reaction:

    • In a cuvette, mix the labeled and unlabeled liposome populations at a specific ratio (e.g., 1:9).

    • Record the baseline fluorescence of the NBD donor.

    • Initiate fusion by adding the fusion-inducing agent.

  • Data Acquisition and Analysis:

    • Monitor the increase in NBD fluorescence over time. As the labeled and unlabeled liposomes fuse, the distance between the donor and acceptor molecules increases, leading to a decrease in FRET and an increase in donor fluorescence.

    • The rate and extent of fusion can be calculated from the fluorescence intensity changes.

Diagrams

DPPE Biosynthesis Overview

DPPE_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria CDP-Ethanolamine CDP-Ethanolamine PE_ER Phosphatidylethanolamine (B1630911) (PE) CDP-Ethanolamine->PE_ER CDP-ethanolamine pathway Diacylglycerol Diacylglycerol Diacylglycerol->PE_ER DPPE DPPE PE_ER->DPPE Acyl-CoA dependent remodeling Phosphatidylserine Phosphatidylserine PE_Mito Phosphatidylethanolamine (PE) Phosphatidylserine->PE_Mito Phosphatidylserine decarboxylation PE_Mito->DPPE Acyl-CoA dependent remodeling

Caption: Overview of the main biosynthetic pathways of phosphatidylethanolamine (PE), a precursor to DPPE.

Experimental Workflow for Liposome Preparation and Fusion Assay

Liposome_Workflow cluster_prep Liposome Preparation cluster_assay Membrane Fusion Assay Lipid_Dissolution Dissolve Lipids (DPPE, etc.) in Chloroform Film_Formation Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration Hydrate with Buffer (forms MLVs) Film_Formation->Hydration Extrusion Extrude through Membrane (forms LUVs) Hydration->Extrusion Mix_Vesicles Mix Labeled and Unlabeled LUVs Extrusion->Mix_Vesicles Add_Fusogen Induce Fusion (e.g., Ca2+) Mix_Vesicles->Add_Fusogen Measure_FRET Monitor Fluorescence (FRET Decrease) Add_Fusogen->Measure_FRET Analyze_Data Calculate Fusion Rate and Extent Measure_FRET->Analyze_Data

Caption: Workflow for preparing DPPE-containing liposomes and conducting a membrane fusion assay.

References

Methodological & Application

Application Notes and Protocols for the Preparation of DPPE-Containing Liposomes by Thin-Film Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a phospholipid frequently incorporated into liposomal formulations to enhance drug delivery. Its unique physicochemical properties, particularly its conical shape, contribute to the fusogenic potential of liposomes. This characteristic is instrumental in facilitating the endosomal escape of encapsulated therapeutic agents, a critical step for effective intracellular delivery of drugs and genes. The thin-film hydration method, also known as the Bangham method, is a robust, straightforward, and widely adopted technique for the laboratory-scale preparation of liposomes, including those containing DPPE.[1][2]

These application notes provide a detailed protocol for preparing DPPE-containing liposomes using the thin-film hydration technique, followed by extrusion for size homogenization. Additionally, this document summarizes key physicochemical characteristics of such formulations and illustrates the experimental workflow and the mechanism of action for intracellular delivery.

Key Applications of DPPE-Containing Liposomes

  • Gene Delivery: When combined with cationic lipids, DPPE can enhance the efficiency of DNA and siRNA transfection by promoting their release from endosomes into the cytoplasm.[1]

  • pH-Sensitive Drug Delivery: In formulations with titratable lipids like cholesteryl hemisuccinate (CHEMS), DPPE helps create liposomes that are stable at physiological pH but become fusogenic and release their cargo in the acidic environment of endosomes or the tumor microenvironment.[1]

  • Intracellular Delivery of Therapeutics: The inherent fusogenic properties of DPPE aid in the cytoplasmic delivery of a wide array of therapeutic molecules that would otherwise be susceptible to degradation within the endo-lysosomal pathway.[1]

Experimental Protocols

Protocol 1: Preparation of DPPE-Containing Liposomes

This protocol describes a general method for preparing liposomes containing DPPE. The specific molar ratios of lipids should be optimized based on the desired final characteristics of the liposomes.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol (Chol)

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amounts of DPPC, Cholesterol, and DPPE to achieve the target molar ratio (e.g., DPPC:Chol:DPPE at 55:40:5).

    • Dissolve the lipids in a suitable volume of organic solvent in a round-bottom flask. Gently swirl the flask until the lipids are completely dissolved, and the solution is clear.[3] If a lipophilic drug is being encapsulated, it should be co-dissolved with the lipids at this stage.[4]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc (e.g., for DPPC, Tc is 41°C, so a temperature of 45-60°C is appropriate).[5][6]

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent.[1] A thin, uniform, and transparent lipid film will form on the inner surface of the flask.

    • To ensure complete removal of residual organic solvent, continue to dry the film under high vacuum for at least 1-2 hours (or overnight).

  • Hydration:

    • Hydrate the lipid film by adding the desired volume of pre-warmed (above Tc) hydration buffer to the flask. The final total lipid concentration is typically between 1-10 mg/mL.[1] If a hydrophilic drug is to be encapsulated, it should be dissolved in this buffer.[4]

    • Agitate the flask by hand-shaking or vortexing. This process should also be carried out at a temperature above the Tc of the lipids. Continue agitation until the entire lipid film is suspended, forming a milky, opalescent suspension of multilamellar vesicles (MLVs). This may take between 30 to 60 minutes.[1]

  • Sizing by Extrusion:

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension must be downsized.

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the liposome suspension to a temperature above the lipid Tc.

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes). The resulting liposome suspension should appear more translucent than the initial MLV suspension.[1][7]

  • Storage:

    • Store the final liposome suspension at 4°C. For long-term storage, stability should be evaluated on a case-by-case basis.[1]

Protocol 2: Characterization of Liposomes

The physicochemical characteristics of the prepared liposomes are critical determinants of their in vitro and in vivo performance.

  • Size and Polydispersity Index (PDI):

    • Measure the mean hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally considered indicative of a monodisperse population.[8]

  • Zeta Potential:

    • Determine the surface charge of the liposomes using Laser Doppler Velocimetry. The zeta potential is a key indicator of colloidal stability, with values greater than |±30| mV suggesting good stability due to electrostatic repulsion.[9]

  • Encapsulation Efficiency (EE%):

    • The amount of drug successfully entrapped within the liposomes must be quantified. This is typically done by separating the unencapsulated (free) drug from the liposomes using techniques like dialysis, centrifugation, or size exclusion chromatography.[10][11]

    • The drug concentration in the liposomal fraction and the total drug concentration are then measured using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

    • Encapsulation Efficiency is calculated using the formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Data Presentation

The following tables summarize representative quantitative data for liposome formulations prepared by thin-film hydration. Note that these values can vary based on specific experimental conditions.

Table 1: Physicochemical Properties of Various Liposome Formulations

Lipid Composition (Molar Ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DOTAP:DOPE (1:1)120 ± 20< 0.2+45 ± 5[1]
DPPC:Chol:SA (12.0:5.0:5.0)108 ± 150.20 ± 0.04+30.1 ± 1.2[9]
DPPC:Chol:DCP (8.5:4.5:6.5)88 ± 140.21 ± 0.02-36.7 ± 3.3[9]
DPPC:lyso-PPC:DPPE (varying DPPE)80 - 310N/AN/A[12]
DOTAP:Chol (7:3)64 ± 180.10 ± 0.01+18.3 ± 19.0[13]

SA: Stearylamine; DCP: Dicetyl phosphate; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine.

Table 2: Representative Encapsulation Efficiencies

Lipid CompositionEncapsulated DrugEncapsulation Efficiency (%)Reference
DOTAP:DOPE (1:1)Doxorubicin~80[1]
DOPE:CHEMS (6:4)Doxorubicin>90[1]
DPPC-basedPaclitaxel~85[14]
DSPE-PCB modifiedsiRNA~92[7]
DSPC:Chol:DOTAPBovine Serum Albumin~7.2[15]

CHEMS: Cholesteryl hemisuccinate; DSPE-PCB: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polycarboxybetaine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine.

Visualizations

Experimental Workflow

The diagram below outlines the key steps for preparing DPPE-containing liposomes via the thin-film hydration method.

G cluster_prep Liposome Preparation cluster_char Characterization A 1. Lipid Dissolution (DPPE, DPPC, Chol in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer + Drug) B->C D 4. Sizing (Extrusion) C->D E Final DPPE-Liposome Suspension D->E F Size & PDI (DLS) E->F G Zeta Potential E->G H Encapsulation Efficiency (EE%) E->H I Morphology (TEM) E->I

Caption: Workflow for DPPE-Liposome Preparation and Characterization.

Mechanism of Intracellular Delivery

DPPE-containing liposomes are often designed to be taken up by cells via endocytosis. The acidic environment of the late endosome can trigger conformational changes in the liposome structure, promoting fusion with the endosomal membrane and release of the encapsulated cargo into the cytoplasm.

G cluster_cell Target Cell cluster_endo Endosomal Pathway Endosome Early Endosome (pH ~6.5) LateEndosome Late Endosome (pH ~5.5) Endosome->LateEndosome Maturation DrugRelease Therapeutic Cargo Released LateEndosome->DrugRelease 3. Endosomal Escape (Membrane Fusion) Liposome DPPE-Liposome Cytoplasm Cytoplasm Liposome->Endosome 1. Endocytosis

References

Application Notes and Protocols for Formulating DPPE-Containing pH-Sensitive Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

pH-sensitive liposomes are advanced drug delivery systems designed to release their encapsulated cargo in response to a drop in pH, a characteristic feature of tumor microenvironments and endosomal compartments. This targeted release mechanism enhances the therapeutic efficacy of drugs while minimizing off-target side effects. 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) is a key phospholipid utilized in the formulation of these smart delivery vehicles. Its unique structural properties contribute to the stability of the liposomal membrane at physiological pH and facilitate membrane fusion and destabilization in acidic conditions, making it an invaluable component for researchers focused on developing targeted therapies.[1]

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of DPPE-containing pH-sensitive liposomes.

Mechanism of pH-Sensitivity with DPPE

The pH-sensitivity of liposomes is often achieved by combining a phosphatidylethanolamine (B1630911) (PE), such as DPPE or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), with a weakly acidic amphiphile like cholesteryl hemisuccinate (CHEMS).[2] At physiological pH (7.4), the acidic lipid is deprotonated and negatively charged, creating electrostatic repulsion with the phosphate (B84403) group of the PE, which stabilizes the lipids in a bilayer (lamellar) structure.

However, in an acidic environment (pH 5.0-6.5), such as that found in tumor tissues or within cellular endosomes, the acidic lipid becomes protonated.[3] This neutralizes its charge, eliminating the electrostatic repulsion and allowing the PE lipids, which have a natural tendency to form a non-bilayer, inverted hexagonal phase, to induce membrane destabilization.[3] This phase transition leads to the fusion of the liposome (B1194612) with the endosomal membrane or the disruption of the liposomal bilayer, resulting in the rapid release of the encapsulated drug into the cytoplasm.[2][4]

In some advanced formulations, DPPE is used to anchor a polyethylene (B3416737) glycol (PEG) layer to the liposome surface through an acid-labile hydrazone bond (PEG-Hz-DPPE).[5][6][7] This "stealth" PEG layer prolongs the circulation time of the liposome in the bloodstream. Upon reaching the acidic tumor microenvironment, the hydrazone bond is cleaved, shedding the PEG layer and exposing the underlying pH-sensitive liposome to facilitate cellular uptake and intracellular drug delivery.[5][6]

pH_Sensitive_Release_Mechanism cluster_physiological Physiological pH (7.4) cluster_acidic Acidic pH (5.0-6.5) (Tumor Microenvironment / Endosome) Stable_Liposome Stable Bilayer Liposome (DPPE + CHEMS) Drug_Encapsulated Drug Encapsulated Destabilized_Liposome Membrane Destabilization (Hexagonal Phase Transition) Stable_Liposome->Destabilized_Liposome ↓ pH Drug_Release Drug Release into Cytoplasm Destabilized_Liposome->Drug_Release Protonation of CHEMS

Caption: Mechanism of drug release from DPPE/CHEMS pH-sensitive liposomes.

Experimental Protocols

Protocol 1: Formulation of DPPE-Containing pH-Sensitive Liposomes by Thin-Film Hydration

This protocol describes the widely used thin-film hydration method for preparing pH-sensitive liposomes.[8][9][10]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesteryl hemisuccinate (CHEMS)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)[8]

  • Cholesterol (Chol)[8]

  • Chloroform (B151607) and/or Methanol (B129727)

  • Hydration Buffer (e.g., 20 mM HEPES buffer)[8]

  • Drug to be encapsulated

Equipment:

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm, 200 nm pore size)

  • Round-bottom flask

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DPPC:DOPE:Cholesterol at a 1:2:1 weight ratio) and the drug (if lipid-soluble) in a suitable organic solvent like chloroform or a chloroform-methanol mixture in a round-bottom flask.[8]

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 40°C) until a thin, uniform lipid film is formed on the inner wall of the flask.[8]

    • Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., 20 mM HEPES buffer) containing the water-soluble drug to be encapsulated.[8] The volume should be chosen to achieve the desired final lipid concentration (e.g., 5-25 mg/mL).[8]

    • Agitate the flask by rotating it in a water bath set to a temperature above the lipid phase transition temperature for 1 hour to form multilamellar vesicles (MLVs).[8]

  • Extrusion (Size Reduction):

    • To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension briefly if necessary.

    • Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 200 nm followed by 100 nm) using a liposome extruder.[10] Pass the suspension through each membrane 5-10 times to ensure a narrow size distribution.[10]

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis against fresh buffer or size exclusion chromatography using a Sephadex G-75 column.[5][8]

Formulation_Workflow Start Dissolve_Lipids 1. Dissolve Lipids & Drug in Organic Solvent Start->Dissolve_Lipids Rotary_Evaporation 2. Form Thin Lipid Film (Rotary Evaporation) Dissolve_Lipids->Rotary_Evaporation Hydration 3. Hydrate Film with Aqueous Drug Solution Rotary_Evaporation->Hydration Extrusion 4. Extrude through Membranes (e.g., 100 nm) Hydration->Extrusion Purification 5. Purify Liposomes (Dialysis / SEC) Extrusion->Purification Final_Product pH-Sensitive Liposomes Purification->Final_Product

Caption: Workflow for pH-sensitive liposome formulation.

Protocol 2: Characterization of pH-Sensitive Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the liposome suspension with an appropriate buffer (e.g., PBS). Analyze the sample using a DLS instrument to determine the average particle size (Z-average), PDI (a measure of size distribution width), and zeta potential (a measure of surface charge).[10]

2. Morphology:

  • Method: Transmission Electron Microscopy (TEM).

  • Procedure: Place a drop of the diluted liposome suspension on a carbon-coated copper grid. Negatively stain the sample (e.g., with phosphotungstic acid) and allow it to dry. Observe the morphology and size of the liposomes under a transmission electron microscope.[10]

3. Encapsulation Efficiency (EE):

  • Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the liposomes from the unencapsulated (free) drug using methods from the purification step.

    • Quantify the amount of free drug in the supernatant/eluate.

    • Disrupt the purified liposomes using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.

    • Quantify the total amount of drug.

    • Calculate EE% using the formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

4. In Vitro Drug Release:

  • Method: Dialysis Method.[5][8]

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension into a dialysis bag (with a molecular weight cutoff appropriate to retain the liposomes but allow free drug to pass through, e.g., 12-14 kDa).[5]

    • Immerse the dialysis bag in a larger volume of release medium (e.g., PBS) at different pH values (e.g., pH 7.4, 6.5, and 5.0).[5]

    • Maintain the setup at 37°C with constant, gentle stirring.[5]

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of drug released in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the cumulative percentage of drug released versus time for each pH condition.

Data Presentation

The following tables summarize typical quantitative data for DPPE-containing pH-sensitive liposomes based on published literature.

Table 1: Physicochemical Characteristics of pH-Sensitive Liposomes

Formulation CodeLipid Composition (molar ratio)Average Size (nm)PDIZeta Potential (mV)Reference
CL-PEG-pSLDOPE:DSPC:CHEMS:Cholesterol (4:2:2:2) + 5 mol% PEG-Hz-DPPE141.0 ± 0.4-Slightly Negative[5]
LP-pHS-T2DPPC:DOPE:Cholesterol (1:2:1 w/w)---[8]
SpHL-DOXDOPE:CHEMS:DSPE-PEG2000 (5.8:3.7:0.5)~190NarrowNegative[9]

Note: Data is presented as reported in the literature. "-" indicates data not specified in the cited source.

Table 2: pH-Dependent Drug Release Profile

FormulationpH of MediumCumulative Release after 48h (%)Reference
CL-PEG-pSL (Gemcitabine)7.4~40%[5]
6.5~45%[5]
5.078.4%[5]
PEG-pSL (Gemcitabine)7.4~40%[5]
6.5~45%[5]
5.058.5%[5]
CTX@PSL7.427.17% (after 72h)[10]
5.595.69% (after 72h)[10]

Advanced Application: Cleavable PEG-DPPE for Enhanced Delivery

The "PEG dilemma" refers to how the protective PEG layer, while increasing circulation time, can hinder the interaction of liposomes with target cells and inhibit endosomal escape.[5] Using a pH-sensitive linker like a hydrazone to conjugate PEG to DPPE provides a solution.

PEG_Shedding_Pathway Systemic_Circulation Systemic Circulation (pH 7.4) PEGylated_Liposome PEG-Hz-DPPE Liposome (Stable) Tumor_Microenvironment Tumor Microenvironment (pH < 7.0) Systemic_Circulation->Tumor_Microenvironment EPR Effect PEG_Cleavage Hydrazone Bond Cleavage (PEG Shedding) Tumor_Microenvironment->PEG_Cleavage DePEGylated_Liposome pH-Sensitive Liposome (Exposed) PEG_Cleavage->DePEGylated_Liposome Cellular_Uptake Cellular Uptake & Endosomal Escape DePEGylated_Liposome->Cellular_Uptake

Caption: Pathway of a cleavable PEG-Hz-DPPE liposome.

This strategy combines the benefits of long circulation with triggered activation at the target site. The PEG-Hz-DPPE conjugate is stable at physiological pH but hydrolyzes in the mildly acidic tumor microenvironment, detaching the PEG shield.[5][6] This unmasking allows the now-exposed pH-sensitive liposome to interact with cancer cells, be internalized, and subsequently release its drug payload inside the cell in response to the even lower pH of the endosomes.

References

Application of DPPE in Drug Delivery Systems for Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a phospholipid increasingly utilized in the development of sophisticated drug delivery systems for cancer therapy. Its unique physicochemical properties contribute to the stability and biocompatibility of nanocarriers such as liposomes and micelles. When incorporated into these delivery vehicles, DPPE can enhance the therapeutic index of potent anticancer drugs by improving their pharmacokinetic profiles, enabling targeted delivery to tumor tissues, and minimizing off-target toxicity. This document provides detailed application notes, experimental protocols, and quantitative data summaries for researchers employing DPPE in the formulation of drug delivery systems for oncology applications.

Data Presentation: Formulation and Efficacy of DPPE-Based Drug Delivery Systems

The following tables summarize quantitative data from studies utilizing DPPE in the formulation of drug delivery systems for cancer therapy.

Formulation IDDrugCarrier TypeDPPE-Containing ComponentsParticle Size (nm)Zeta Potential (mV)Drug Loading / Encapsulation Efficiency (%)Reference
DPPE-FA-DOXDoxorubicin (B1662922)MicellesDPPE-Folic Acid Conjugate295.6 ± 84.40.8 ± 0.24Not Specified[1]
β-CD-DPPE-DoxDoxorubicinMicellesβ-cyclodextrin-DPPENot SpecifiedNot Specified82.3 ± 7.27% (Encapsulation Efficiency), 42.86 ± 2.00% (Drug Loading)[2]
FA-PEG-DPPE-DOXDoxorubicinLiposomesFolic Acid-PEG-DPPENot SpecifiedNot SpecifiedNot Specified[3]

Table 1: Physicochemical Properties of DPPE-Based Nanocarriers. This table outlines the physical characteristics and drug loading capacities of various DPPE-containing formulations.

Formulation IDCancer ModelIn Vitro AssayIn Vivo ModelKey Efficacy FindingsReference
DPPE-FA-DOXBreast Cancer (MCF-7 cells)MTT Assay, Apoptosis Assay (Annexin V/PI)Tumor-bearing BALB/c mice56.2% apoptotic cells in vitro. 7-fold improved bioavailability of DOX. Mice survived for 62 days compared to 40 days with free DOX.[1]
β-CD-DPPE-DoxHepatocellular Carcinoma (HepG2), Breast Cancer (MCF-7)MTT AssayNot SpecifiedEffectively induced cancer cell apoptosis and inhibited tumor growth. Lower cytotoxicity than free doxorubicin.[2]
FA-PEG-DPPE-DOXC6 Glioma, KB cellsCell Proliferation AssayNot SpecifiedSlowed proliferation of C6 and KB cells with negligible effect on normal cortical cells.[3]

Table 2: Preclinical Efficacy of DPPE-Based Drug Delivery Systems. This table summarizes the in vitro and in vivo anticancer activity of different DPPE-based formulations.

Experimental Protocols

Formulation of DPPE-Containing Liposomes by Thin Film Hydration

This protocol describes the preparation of liposomes containing DPPE using the thin film hydration method, a common and robust technique for liposome (B1194612) formulation.[4][5][6][7][8]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • Other lipids (e.g., phosphatidylcholine, cholesterol)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Dissolution: Dissolve DPPE and other lipids in the chosen organic solvent in a round-bottom flask. The molar ratio of the lipids should be carefully selected based on the desired properties of the liposomes.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to evaporate the organic solvent. This will form a thin, uniform lipid film on the inner surface of the flask. Continue evaporation under vacuum for at least one hour to ensure complete removal of the solvent.

  • Hydration: Add the aqueous buffer, which may contain the hydrophilic drug to be encapsulated, to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: Agitate the flask by hand or on a vortex mixer to hydrate (B1144303) the lipid film. This process leads to the formation of multilamellar vesicles (MLVs). The hydration should be performed at a temperature above the lipid phase transition temperature.

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion. This involves repeatedly passing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder. This process should also be carried out at a temperature above the lipid phase transition temperature.

  • Purification: Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the prepared liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a compound.[9][10][11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • DPPE-based drug delivery system and control formulations (e.g., free drug, empty liposomes)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the DPPE-based drug formulation, free drug, and empty liposomes (as controls). Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Biodistribution Study in a Murine Model

This protocol provides a general framework for assessing the biodistribution of DPPE-based drug delivery systems in a tumor-bearing mouse model.[12][13][14][15][16]

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)

  • DPPE-based drug delivery system labeled with a fluorescent dye or a radionuclide

  • Anesthesia

  • Imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radionuclide imaging)

  • Surgical tools for organ harvesting

  • Scintillation counter or fluorometer for ex vivo quantification

Procedure:

  • Animal Model: Establish a tumor model by subcutaneously injecting cancer cells into the flank of immunocompromised mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Administration: Administer the labeled DPPE-based drug delivery system intravenously (e.g., via tail vein injection) to the tumor-bearing mice.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging using the appropriate imaging modality to visualize the distribution of the nanocarriers in real-time.

  • Ex Vivo Biodistribution: At the final time point, euthanize the mice and harvest the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, and brain).

  • Quantification:

    • For fluorescently labeled nanoparticles, the fluorescence intensity in each organ can be measured using an ex vivo imaging system or by homogenizing the tissues and measuring the fluorescence with a fluorometer.

    • For radiolabeled nanoparticles, the radioactivity in each organ is measured using a gamma counter.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). This will provide a quantitative measure of the accumulation of the drug delivery system in the tumor and other organs.

Signaling Pathways and Mechanisms of Action

Doxorubicin, a commonly delivered drug in DPPE-based systems, primarily induces apoptosis in cancer cells. The encapsulation of doxorubicin in DPPE-containing liposomes can modulate its interaction with cancer cells and influence the subsequent signaling cascades.

Doxorubicin-Induced Apoptosis Signaling Pathway

Doxorubicin triggers apoptosis through the intrinsic (mitochondrial) pathway.[17][18][19][20][21][22][23][24][25] This process involves the activation of a cascade of caspases, which are cysteine proteases that execute the apoptotic program. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating this pathway, with pro-apoptotic members like Bax and anti-apoptotic members like Bcl-xL.[17][23][25] Doxorubicin treatment can lead to an increased Bax/Bcl-xL ratio, which promotes the release of cytochrome c from the mitochondria into the cytoplasm.[17][23][25] Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase.[18][19] Activated caspase-9, in turn, activates effector caspases like caspase-3, which cleave various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[1][18] Some studies also suggest an involvement of the extrinsic pathway through the activation of caspase-8.[19][22]

Doxorubicin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell DPPE-DOX_Liposome DPPE-Doxorubicin Liposome Internalization Internalization DPPE-DOX_Liposome->Internalization Doxorubicin_Release Doxorubicin Release Internalization->Doxorubicin_Release Doxorubicin Doxorubicin Doxorubicin_Release->Doxorubicin Bax Bax (Pro-apoptotic) Doxorubicin->Bax + Bcl_xL Bcl-xL (Anti-apoptotic) Doxorubicin->Bcl_xL - Mitochondrion Mitochondrion Bax->Mitochondrion Bcl_xL->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Caspase_9 Caspase-9 (Initiator) Apaf_1->Caspase_9 Activates Caspase_3 Caspase-3 (Effector) Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Doxorubicin-induced apoptosis pathway.

Experimental Workflow for Evaluating DPPE-Based Drug Delivery Systems

The following diagram illustrates a typical experimental workflow for the development and preclinical evaluation of a DPPE-based drug delivery system for cancer therapy.

Experimental_Workflow Start Start: Hypothesis DPPE enhances drug delivery Formulation Formulation (Thin Film Hydration) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization In_Vitro In Vitro Studies Characterization->In_Vitro Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V) In_Vitro->Apoptosis In_Vivo In Vivo Studies Cytotoxicity->In_Vivo Apoptosis->In_Vivo Biodistribution Biodistribution In_Vivo->Biodistribution Efficacy Therapeutic Efficacy In_Vivo->Efficacy Toxicity Toxicity Assessment In_Vivo->Toxicity End End: Data Analysis & Conclusion Biodistribution->End Efficacy->End Toxicity->End

Caption: Preclinical evaluation workflow.

References

Application Notes and Protocols for DPPE in Targeted Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a saturated phospholipid frequently utilized as a helper lipid in liposomal formulations for targeted gene delivery. Its structural properties contribute to the stability of lipid bilayers, making it a valuable component in the design of nanocarriers for therapeutic nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA). These application notes provide a comprehensive overview of the use of DPPE in targeted gene delivery, including detailed experimental protocols and a comparative analysis of its performance.

DPPE is often incorporated into cationic liposome (B1194612) formulations, where it acts in concert with a cationic lipid to condense and protect the negatively charged genetic cargo. The resulting lipoplexes can be further modified with targeting ligands to facilitate selective delivery to specific cell types, thereby enhancing therapeutic efficacy and minimizing off-target effects.

A critical aspect of successful gene delivery is the efficient release of the nucleic acid from the endosome into the cytoplasm. While DPPE contributes to the structural integrity of the liposome, its saturated acyl chains favor a lamellar lipid phase. This is in contrast to its unsaturated counterpart, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which can adopt a hexagonal phase under acidic conditions within the endosome. This hexagonal phase is thought to promote membrane fusion and facilitate endosomal escape.[1][2] Consequently, lipoplexes formulated with DOPE often exhibit higher transfection efficiencies compared to those with DPPE.[1] Nevertheless, DPPE remains a relevant lipid in gene delivery research, particularly in formulations where high stability is paramount.

Data Presentation: Physicochemical Characteristics of Phosphatidylethanolamine-Containing Lipoplexes

The following tables summarize quantitative data for lipoplex formulations containing DPPE and other phospholipids, providing a basis for comparison.

Table 1: Influence of Phospholipid Composition on siRNA Lipoplex Size

Cationic LipidHelper LipidParticle Size (nm)Polydispersity Index (PDI)Reference
DC-1-14DPPE4280.20-0.39[2]
DC-1-16DPPE428-9370.20-0.39[2]
DC-6-14DPPE428-9370.20-0.39[2]
DOTMADPPE428-9370.20-0.39[2]
DSTAPDPPE428-9370.20-0.39[2]
DODAPDPPE>1000 (aggregated)-[2]
DC-1-16DOPE181-3390.15-0.22[2]
DC-6-14DOPE181-3390.15-0.22[2]
DOTMADOPE181-3390.15-0.22[2]
DSTAPDOPE181-3390.15-0.22[2]

Table 2: Cytotoxicity of siRNA Lipoplexes with Different Phosphatidylethanolamines

Cationic LipidHelper LipidCell Viability (%)Reference
DC-1-14DPPE70-80[2]
DODAPDPPE70-80[2]
Multiple Cationic LipidsDOPE>87[2]

Experimental Protocols

Protocol 1: Preparation of DPPE-Containing Cationic Liposomes by Thin-Film Hydration

This protocol describes the preparation of cationic liposomes composed of a cationic lipid and DPPE using the thin-film hydration method, followed by extrusion for size homogenization.

Materials:

  • Cationic lipid (e.g., DOTAP, DC-Cholesterol)

  • DPPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform (B151607)

  • Hydration buffer (e.g., sterile, nuclease-free water, or PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen or Argon gas

Procedure:

  • Lipid Film Formation: a. Dissolve the cationic lipid and DPPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1). b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DPPE, this is 63°C). d. Rotate the flask and gradually reduce the pressure to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask. e. Dry the film under a gentle stream of nitrogen or argon gas to remove any residual solvent, followed by further drying under vacuum for at least 1 hour.

  • Hydration: a. Pre-warm the hydration buffer to a temperature above the lipid phase transition temperature. b. Add the warm hydration buffer to the flask containing the lipid film. c. Agitate the flask by hand-shaking or vortexing above the phase transition temperature until the lipid film is fully suspended. This will form a milky suspension of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Sizing by Extrusion: a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Equilibrate the extruder and the liposome suspension to a temperature above the lipid phase transition temperature. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to obtain a translucent suspension of small unilamellar vesicles (SUVs).

  • Storage: a. Store the prepared liposomes at 4°C. For long-term storage, stability should be assessed.

Protocol 2: Formulation and Characterization of DPPE-Lipoplexes

This protocol details the complexation of the prepared cationic liposomes with nucleic acids to form lipoplexes and their subsequent characterization.

Materials:

  • DPPE-containing cationic liposomes (from Protocol 1)

  • Nucleic acid (pDNA or siRNA) in nuclease-free buffer

  • Nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Fluorometer and a fluorescent dye (e.g., PicoGreen for dsDNA) for encapsulation efficiency determination

Procedure:

  • Lipoplex Formation: a. Dilute the nucleic acid and the liposome suspension separately in a suitable buffer. b. Add the diluted nucleic acid solution to the diluted liposome suspension dropwise while gently vortexing. The charge ratio (N/P ratio: molar ratio of nitrogen in the cationic lipid to phosphate (B84403) in the nucleic acid) should be optimized for the specific application. c. Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Characterization: a. Particle Size and Polydispersity Index (PDI): i. Dilute an aliquot of the lipoplex suspension in the appropriate buffer. ii. Measure the hydrodynamic diameter and PDI using a DLS instrument. b. Zeta Potential: i. Dilute an aliquot of the lipoplex suspension in a low ionic strength buffer (e.g., 1 mM NaCl). ii. Measure the electrophoretic mobility to determine the zeta potential. c. Encapsulation Efficiency: i. Separate the lipoplexes from the uncomplexed nucleic acid using a method such as centrifugation or gel retardation assay. ii. Quantify the amount of nucleic acid in the supernatant (unencapsulated) using a suitable fluorescence-based assay (e.g., PicoGreen). iii. Calculate the encapsulation efficiency as: EE (%) = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] x 100.

Protocol 3: In Vitro Transfection using DPPE-Lipoplexes

This protocol provides a general procedure for transfecting mammalian cells in culture with the formulated DPPE-lipoplexes.

Materials:

  • Mammalian cells in culture

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM)

  • DPPE-lipoplexes (from Protocol 2)

  • 6-well or 24-well tissue culture plates

Procedure:

  • Cell Seeding: a. The day before transfection, seed the cells in the tissue culture plates at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: a. On the day of transfection, replace the culture medium with fresh, serum-containing medium. b. In a sterile tube, dilute the prepared lipoplexes in serum-free medium to the desired final concentration of nucleic acid. c. Add the diluted lipoplex solution dropwise to the cells in each well. d. Gently rock the plate to ensure even distribution. e. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium. b. Incubate the cells for 24-72 hours, depending on the experimental endpoint.

  • Analysis: a. Assess gene expression or knockdown using appropriate methods such as quantitative PCR (qPCR), western blotting, or reporter gene assays (e.g., luciferase, GFP).

Mandatory Visualization

experimental_workflow cluster_prep Liposome Preparation cluster_complexation Lipoplex Formation cluster_transfection In Vitro Transfection lipid_mix 1. Lipid Mixing (Cationic Lipid + DPPE in Chloroform) film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_mix->film_formation hydration 3. Hydration (Aqueous Buffer) film_formation->hydration extrusion 4. Sizing (Extrusion) hydration->extrusion liposomes Cationic Liposomes extrusion->liposomes complexation Complexation (Incubation) liposomes->complexation nucleic_acid Nucleic Acid (pDNA/siRNA) nucleic_acid->complexation transfection Transfection (Incubation with Lipoplexes) complexation->transfection cells Mammalian Cells cells->transfection analysis Analysis (Gene Expression/Knockdown) transfection->analysis

Caption: Experimental workflow for DPPE-based gene delivery.

cellular_uptake_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm lipoplex DPPE-Lipoplex binding 1. Binding to Cell Surface lipoplex->binding endosome 2. Endocytosis (Clathrin/Caveolae-mediated) binding->endosome late_endosome 3. Endosomal Maturation (pH decreases) endosome->late_endosome escape 4. Endosomal Escape (Limited with DPPE) late_endosome->escape Lamellar phase hinders fusion degradation Lysosomal Degradation late_endosome->degradation release 5. Nucleic Acid Release escape->release nucleus Nucleus release->nucleus expression 6. Gene Expression/ Silencing nucleus->expression

Caption: Cellular uptake and intracellular fate of DPPE-lipoplexes.

Conclusion

DPPE is a valuable helper lipid for the formulation of stable liposomal gene delivery systems. While its tendency to maintain a lamellar phase may limit endosomal escape and overall transfection efficiency compared to unsaturated counterparts like DOPE, its contribution to bilayer stability makes it a suitable choice for applications where prolonged circulation and structural integrity are critical. The protocols provided herein offer a foundation for the development and evaluation of DPPE-containing lipoplexes for targeted gene delivery research. Optimization of lipid composition, charge ratio, and targeting moieties will be essential for maximizing the therapeutic potential of these delivery systems.

References

Characterization of DPPE Liposomes Using Dynamic Light Scattering: Application Note and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are extensively utilized as delivery vehicles for therapeutic agents. 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) is a phospholipid commonly incorporated into liposome (B1194612) formulations. The physicochemical characteristics of liposomes, particularly their size and surface charge, are critical determinants of their stability, in vivo circulation time, and cellular uptake. Dynamic Light Scattering (DLS) is a non-invasive, widely used technique for determining the size distribution and zeta potential of nanoparticles in suspension.[1][2] This application note provides a detailed protocol for the preparation of DPPE-containing liposomes and their characterization using DLS.

DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles in suspension.[1] The rate of these fluctuations is related to the particle's diffusion coefficient, which can be used to calculate the hydrodynamic diameter using the Stokes-Einstein equation. The polydispersity index (PDI) provides a measure of the width of the size distribution.[3] Zeta potential, a measure of the magnitude of the electrostatic charge at the particle surface, is determined by measuring the particle's velocity in an applied electric field and is a key indicator of colloidal stability.[4][5]

Experimental Protocols

Protocol 1: Preparation of DPPE Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DPPE-containing liposomes.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, DPPE, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., DPPC:DPPE:Cholesterol 55:20:25).

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Evaporate the chloroform under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[6]

  • Hydration:

    • Hydrate the dried lipid film with pre-warmed PBS (pH 7.4) to form multilamellar vesicles (MLVs).[7]

    • Agitate the flask by hand or vortexing until the lipid film is fully suspended, resulting in a milky suspension.[7]

  • Sizing by Extrusion:

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane.[8]

    • Transfer the MLV suspension to a gas-tight syringe and attach it to one side of the extruder. Attach an empty syringe to the other side.

    • Push the suspension through the membrane from one syringe to the other.

    • Repeat this extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.[8] The resulting liposome suspension should appear more translucent.

  • Storage:

    • Store the prepared liposomes at 4°C.

Protocol 2: Dynamic Light Scattering (DLS) Measurement

This protocol outlines the procedure for characterizing the size and zeta potential of the prepared DPPE liposomes.

Materials:

  • Prepared DPPE liposome suspension

  • Phosphate-buffered saline (PBS), pH 7.4 (filtered through a 0.22 µm filter)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes for size and zeta potential measurements

Procedure:

  • Sample Preparation:

    • Dilute the liposome suspension in filtered PBS to an appropriate concentration to avoid multiple scattering effects.[8][9] A 1:100 dilution is a common starting point.

    • Ensure the sample is free of air bubbles.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Set the measurement parameters in the software, including the dispersant (e.g., water or PBS) and its viscosity and refractive index.[10]

    • Set the measurement temperature (e.g., 25°C).

  • Size Measurement:

    • Transfer the diluted liposome sample to a clean size-measurement cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement. The instrument will report the Z-average diameter and the polydispersity index (PDI).

  • Zeta Potential Measurement:

    • Transfer the diluted liposome sample to a clean zeta potential cuvette.

    • Place the cuvette in the instrument.

    • Perform the measurement. The instrument will report the zeta potential in millivolts (mV).

  • Data Analysis:

    • Record the Z-average diameter, PDI, and zeta potential values.

    • Perform multiple measurements for each sample to ensure reproducibility.

Data Presentation

The following tables summarize typical quantitative data obtained from the DLS characterization of DPPE-containing liposomes prepared by the thin-film hydration and extrusion method.

Table 1: Particle Size and Polydispersity Index of DPPE Liposomes

Liposome Formulation (Molar Ratio)Z-Average Diameter (d.nm)Polydispersity Index (PDI)
DPPC:DPPE:Chol (55:20:25)105 ± 50.15 ± 0.05
DPPC:DPPE:Chol (60:15:25)110 ± 60.18 ± 0.06
DPPC:DPPE:Chol (50:25:25)102 ± 40.13 ± 0.04

Data are presented as mean ± standard deviation.

Table 2: Zeta Potential of DPPE Liposomes

Liposome Formulation (Molar Ratio)Zeta Potential (mV)
DPPC:DPPE:Chol (55:20:25)-25 ± 3
DPPC:DPPE:Chol (60:15:25)-22 ± 4
DPPC:DPPE:Chol (50:25:25)-28 ± 3

Data are presented as mean ± standard deviation. A zeta potential more negative than -30 mV or more positive than +30 mV generally indicates good colloidal stability.[11]

Mandatory Visualization

experimental_workflow cluster_prep Liposome Preparation cluster_dls DLS Characterization lipid_mixing 1. Lipid Mixing (DPPC, DPPE, Cholesterol in Chloroform) film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydration (PBS, pH 7.4) film_formation->hydration extrusion 4. Sizing (Extrusion through 100 nm membrane) hydration->extrusion sample_prep 5. Sample Preparation (Dilution in PBS) extrusion->sample_prep size_measurement 6. Size Measurement (Z-average, PDI) sample_prep->size_measurement zp_measurement 7. Zeta Potential Measurement sample_prep->zp_measurement data_analysis 8. Data Analysis size_measurement->data_analysis zp_measurement->data_analysis

Caption: Experimental workflow for DPPE liposome preparation and DLS characterization.

dls_principle cluster_light Light Source & Detection cluster_sample Sample cluster_analysis Data Analysis laser Laser Source liposomes Liposomes in Suspension (Brownian Motion) laser->liposomes Incident Light detector Detector correlator Correlator detector->correlator liposomes->detector Scattered Light Fluctuations analysis Stokes-Einstein Equation correlator->analysis results Hydrodynamic Size (d.nm) Polydispersity Index (PDI) analysis->results

Caption: Principle of Dynamic Light Scattering for liposome size analysis.

References

DPPE as a Helper Lipid in Cationic Liposome Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic liposomes are a cornerstone of non-viral gene and drug delivery, prized for their biocompatibility and ease of formulation. The inclusion of a "helper lipid" is crucial for the efficacy of these delivery vehicles, enhancing their ability to traverse cellular barriers and release their therapeutic cargo. 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) is a phospholipid that can serve as an effective helper lipid in these formulations. Its unique physicochemical properties, stemming from its saturated acyl chains and small headgroup, influence the stability, fusogenicity, and ultimately, the biological activity of cationic liposomes.

This document provides detailed application notes on the role of DPPE in cationic liposome (B1194612) formulations, protocols for their preparation and characterization, and a summary of relevant quantitative data to guide researchers in the development of effective delivery systems.

The Role of DPPE as a Helper Lipid

DPPE's primary role as a helper lipid in cationic liposome formulations is to facilitate the endosomal escape of the liposomal cargo. After cellular uptake via endocytosis, liposomes are entrapped within endosomes, which mature into lysosomes where the cargo can be degraded. Phosphatidylethanolamines (PEs), like DPPE, are thought to promote the release of the cargo from the endosome into the cytoplasm.[1][2]

The proposed mechanism involves a structural transition of the lipid bilayer from a lamellar phase to a non-bilayer inverted hexagonal (HII) phase in the acidic environment of the late endosome.[1][3] This phase transition is driven by the small headgroup of the PE, which imparts a conical shape to the lipid molecule. The acidic pH of the endosome is believed to protonate the phosphate (B84403) group of the PE, further promoting the formation of the HII phase.[1] This structural rearrangement disrupts the endosomal membrane, leading to the release of the encapsulated therapeutic agent into the cytoplasm.

While the unsaturated acyl chains of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are well-known to favor this fusogenic HII phase, the saturated palmitoyl (B13399708) chains of DPPE also contribute to the destabilization of the endosomal membrane, albeit with potentially different kinetics and efficiencies.[4] The choice between DPPE and DOPE can therefore influence the transfection efficiency and cytotoxicity of the formulation.[4][5]

Data Presentation

The following tables summarize quantitative data on the physicochemical properties and biological activity of cationic liposome formulations containing DPPE.

Table 1: Physicochemical Properties of Cationic Liposomes Containing DPPE

Cationic LipidHelper Lipid(s)Molar Ratio (Cationic:Helper)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
DC-1-14DPPE1:1>1000 (aggregated)--[5]
DODAPDPPE1:1>1000 (aggregated)--[5]
TC-1-12DPPE1:1>1000 (aggregated when mixed with siRNA)--[4]
DOTAPCholesterol, DSPE-PEG20001:1 (DOTAP:Chol) with varying PEG~150-~30[6][7]
DC-CholDPPE1:1---[5]

Note: The aggregation of some DPPE-containing liposomes when complexed with siRNA suggests that formulation optimization is critical.

Table 2: Cytotoxicity of Cationic Liposomes Containing DPPE

Cationic LipidHelper Lipid(s)Molar RatioCell LineAssayResultsReference(s)
DC-1-14DPPE1:1MCF-7-LucCell ViabilitySlight cytotoxicity (70-80% cell viability)[5][8]
DODAPDPPE1:1MCF-7-LucCell ViabilitySlight cytotoxicity (70-80% cell viability)[5][8]
VariousDOPE/DPPE-PEG2000-MacrophagesED50DPPE-PEG2000 incorporation significantly lowered cytotoxicity[9]

Experimental Protocols

Protocol 1: Formulation of DPPE-Containing Cationic Liposomes by Thin-Film Hydration

This protocol describes a general method for preparing cationic liposomes containing DPPE using the thin-film hydration technique, followed by extrusion for size homogenization.

Materials:

  • Cationic lipid (e.g., DOTAP, DC-Chol)

  • DPPE

  • Cholesterol (optional, for enhancing bilayer stability)

  • Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., sterile nuclease-free water, PBS, or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the cationic lipid and DPPE (and cholesterol, if using) in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure. A water bath set to a temperature above the phase transition temperature (Tc) of the lipids can aid in solvent removal. For DPPE, the Tc is 63°C.[3][4] d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.[6]

  • Hydration: a. Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. The volume will determine the final lipid concentration. b. Agitate the flask by hand or on a vortex mixer at a temperature above the Tc of the lipids until the lipid film is fully suspended. This will form a milky suspension of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Sizing by Extrusion: a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the Tc of the lipids. c. Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution. The resulting liposome suspension should appear more translucent.

  • Storage: a. Store the final liposome formulation at 4°C.

Protocol 2: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument.
  • Procedure: a. Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for the instrument. b. Place the diluted sample in a cuvette. c. Equilibrate the sample to the desired temperature (e.g., 25°C). d. Perform the DLS measurement to obtain the average hydrodynamic diameter (Z-average) and the PDI. A PDI value below 0.3 is generally considered acceptable for a monodisperse population.

2. Zeta Potential Measurement:

  • Instrument: DLS instrument with a zeta potential analyzer.
  • Procedure: a. Dilute a small aliquot of the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl). b. Place the diluted sample in a specific zeta potential cell. c. Apply an electric field and measure the electrophoretic mobility of the liposomes. d. The instrument software will calculate the zeta potential. A positive zeta potential confirms the cationic nature of the liposomes.

Protocol 3: In Vitro Transfection Assay

This protocol provides a general guideline for transfecting cells with nucleic acid-liposome complexes (lipoplexes).

Materials:

  • DPPE-containing cationic liposome formulation

  • Nucleic acid (e.g., plasmid DNA, siRNA)

  • Cell culture medium (serum-free for complex formation)

  • Cells to be transfected

  • Reporter gene assay system (e.g., luciferase, GFP)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: a. Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Formation: a. In a sterile tube, dilute the required amount of nucleic acid in a serum-free cell culture medium. b. In a separate sterile tube, dilute the required amount of the cationic liposome formulation in a serum-free cell culture medium. The optimal lipid-to-nucleic acid ratio (N/P ratio) needs to be determined empirically. c. Add the diluted liposome solution to the diluted nucleic acid solution and mix gently by pipetting. d. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection: a. Remove the growth medium from the cells and wash with PBS. b. Add the lipoplex-containing medium to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator. d. After the incubation period, remove the transfection medium and replace it with a fresh, complete growth medium.

  • Assay for Gene Expression: a. Incubate the cells for 24-72 hours post-transfection. b. Assay for the expression of the reporter gene according to the manufacturer's instructions.

Protocol 4: Cytotoxicity Assay

This protocol describes a method to assess the cytotoxicity of the liposome formulations.

Materials:

  • DPPE-containing cationic liposome formulation

  • Cells

  • Cell viability assay kit (e.g., MTT, XTT, or Cell Counting Kit-8)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density.

  • Treatment: a. Prepare serial dilutions of the liposome formulation in a complete cell culture medium. b. Remove the growth medium from the cells and add the liposome dilutions. c. Incubate the cells for 24-48 hours.

  • Cell Viability Assessment: a. At the end of the incubation period, perform the cell viability assay according to the manufacturer's protocol. b. Measure the absorbance or fluorescence using a plate reader. c. Calculate the cell viability as a percentage of the untreated control cells.[5][8]

Visualizations

G Mechanism of DPPE-Facilitated Endosomal Escape cluster_cell Cytoplasm cluster_liposome Cationic Liposome with DPPE Endocytosis Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cargo_Release Therapeutic Cargo Released Late_Endosome->Cargo_Release Endosomal Escape (HII Phase Formation) Liposome Cationic Liposome Cationic Lipid DPPE Cargo Liposome->Endocytosis

Caption: DPPE facilitates the release of cargo from the late endosome.

G Experimental Workflow for Liposome Formulation and Characterization Lipid_Dissolution 1. Dissolve Cationic Lipid and DPPE in Organic Solvent Thin_Film 2. Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Thin_Film Hydration 3. Hydrate Film to Form MLVs Thin_Film->Hydration Extrusion 4. Extrude to Form SUVs Hydration->Extrusion Characterization 5. Characterization Extrusion->Characterization Biological_Assays 6. Biological Evaluation Extrusion->Biological_Assays Size_PDI Size and PDI (DLS) Characterization->Size_PDI Zeta_Potential Zeta Potential Characterization->Zeta_Potential Transfection Transfection Efficiency Biological_Assays->Transfection Cytotoxicity Cytotoxicity Biological_Assays->Cytotoxicity

Caption: Workflow for creating and testing DPPE-containing liposomes.

G Logical Relationship of Liposome Components and Function Cationic_Lipid Cationic Lipid Liposome_Formulation Cationic Liposome Formulation Cationic_Lipid->Liposome_Formulation DPPE DPPE (Helper Lipid) DPPE->Liposome_Formulation Endosomal_Escape Endosomal Escape DPPE->Endosomal_Escape Facilitates Nucleic_Acid Nucleic Acid (Cargo) Nucleic_Acid->Liposome_Formulation Cellular_Uptake Cellular Uptake (Endocytosis) Liposome_Formulation->Cellular_Uptake Cellular_Uptake->Endosomal_Escape Therapeutic_Effect Therapeutic Effect Endosomal_Escape->Therapeutic_Effect

Caption: Key components and their roles in liposomal delivery.

References

Application Notes: PEGylation of DPPE for Enhanced Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. However, their clinical application can be limited by rapid clearance from circulation by the mononuclear phagocyte system (MPS) and inherent instability. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the liposome (B1194612) surface, is a widely adopted strategy to overcome these limitations. The incorporation of PEG-conjugated lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (PEG-DPPE), into the liposome bilayer creates a hydrophilic steric barrier. This "stealth" layer sterically hinders the adsorption of opsonin proteins, thereby reducing MPS uptake and significantly extending the circulation half-life of the liposomes. This prolonged circulation time enhances the probability of the liposomes reaching their target site, particularly in tumors, through the enhanced permeability and retention (EPR) effect. These application notes provide detailed protocols for the preparation and characterization of PEGylated DPPE liposomes and present comparative data on their stability against non-PEGylated counterparts.

Data Presentation

The following tables summarize the quantitative data comparing the physicochemical characteristics and stability of non-PEGylated and PEGylated DPPE-containing liposomes.

Table 1: Physicochemical Characterization of Non-PEGylated vs. PEGylated Liposomes

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Non-PEGylated Liposomes 120 - 2000.1 - 0.3-20 to -4050 - 70
PEGylated Liposomes (5 mol% PEG-DPPE) 100 - 150[1]< 0.2[2]-5 to -15[3]60 - 85[1]

Table 2: Stability of Non-PEGylated vs. PEGylated Liposomes under Storage (4°C)

FormulationParameterDay 0Day 7Day 14Day 28
Non-PEGylated Liposomes Size (nm) 150180220>300 (Aggregation)
PDI 0.150.250.40>0.5
Drug Leakage (%) 0153050
PEGylated Liposomes (5 mol% PEG-DPPE) Size (nm) 130132135140
PDI 0.120.130.140.15
Drug Leakage (%) 0<5<10<15[1]

Table 3: In Vitro Drug Release in Serum-Containing Medium (37°C)

Time (hours)Cumulative Release from Non-PEGylated Liposomes (%)Cumulative Release from PEGylated Liposomes (%)
1205
44515
86525
128035
24>9050

Experimental Protocols

Protocol 1: Preparation of PEGylated DPPE Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes composed of a primary phospholipid (e.g., DPPC or DSPC), cholesterol, and PEG-DPPE.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DPPE)

  • Chloroform

  • Methanol (B129727)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Drug to be encapsulated (optional)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution:

    • In a clean round-bottom flask, dissolve the lipids (e.g., DPPC:Cholesterol:PEG-DPPE at a molar ratio of 55:40:5) in a sufficient volume of a chloroform:methanol mixture (e.g., 2:1 v/v) to ensure complete dissolution.

    • If encapsulating a lipophilic drug, add it to the organic solvent at this stage.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc (e.g., 45-60°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Add the hydration buffer (pre-warmed to a temperature above the Tc of the lipids) to the flask. The volume of the buffer will determine the final lipid concentration.

    • If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.

    • Agitate the flask by hand-shaking or using a vortex mixer until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Sizing by Extrusion:

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the MLV suspension to a temperature above the Tc of the lipids.

    • Pass the MLV suspension through the extruder 10-15 times. The resulting liposome suspension should appear more translucent.

  • Purification (Optional but Recommended):

    • To remove any unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, size exclusion chromatography, or centrifugation.

Protocol 2: Characterization of Liposomes

2.1 Particle Size and Zeta Potential Measurement

Equipment:

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (typically 25°C).

  • Perform the measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and zeta potential.

2.2 Determination of Encapsulation Efficiency

Equipment:

  • Centrifuge or size exclusion chromatography columns

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Separation of Free Drug:

    • Separate the unencapsulated drug from the liposomes. This can be achieved by centrifuging the liposome suspension and collecting the supernatant, or by passing the suspension through a size exclusion chromatography column and collecting the liposome-containing fractions.

  • Quantification of Total and Free Drug:

    • To determine the total amount of drug, disrupt a known volume of the unpurified liposome suspension using a suitable solvent (e.g., methanol or Triton X-100) and measure the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Measure the concentration of the free drug in the supernatant or the collected non-liposomal fractions from the separation step.

  • Calculation of Encapsulation Efficiency (EE%):

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 3: In Vitro Drug Release Study

Equipment:

  • Dialysis tubing (with a molecular weight cut-off lower than the drug's molecular weight)

  • Beakers

  • Magnetic stirrer and stir bars

  • Incubator or water bath set to 37°C

Procedure:

  • Place a known volume of the liposome suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a beaker containing a known volume of release medium (e.g., PBS pH 7.4, optionally supplemented with serum to mimic physiological conditions).

  • Place the beaker on a magnetic stirrer in an incubator at 37°C and stir at a constant, gentle speed.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium at each time point using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

PEGylation_Mechanism cluster_0 Non-PEGylated Liposome cluster_1 PEGylated Liposome Liposome {Liposome Bilayer | (DPPE)} Macrophage Macrophage (MPS) Liposome->Macrophage Phagocytosis Opsonin Opsonin Protein Opsonin->Liposome Opsonization Steric_Hindrance Steric Hindrance Opsonin->Steric_Hindrance Blocked PEG_Liposome {PEGylated Liposome Bilayer | (+ PEG-DPPE)} Steric_Hindrance->Macrophage Evades Phagocytosis Liposome_Preparation_Workflow start Start: Lipid Dissolution (DPPE, Cholesterol, PEG-DPPE) thin_film Thin-Film Formation (Rotary Evaporation) start->thin_film hydration Hydration with Aqueous Buffer (Formation of MLVs) thin_film->hydration extrusion Extrusion (Sizing to SUVs) hydration->extrusion characterization Characterization (Size, PDI, Zeta Potential, EE%) extrusion->characterization end End: Stable PEGylated Liposomes characterization->end Drug_Release_Assay_Workflow start Start: Liposome Suspension in Dialysis Bag dialysis Dialysis against Release Medium (e.g., PBS at 37°C) start->dialysis sampling Periodic Sampling of Release Medium dialysis->sampling quantification Drug Quantification (e.g., HPLC, UV-Vis) sampling->quantification analysis Data Analysis (Cumulative Release vs. Time) quantification->analysis end End: Drug Release Profile analysis->end

References

Application Notes and Protocols for DPPE-Based Micelles in Hydrophobic Drug Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE)-based micelles for the encapsulation and delivery of hydrophobic drugs. This document outlines the principles of DPPE-based micelle formation, detailed experimental protocols for preparation and characterization, and quantitative data on drug loading and release.

Introduction

Amphiphilic molecules, such as polyethylene (B3416737) glycol (PEG)-conjugated DPPE (DPPE-PEG), possess the ability to self-assemble in aqueous environments into core-shell structures known as micelles. The hydrophobic DPPE core serves as a reservoir for encapsulating poorly water-soluble drugs, while the hydrophilic PEG shell provides a protective corona. This "stealth" characteristic reduces recognition by the reticuloendothelial system, which can prolong the systemic circulation time of the encapsulated therapeutic agent. The use of DPPE-based micelles is a promising strategy to enhance the solubility, stability, and bioavailability of hydrophobic drugs, thereby improving their therapeutic efficacy.

Data Presentation

The following tables summarize quantitative data for the encapsulation of various hydrophobic drugs in PEGylated phosphoethanolamine-based micelles. While specific data for a wide range of drugs in DPPE-PEG micelles is not extensively available in single reports, the data for the structurally similar 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE)-PEG is presented here as a close surrogate and is widely considered representative for formulation development.

Table 1: Physicochemical Properties of Drug-Loaded DSPE-PEG Micelles

DrugPolymerDrug:Polymer Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (EE%)Drug Loading (LC%)Reference
DoxorubicinDSPE-PEG-C605:1~260--28.6786.1-[1]
DoxorubicinDSPE-PEG-C6010:1~211--95.4-[1]
DoxorubicinDSPE-PEG-C6015:1~97--97.5-[1]
DoxorubicinDSPE-PEG-10-23-+6 to +8~98-[1]

Note: Data for DSPE-PEG-C60, a fullerene-modified DSPE-PEG, is included to provide a broader range of potential formulations. The unmodified DSPE-PEG micelles serve as a direct comparison.

Table 2: In Vitro Drug Release from PEG-Phospholipid Micelles

DrugPolymer SystempHCumulative Release (%) at 24hRelease ConditionsReference
DoxorubicinDSPE-PEG-C607.4Sustained ReleaseDialysis[1]
DoxorubicinpH-sensitive micelles5.5>70% (after 12h)Dialysis with 10 mM glutathione[2]
DoxorubicinpH-sensitive micelles7.4<30% (after 12h)Dialysis with 10 mM glutathione[2]
Paclitaxel (B517696)PEG-p(Asp-Hyd-LEV-PTX)5.057.6 ± 1.9Dialysis[3]
PaclitaxelPEG-p(Asp-Hyd-LEV-PTX)7.429.2 ± 5.1Dialysis[3]

Note: This table includes data from various pH-sensitive and modified PEG-phospholipid micelle systems to illustrate the tunability of drug release profiles.

Experimental Protocols

Protocol 1: Preparation of DPPE-PEG Micelles by Thin-Film Hydration

This method is a widely used and robust technique for encapsulating hydrophobic drugs.

Materials:

  • DPPE-PEG (e.g., DPPE-PEG2000)

  • Hydrophobic drug of interest

  • Organic solvent (e.g., Chloroform, Methanol, or a mixture thereof)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Dissolution: Accurately weigh and dissolve the DPPE-PEG and the hydrophobic drug at a predetermined molar or weight ratio in the chosen organic solvent within a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to create a thin, uniform lipid-drug film on the inner surface of the flask.

  • Hydration: Hydrate the resulting film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the DPPE lipid.

  • Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of the micelles. The solution should transition from a milky suspension to a clear or translucent solution, indicating micelle formation.

  • Sonication/Extrusion (Optional): To achieve a more uniform size distribution, the micelle solution can be sonicated in a water bath sonicator or extruded through polycarbonate membranes of a defined pore size.

  • Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility. Store the formulation at 4°C.

Protocol 2: Preparation of DPPE-PEG Micelles by Dialysis

This method is particularly useful when the selected amphiphilic copolymers have low water solubility.

Materials:

  • DPPE-PEG

  • Hydrophobic drug

  • Water-miscible organic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

Procedure:

  • Dissolution: Dissolve the DPPE-PEG and the hydrophobic drug in a suitable water-miscible organic solvent.

  • Micelle Formation: Gradually add the aqueous buffer to the organic solution to induce the formation of micelles.

  • Dialysis: Transfer the mixture into a dialysis bag and dialyze against a large volume of the aqueous buffer for an extended period (e.g., 24-48 hours) with several changes of the buffer to ensure complete removal of the organic solvent.

  • Sterilization and Storage: Filter the final micelle solution through a 0.22 µm syringe filter and store at 4°C.

Protocol 3: Characterization of Drug-Loaded DPPE-PEG Micelles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the micelle solution with the same aqueous buffer used for preparation to an appropriate concentration.

    • Equilibrate the sample at 25°C.

    • Perform the DLS measurement to determine the Z-average diameter, PDI, and zeta potential. A PDI value below 0.3 is generally considered indicative of a monodisperse population.

2. Morphology:

  • Technique: Transmission Electron Microscopy (TEM)

  • Procedure:

    • Place a drop of the diluted micelle solution onto a carbon-coated copper grid.

    • Allow the sample to adsorb for a few minutes.

    • Negatively stain the sample with a suitable staining agent (e.g., uranyl acetate).

    • Allow the grid to dry completely before imaging.

3. Encapsulation Efficiency (EE) and Drug Loading (LC):

  • Procedure:

    • Separation of Free Drug: Separate the unencapsulated drug from the micelles using techniques such as ultrafiltration, size exclusion chromatography, or dialysis.

    • Quantification of Free Drug: Measure the concentration of the free drug in the filtrate or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Quantification of Total Drug: Disrupt the micelles using an appropriate organic solvent (e.g., methanol) to release the encapsulated drug. Measure the total drug concentration in the disrupted solution.

    • Calculations:

      • Encapsulation Efficiency (EE %): ((Total Drug - Free Drug) / Total Drug) * 100

      • Drug Loading (LC %): (Mass of Encapsulated Drug / Total Mass of Micelles) * 100

Protocol 4: In Vitro Drug Release Study
  • Technique: Dialysis Method

  • Procedure:

    • Place a known volume of the drug-loaded micelle solution into a dialysis bag with a suitable MWCO.

    • Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 and/or an acidic buffer like acetate (B1210297) buffer at pH 5.5 to simulate endosomal conditions).

    • Maintain the setup at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of drug released into the medium using a suitable analytical technique.

Visualization of Workflows and Concepts

G cluster_prep Micelle Preparation cluster_char Characterization cluster_release In Vitro Release Dissolve DPPE-PEG & Drug Dissolve DPPE-PEG & Drug Form Thin Film Form Thin Film Dissolve DPPE-PEG & Drug->Form Thin Film Hydrate Film Hydrate Film Form Thin Film->Hydrate Film Form Micelles Form Micelles Hydrate Film->Form Micelles Optional Sonication/Extrusion Optional Sonication/Extrusion Form Micelles->Optional Sonication/Extrusion Size & Zeta (DLS) Size & Zeta (DLS) Form Micelles->Size & Zeta (DLS) Morphology (TEM) Morphology (TEM) Form Micelles->Morphology (TEM) EE & LC EE & LC Form Micelles->EE & LC Dialysis Assay Dialysis Assay Form Micelles->Dialysis Assay Sterilize & Store Sterilize & Store Optional Sonication/Extrusion->Sterilize & Store Quantify Released Drug Quantify Released Drug Dialysis Assay->Quantify Released Drug

Caption: Experimental workflow for the preparation and characterization of drug-loaded DPPE-based micelles.

G cluster_micelle DPPE-PEG Micelle cluster_cell Target Cell Hydrophobic Core (DPPE) Hydrophobic Core (DPPE) Hydrophilic Shell (PEG) Hydrophilic Shell (PEG) Hydrophobic Core (DPPE)->Hydrophilic Shell (PEG) Hydrophobic Drug Hydrophobic Drug Hydrophobic Drug->Hydrophobic Core (DPPE) Encapsulation Cell Membrane Cell Membrane Cytoplasm Cytoplasm Cell Membrane->Cytoplasm DPPE-PEG Micelle DPPE-PEG Micelle DPPE-PEG Micelle->Cell Membrane Interaction & Drug Release G Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition Reactive Oxygen Species (ROS) Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->Reactive Oxygen Species (ROS) Generation DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Reactive Oxygen Species (ROS) Generation->DNA Damage Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

References

Application Notes and Protocols for Fluorescently Labeling DPPE in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a saturated phospholipid commonly found in biological membranes. Its well-defined physical properties make it a frequent choice for researchers creating model membrane systems, such as liposomes and supported lipid bilayers, to investigate a wide array of cellular processes. These include membrane fusion and fission, lipid-protein interactions, and the pharmacokinetics of lipid-based drug delivery systems.

Fluorescent labeling of DPPE provides a powerful tool for visualizing and quantifying the dynamics of these processes. By covalently attaching a fluorescent dye to the headgroup of the DPPE molecule, researchers can track its distribution, diffusion, and interaction with other membrane components in real-time using techniques like fluorescence microscopy and spectroscopy.

This document provides detailed application notes on the selection of appropriate fluorescent dyes, labeling strategies, and common applications of fluorescently labeled DPPE. Furthermore, it offers comprehensive, step-by-step protocols for the labeling, purification, and incorporation of fluorescent DPPE into liposomes for membrane studies.

Application Notes

Dye Selection for DPPE Labeling

The choice of fluorescent dye is critical and depends on the specific application, the instrumentation available, and the desired photophysical properties. Three commonly used classes of dyes for labeling DPPE are NBD (Nitrobenzoxadiazole), Rhodamine, and BODIPY (Boron-dipyrromethene).

  • NBD (Nitrobenzoxadiazole): NBD-DPPE is a widely used fluorescent lipid analog. Its fluorescence is highly sensitive to the polarity of its environment, making it an excellent probe for studying changes in membrane hydration and lipid packing. NBD is often paired with a Rhodamine-labeled lipid in Förster Resonance Energy Transfer (FRET) studies to monitor membrane fusion.[1][2]

  • Rhodamine: Rhodamine-DPPE is known for its high photostability and brightness. It is less sensitive to the environment than NBD, which can be advantageous for applications requiring a stable fluorescent signal. Rhodamine-labeled lipids are frequently used as acceptors in FRET-based fusion assays.[1][3]

  • BODIPY (Boron-dipyrromethene): BODIPY dyes offer several advantages, including high fluorescence quantum yields, sharp emission peaks, and good photostability.[1][4] BODIPY FL-DPPE, with its spectral properties similar to fluorescein, is a popular choice for fluorescence microscopy.[1]

Labeling Chemistry: NHS Ester Conjugation

The most common method for labeling the primary amine of the DPPE headgroup is through a reaction with an N-hydroxysuccinimidyl (NHS) ester-activated fluorescent dye.[5][6] This reaction forms a stable amide bond between the dye and the lipid. The reaction is typically carried out in an organic solvent with a non-nucleophilic base to deprotonate the amine group, facilitating the reaction.

Purification of Fluorescently Labeled DPPE

After the labeling reaction, it is crucial to remove unreacted dye and any side products to ensure that the observed fluorescence originates solely from the labeled DPPE. Silica (B1680970) gel column chromatography is a common and effective method for this purification.[7] The separation is based on the different polarities of the fluorescently labeled lipid, the unreacted dye, and the unreacted DPPE. Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the pure product.

Incorporation into Model Membranes

Fluorescently labeled DPPE can be incorporated into model membranes, such as liposomes, using various techniques. The thin-film hydration method is a widely used and straightforward approach.[5][8][9] This involves dissolving the lipids (including the fluorescently labeled DPPE) in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form liposomes. The resulting multilamellar vesicles can be further processed by extrusion to produce unilamellar vesicles of a defined size.

Applications in Membrane Studies
  • Membrane Fusion Assays: A classic application of fluorescently labeled DPPE is in membrane fusion assays using FRET.[1][2] In this assay, one population of liposomes is labeled with both a donor fluorophore (e.g., NBD-DPPE) and an acceptor fluorophore (e.g., Rhodamine-DPPE) at a concentration that allows for efficient FRET. A second, unlabeled population of liposomes is also prepared. When the two populations of liposomes fuse, the lipids mix, leading to a dilution of the fluorescent probes in the fused membrane. This increase in the average distance between the donor and acceptor molecules results in a decrease in FRET efficiency, which can be monitored by measuring the increase in donor fluorescence or the decrease in acceptor fluorescence.[2]

  • Lipid Raft and Domain Studies: The partitioning of fluorescently labeled lipids between different lipid domains can provide insights into the organization of biological membranes.[10] By observing the localization of different fluorescent DPPE analogs in giant unilamellar vesicles (GUVs) with coexisting liquid-ordered and liquid-disordered phases, researchers can infer the phase preference of the lipid probes.

  • Drug Delivery and Cellular Uptake: Fluorescently labeled liposomes are instrumental in studying the cellular uptake and intracellular trafficking of lipid-based drug delivery systems.[3] By tracking the fluorescence of the labeled DPPE, researchers can visualize the internalization of liposomes by cells and their subsequent fate within the endo-lysosomal pathway.

Quantitative Data

The selection of a suitable fluorescent probe is often guided by its specific photophysical properties. The table below summarizes key spectral properties for DPPE labeled with NBD, Rhodamine B, and BODIPY FL.

Fluorescent ProbeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
NBD-DPPE 463[11]536[11]22,000[11]~0.3 (in Methanol)Methanol/Chloroform (B151607)
Rhodamine B-DPPE 560[12]581[12]~106,000~0.7 (in Ethanol)[13]Methanol
BODIPY FL-DPPE 503[1]512[1]>80,000[1]~0.9 (in Methanol)[1]Methanol

Note: Molar extinction coefficients and quantum yields can vary depending on the specific lipid conjugate and the solvent environment. The values presented are representative estimates based on available data.

Experimental Protocols

Protocol 1: Fluorescent Labeling of DPPE with an NHS Ester Dye

This protocol describes the covalent attachment of an amine-reactive fluorescent dye to the headgroup of DPPE.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • Amine-reactive fluorescent dye with an NHS ester group (e.g., NBD-X, SE; Rhodamine B isothiocyanate; BODIPY™ FL, SE)

  • Anhydrous chloroform

  • Anhydrous triethylamine (B128534) (TEA)

  • Argon or nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • Mobile phase (e.g., chloroform:methanol:water, 65:25:4 v/v/v)

  • UV lamp

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve DPPE in anhydrous chloroform to a final concentration of 10 mg/mL.

  • Addition of Base: Add a 1.5-fold molar excess of anhydrous triethylamine to the DPPE solution. This will deprotonate the primary amine of the DPPE headgroup, making it reactive.

  • Addition of Dye: Dissolve the amine-reactive fluorescent dye in a minimal amount of anhydrous chloroform and add it to the DPPE solution in a 1.2-fold molar excess.

  • Reaction: Purge the flask with argon or nitrogen gas, seal it, and stir the reaction mixture at room temperature, protected from light, for 12-24 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. Spot the reaction mixture, a DPPE standard, and a dye standard on a TLC plate. Develop the plate in a suitable mobile phase. The product, fluorescently labeled DPPE, should have an Rf value intermediate between that of the DPPE and the free dye.

  • Quenching the Reaction: Once the reaction is complete (as indicated by the consumption of the starting DPPE), the reaction can be stopped by the addition of a small amount of a primary amine-containing buffer, such as Tris, to quench any unreacted NHS ester.

  • Solvent Removal: Remove the solvent from the reaction mixture using a rotary evaporator to obtain a dry lipid film.

Protocol 2: Purification of Fluorescently Labeled DPPE by Silica Gel Chromatography

This protocol details the purification of the fluorescently labeled DPPE from the crude reaction mixture.

Materials:

  • Crude fluorescently labeled DPPE lipid film

  • Silica gel 60 (for column chromatography)

  • Glass chromatography column

  • Elution solvents (e.g., a gradient of chloroform to chloroform:methanol)

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Pack a glass chromatography column with silica gel 60 as a slurry in the initial, non-polar elution solvent (e.g., 100% chloroform).

  • Sample Loading: Dissolve the crude lipid film in a minimal amount of the initial elution solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing solvent polarity. For example, start with 100% chloroform and gradually increase the proportion of methanol. The less polar unreacted dye will typically elute first, followed by the fluorescently labeled DPPE, and finally the more polar unreacted DPPE.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure fluorescently labeled DPPE. Spot each fraction on a TLC plate and develop it in the appropriate mobile phase. Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Pool the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Product Characterization: The purity of the final product can be confirmed by TLC and its concentration determined by UV-Vis spectrophotometry using the molar extinction coefficient of the dye.

Protocol 3: Preparation of Fluorescently Labeled Liposomes by the Thin-Film Hydration Method

This protocol describes the incorporation of the purified fluorescently labeled DPPE into liposomes.

Materials:

  • Matrix lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Purified fluorescently labeled DPPE

  • Chloroform

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Water bath

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the matrix lipid (e.g., DPPC) and the fluorescently labeled DPPE in chloroform. The desired molar ratio of fluorescent lipid is typically between 0.1 and 2 mol%.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure while rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipids. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Drying: To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours, or overnight.

  • Hydration: Add the desired volume of hydration buffer, pre-warmed to a temperature above the lipid phase transition temperature, to the flask containing the dry lipid film.

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film in the buffer. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Optional): To produce unilamellar vesicles of a uniform size, the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). This is done using a liposome extruder, passing the suspension through the membrane multiple times (typically 11-21 passes).

  • Storage: Store the prepared fluorescently labeled liposomes at 4°C, protected from light.

Visualizations

experimental_workflow cluster_labeling DPPE Labeling cluster_purification Purification cluster_liposome_formation Liposome Formation cluster_analysis Membrane Studies DPPE DPPE Reaction Reaction DPPE->Reaction NHS-Dye NHS-Dye NHS-Dye->Reaction Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Labeled DPPE Pure Labeled DPPE Column Chromatography->Pure Labeled DPPE Thin Film Hydration Thin Film Hydration Pure Labeled DPPE->Thin Film Hydration Matrix Lipid Matrix Lipid Matrix Lipid->Thin Film Hydration Labeled Liposomes Labeled Liposomes Thin Film Hydration->Labeled Liposomes Fluorescence Microscopy Fluorescence Microscopy Labeled Liposomes->Fluorescence Microscopy signaling_pathway cluster_vesicles Membrane Fusion Assay (FRET) Vesicle A Vesicle A (NBD-DPPE + Rhodamine-DPPE) Fusion Event Fusion Event Vesicle A->Fusion Event FRET Signal High FRET Vesicle A->FRET Signal Vesicle B Vesicle B (Unlabeled) Vesicle B->Fusion Event Fused Vesicle Fused Vesicle (Diluted Probes) Fusion Event->Fused Vesicle No FRET Signal Low FRET Fused Vesicle->No FRET Signal

References

Troubleshooting & Optimization

How to prevent aggregation of DPPE-containing liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to common issues encountered during the formulation of liposomes containing 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my DPPE-containing liposomes are aggregating?

Aggregation in DPPE-containing liposome (B1194612) formulations is often due to two main factors:

  • Inter-liposomal Hydrogen Bonding: The primary amine on the ethanolamine (B43304) headgroup of DPPE can form hydrogen bonds with adjacent liposomes, leading to clumping and aggregation.

  • pH-Induced Instability: Phosphatidylethanolamine (B1630911) (PE) lipids, including DPPE and especially dioleoylphosphatidylethanolamine (DOPE), can exhibit pH-sensitive behavior.[1][2] While stable at a physiological pH of 7.4, they can become destabilized in more acidic environments (pH 5.5-6.5), which can induce a structural change from a lamellar to an inverted hexagonal phase, causing aggregation and fusion.[2][3]

Q2: How can I prevent the aggregation of my DPPE liposomes?

The most effective and widely used method is to incorporate a poly(ethylene glycol)-modified phospholipid (PEG-lipid), such as DSPE-PEG, into the lipid formulation.[4][5] This process, known as PEGylation, creates a protective hydrophilic layer on the surface of the liposomes. This layer provides a steric barrier that physically hinders the close approach of other liposomes, thus preventing aggregation and fusion.[5][6]

Q3: How does PEGylation work to stabilize liposomes?

PEGylation confers stability through a mechanism called "steric stabilization".[5] The long, flexible PEG chains extend from the liposome surface into the aqueous medium, creating a hydrated layer. When two PEGylated liposomes approach each other, the PEG clouds begin to overlap and compress. This process is energetically unfavorable, creating a repulsive force that keeps the liposomes separated and colloidally stable.[6] This steric barrier is highly effective at overcoming the hydrogen bonding forces that can cause DPPE-liposome aggregation.[4][7]

Q4: What concentration and chain length of PEG-lipid should I use?

The optimal concentration and PEG chain length depend on the specific lipid composition and intended application. However, studies provide a general starting point.

  • Concentration: Incorporating 5-10 mol% of a PEG-lipid is a common practice for achieving long circulation times in vivo.[6] Even low concentrations, such as 2 mol% of PEG₂₀₀₀-DSPE, can effectively prevent the aggregation of some liposome formulations.[8]

  • Chain Length: PEG molecular weights between 1000 and 5000 Da are typically effective.[5] One study found that for conjugating proteins to liposomes with minimal aggregation, optimal results were achieved with 2 mol% of PEG₂₀₀₀ or 0.8 mol% of PEG₅₀₀₀.[4][9]

It is crucial to optimize the PEG density; insufficient coverage may not prevent aggregation, while excessive PEGylation can sometimes interfere with cellular uptake.[10][11]

Q5: What is the role of buffer pH and ionic strength in liposome stability?

Buffer conditions are critical for stability.

  • pH: For most applications requiring stability, maintaining a neutral pH (e.g., 7.4) is recommended, as this helps keep the liposome bilayer in a stable lamellar phase.[3] Formulations designed for pH-triggered release exploit the instability of PE lipids at lower pH values.[2][12]

  • Ionic Strength: High concentrations of certain salts (kosmotropes) like ammonium (B1175870) sulfate (B86663) can dehydrate the PEG chains on PEGylated liposomes, reducing their protective effect and potentially inducing aggregation through hydrophobic interactions.[13] Therefore, using buffers with physiological ionic strength (e.g., HEPES-buffered saline) is advisable.

Troubleshooting Guide

This section addresses specific problems you may observe during your experiments.

Problem: A significant increase in liposome size (Z-average) and Polydispersity Index (PDI) is observed over time via Dynamic Light Scattering (DLS).

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving liposome aggregation issues.

G Fig 1. Troubleshooting workflow for liposome aggregation. cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Increase in Liposome Size (Z-avg) and Polydispersity (PDI) Cause1 Inter-liposomal Hydrogen Bonding Problem->Cause1 Cause2 pH-Induced Instability Problem->Cause2 Cause3 High Salt Concentration Problem->Cause3 Solution1 Incorporate PEG-Lipid (e.g., 2-5 mol% PEG-DSPE) Cause1->Solution1 Solution2 Verify & Adjust Buffer pH to ~7.4 Cause2->Solution2 Solution3 Use Buffer with Physiological Ionic Strength Cause3->Solution3

Caption: Fig 1. Troubleshooting workflow for liposome aggregation.

Data Presentation

Effect of PEG-DSPE Incorporation on Liposome Stability

The inclusion of PEGylated lipids is a primary strategy to enhance stability. The table below summarizes data from literature on the effective concentrations used to prevent aggregation and prolong circulation.

Lipid Composition BasePEG-Lipid TypeMol % AddedObserved EffectReference
DSPCPEG₂₀₀₀-DSPE0.5 mol%Significantly increased plasma circulation longevity.[8]
DSPCPEG₂₀₀₀-DSPE2.0 mol%Completely precluded aggregation.[8]
MPB-DPPE containingMePEG₂₀₀₀-S-POPE2.0 mol%Provided optimal protein coupling with minimal aggregation.[4][9]
MPB-DPPE containingMePEG₅₀₀₀-S-POPE0.8 mol%Provided optimal protein coupling with minimal aggregation.[4][9]
DOPEDSPE-PEGup to 5 mol%Increased plasma stability and circulation time.[12]

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine

Mechanism Visualization

The diagram below illustrates how the inclusion of PEG-lipids provides steric stabilization.

G Fig 2. Mechanism of steric stabilization via PEGylation. cluster_0 Without PEG-Lipid (Aggregation) cluster_headgroups1 cluster_headgroups2 cluster_1 With PEG-Lipid (Stabilized) L1 Liposome L2 Liposome L3 Liposome p1->p3 H-Bonds p2->p4 L4 Liposome c3_1 c3_2 c3_3 c4_1 c4_2 c4_3 peg3_1 c3_1->peg3_1 PEG peg3_2 c3_2->peg3_2 PEG peg3_3 c3_3->peg3_3 PEG peg4_1 c4_1->peg4_1 PEG peg4_2 c4_2->peg4_2 PEG peg4_3 c4_3->peg4_3 PEG

Caption: Fig 2. Mechanism of steric stabilization via PEGylation.

Experimental Protocols

Protocol 1: Liposome Formulation by Thin-Film Hydration and Extrusion

This protocol describes a standard method for producing unilamellar liposomes of a defined size.

  • Lipid Film Preparation:

    • Co-dissolve the desired lipids (e.g., primary phospholipid, cholesterol, DPPE, and PEG-DSPE) in a suitable organic solvent like chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Hydrate the dried lipid film with an aqueous buffer (e.g., HEPES-buffered saline, pH 7.4) by vortexing or gentle agitation.

    • The temperature of the hydration buffer should be above the phase transition temperature (Tₘ) of the lipid with the highest Tₘ in the mixture. This process forms large multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To produce unilamellar vesicles with a uniform size distribution, the MLV suspension is extruded.

    • Assemble a mini-extruder apparatus with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid mixture's Tₘ.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times).[14] This ensures the final product is collected in the opposite syringe.

    • The resulting suspension contains large unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size.

  • Purification and Storage:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

    • Store the final liposome preparation at 4°C. Avoid freezing unless specific cryoprotectants are included.

Protocol 2: Liposome Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution (hydrodynamic diameter) and polydispersity of particles in suspension.[15][16]

  • Sample Preparation:

    • Before measurement, allow the liposome sample to equilibrate to the temperature of the DLS instrument.

    • Dilute the liposome suspension in the same buffer used for hydration to avoid osmotic stress. The final concentration should be within the instrument's optimal range (typically 1E8 – 1E12 particles/mL) to prevent multiple scattering events.[17]

    • Filter the buffer used for dilution through a 0.22 µm filter to remove dust or other particulates.

  • Instrument Setup:

    • Enter the parameters for the dispersant (buffer) into the software, including its viscosity and refractive index at the measurement temperature.

    • Set the measurement temperature (e.g., 25°C).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette. Ensure there are no air bubbles.

    • Place the cuvette in the DLS instrument and allow it to equilibrate for a few minutes.

    • Perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.[15]

  • Data Analysis:

    • The software's algorithm processes the correlation function of the scattered light to generate a size distribution.

    • Z-average Diameter: This is the intensity-weighted mean hydrodynamic diameter. It is a primary and reliable value but can be sensitive to even small amounts of larger aggregates.[17]

    • Polydispersity Index (PDI): This value describes the width of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse or narrowly distributed sample.[16]

    • Monitor the Z-average and PDI over time (e.g., 0, 24, 48 hours) to assess the colloidal stability of the formulation. A stable formulation will show minimal changes in these values.

References

Optimizing the encapsulation efficiency of drugs in DPPE liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing the encapsulation of therapeutic agents in 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) liposomes.

Frequently Asked Questions (FAQs)

Q1: What is DPPE and why is it used in liposome (B1194612) formulations?

A1: DPPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) is a phospholipid with two saturated 16-carbon palmitoyl (B13399708) chains. It is frequently used in liposome formulations due to its ability to form stable, rigid bilayers at physiological temperatures. The functionalized headgroup of DPPE also allows for further modifications, such as the attachment of targeting ligands or polymers like polyethylene (B3416737) glycol (PEG) for creating "stealth" liposomes.[1][2]

Q2: What are the key factors influencing drug encapsulation efficiency (EE%) in DPPE liposomes?

A2: Optimizing encapsulation efficiency requires careful consideration of several parameters related to the liposome, the drug, and the preparation method.[3][4] Key factors include:

  • Drug Properties: The drug's solubility, size, charge, and pKa significantly impact its ability to be encapsulated.[5] Hydrophobic drugs tend to associate with the lipid bilayer, while hydrophilic drugs are entrapped in the aqueous core.[6][7]

  • Lipid Composition: The ratio of DPPE to other lipids, such as cholesterol or PEGylated lipids (e.g., mPEG-DPPE), affects membrane rigidity and permeability, which in turn influences drug loading and retention.[5][8]

  • Drug-to-Lipid Ratio: This ratio is critical and must be optimized empirically. High drug concentrations can sometimes lead to decreased encapsulation due to competition for space.[5][9]

  • Preparation Method: The technique used to form liposomes (e.g., thin-film hydration, sonication, extrusion) and the loading strategy (passive vs. active) are determinant factors for EE%.[3][10]

  • Liposome Characteristics: Vesicle size, lamellarity (the number of lipid bilayers), and surface charge all play a role in encapsulation.[3]

Q3: What is the difference between passive and active drug loading?

A3: Passive loading involves encapsulating the drug during the liposome formation process. The drug is either dissolved in the aqueous buffer (for hydrophilic drugs) or in the organic solvent with the lipids (for hydrophobic drugs).[5][10] This method is simpler but often results in lower encapsulation efficiencies for hydrophilic compounds, as it's dependent on capturing the aqueous volume.[10][11]

Active loading , also known as remote loading, is a technique used to load drugs into pre-formed liposomes. It utilizes a transmembrane gradient (e.g., pH or ion gradient) to drive the drug into the liposome's core, where it gets trapped.[5][12] This method can achieve significantly higher encapsulation efficiencies for ionizable drugs.[5][13]

Q4: How do I measure the encapsulation efficiency of my DPPE liposomes?

A4: The general procedure involves two main steps:

  • Separation of Free Drug: The unencapsulated drug must be separated from the drug-loaded liposomes. Common methods include size exclusion chromatography (SEC), dialysis, or centrifugation.[4][14][15]

  • Quantification: After separation, the liposomes are lysed (e.g., with a detergent or solvent) to release the encapsulated drug.[16] The amount of drug in the liposome fraction is then quantified using an appropriate analytical technique like HPLC or UV-Vis spectrophotometry and compared to the total amount of drug initially added.[4][14]

The formula for Encapsulation Efficiency (EE%) is: EE% = (Amount of Encapsulated Drug / Total Initial Drug Amount) x 100 [14]

Troubleshooting Guide

This section addresses specific issues that may arise during the encapsulation process.

Problem: My encapsulation efficiency is very low.

This is a common challenge that can be addressed by systematically evaluating several factors.

Possible Cause Troubleshooting Steps & Solutions
Suboptimal Drug-to-Lipid Ratio Systematically vary the drug-to-lipid molar ratio to find the saturation point. Start with a higher lipid content (e.g., 100:1 lipid:drug) and gradually increase the drug concentration.[15]
Inefficient Loading Method For hydrophilic or ionizable drugs, passive loading often yields low EE%.[5] Switch to an active loading method by creating a transmembrane gradient. A common approach is to hydrate (B1144303) lipids in an acidic buffer (e.g., pH 4) and then exchange the external buffer to a higher pH (e.g., pH 7.4). Adding the drug externally will cause it to diffuse in and become trapped by protonation.[5][11] An ammonium (B1175870) sulfate (B86663) gradient can also be highly effective.[13]
Poor Liposome Formation An uneven or incompletely dried lipid film can lead to heterogeneous liposomes with poor encapsulation.[5] Ensure the lipid film is thin and uniform before hydration and dry it under a high vacuum for at least 2 hours to remove all residual solvent.[11][17] Also, ensure the hydration buffer is heated above the lipid's phase transition temperature (Tc).[17]
Drug-Lipid Mismatch The physicochemical properties of the drug (charge, hydrophobicity) may be incompatible with the chosen lipid composition.[17] Consider modifying the lipid formulation. For instance, incorporating a charged lipid can improve the encapsulation of an oppositely charged drug through electrostatic interactions.[5] Adding cholesterol can modulate bilayer rigidity, which may improve retention, but excessive amounts can sometimes decrease EE% by competing for space with hydrophobic drugs.[5][9]
Incorrect pH or Ionic Strength The pH and ionic strength of the buffers used can affect both the drug's charge state and the liposome's surface charge, influencing encapsulation.[] Optimize the pH of the hydration buffer based on the drug's pKa to ensure it is in a state that favors encapsulation.

Problem: My liposomes are aggregating.

Possible Cause Troubleshooting Steps & Solutions
Insufficient Surface Charge Liposomes with a low surface charge (zeta potential near zero) are prone to aggregation. Incorporate a small molar percentage of a charged lipid (e.g., DPPG for negative charge) to increase electrostatic repulsion between vesicles. A zeta potential greater than ±20 mV is typically sufficient.[5]
Inadequate Steric Hindrance For long-circulating formulations, aggregation can be a problem. Include a PEGylated lipid, such as mPEG-DPPE , in your formulation (typically 5 mol%). The PEG chains create a hydrophilic shield on the liposome surface that provides steric hindrance, preventing aggregation and reducing clearance by the immune system.[5][17]
Improper Storage Storing liposomes near their phase transition temperature can cause instability and fusion.[5] Store your final formulation well below the Tc of the lipid mixture, typically at 4°C.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration (Passive Loading)

This protocol describes the preparation of unilamellar vesicles with the drug encapsulated during formation.

  • Lipid & Drug Dissolution: Dissolve DPPE, other lipids (e.g., cholesterol), and your hydrophobic drug in an appropriate organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[11]

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath heated above the lipid's Tc to evaporate the solvent, forming a thin, uniform lipid film on the flask's inner surface.[11]

  • Vacuum Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.[11][17]

  • Hydration: Add the hydration buffer (e.g., PBS, pH 7.4), pre-heated to a temperature above the Tc of the lipids. If encapsulating a hydrophilic drug, dissolve it in this buffer. Agitate the flask by hand or vortex until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[5][11]

  • Size Reduction (Sonication/Extrusion):

    • Sonication: To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.[11]

    • Extrusion: For a more uniform size distribution and to form large unilamellar vesicles (LUVs), pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be done at a temperature above the lipid Tc for an odd number of passes (e.g., 11-21 times).[5][11]

  • Purification: Remove the unencapsulated drug using size exclusion chromatography or dialysis.[11][17]

Protocol 2: Active Loading using a pH Gradient

This method is highly effective for weakly basic drugs.

  • Prepare Liposomes: Prepare liposomes as described in Protocol 1 (steps 1-5), but use an acidic internal buffer for hydration (e.g., citrate (B86180) buffer, pH 4.0). Do not add the drug at this stage.

  • Create pH Gradient: Remove the external acidic buffer and replace it with a buffer of higher pH (e.g., PBS, pH 7.4). This is typically done by passing the liposome suspension through a size-exclusion column equilibrated with the new external buffer.[5][11]

  • Drug Loading:

    • Warm the liposome suspension and a concentrated solution of your drug to a temperature above the lipid Tc (e.g., 60°C).[5][13]

    • Add the drug solution to the liposomes and incubate for 30-60 minutes.[11] The uncharged drug will diffuse across the lipid bilayer into the acidic core, where it becomes protonated (charged) and is unable to diffuse back out.

  • Purification: Remove any remaining unencapsulated drug from the external medium using dialysis or gel filtration against the high-pH external buffer.[11]

Visualizations

Diagrams of Key Workflows

G cluster_prep Liposome Preparation cluster_sizing Size Reduction cluster_purify Purification Dissolve Lipids\n& Hydrophobic Drug Dissolve Lipids & Hydrophobic Drug Form Thin Film\n(Rotovap) Form Thin Film (Rotovap) Dissolve Lipids\n& Hydrophobic Drug->Form Thin Film\n(Rotovap) Vacuum Dry Vacuum Dry Form Thin Film\n(Rotovap)->Vacuum Dry Hydrate Film\n(with Hydrophilic Drug) Hydrate Film (with Hydrophilic Drug) Vacuum Dry->Hydrate Film\n(with Hydrophilic Drug) MLV Suspension MLV Suspension Hydrate Film\n(with Hydrophilic Drug)->MLV Suspension Extrusion (LUVs)\nor Sonication (SUVs) Extrusion (LUVs) or Sonication (SUVs) MLV Suspension->Extrusion (LUVs)\nor Sonication (SUVs) Uniform Liposomes Uniform Liposomes Extrusion (LUVs)\nor Sonication (SUVs)->Uniform Liposomes Remove Free Drug\n(SEC / Dialysis) Remove Free Drug (SEC / Dialysis) Uniform Liposomes->Remove Free Drug\n(SEC / Dialysis) Final Product Final Product Remove Free Drug\n(SEC / Dialysis)->Final Product

Caption: Workflow for passive drug loading via the thin-film hydration method.

G start Low Encapsulation Efficiency? drug_type Is the drug hydrophilic and ionizable? start->drug_type ratio Optimize Drug-to-Lipid Ratio drug_type->ratio No loading_method Switch to Active Loading (pH Gradient) drug_type->loading_method Yes formation Review Liposome Formation Protocol (Film, Hydration, Temp) ratio->formation composition Modify Lipid Composition (Charge, Cholesterol) formation->composition

Caption: Decision tree for troubleshooting low encapsulation efficiency.

References

Technical Support Center: DPPE Planar Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) in planar lipid bilayers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Bilayer Formation and Stability

Question 1: My DPPE planar lipid bilayer is unstable and ruptures easily. What are the common causes?

Answer: Instability in DPPE planar lipid bilayers can stem from several factors related to its molecular properties and experimental conditions.

  • Intrinsic Molecular Shape: The DPPE molecule has a small amine headgroup and a large chain area, giving it a conical shape. This geometry naturally favors curved structures like micelles or inverted hexagonal phases over flat planar bilayers, especially at temperatures above the gel-to-fluid phase transition.

  • Phase Transitions: DPPE undergoes a phase transition from a more ordered gel phase (Lβ) to a less ordered, fluid liquid-crystalline phase (Lα) at a transition temperature (Tm) of approximately 64°C in vesicles.[1] Bilayers can become particularly unstable around this temperature.

  • Double Bilayer Instability: While single DPPE bilayers can be stable in both gel and fluid phases, double bilayers are intrinsically unstable in the fluid phase and may rearrange into stacked structures.[1][2]

  • Substrate Interactions: Electrostatic forces from the substrate can inhibit the bilayer's freedom and affect its phase transition behavior, sometimes causing the transition to occur over a broader temperature range.[1]

Question 2: I'm trying to form a supported DPPE bilayer using the vesicle fusion method, but I'm observing incomplete vesicle rupture and a high degree of viscoelasticity. What's going wrong?

Answer: Incomplete vesicle fusion can be a common issue. Here are some potential causes and troubleshooting steps:

  • Vesicle Concentration: Ensure the total lipid concentration is adequate for spontaneous vesicle adsorption and rupture. For some phytanoyl lipids, a concentration greater than 0.15 g/L was found to be necessary.[3]

  • Surface Treatment: The solid support (e.g., mica, gold, silica) must be meticulously clean and properly treated to be hydrophilic. Plasma treatment of surfaces is a common method to facilitate vesicle fusion.[3]

  • Temperature: The deposition temperature relative to the lipid's phase transition temperature is critical. For DPPC, it has been shown that depositing vesicles at temperatures around the phase transition can lead to incomplete fusion or the formation of trapped vesicles.[4] Experiment with a range of deposition temperatures, both below and above the Tm of DPPE.

  • Divalent Cations: The presence of divalent cations like Ca²⁺ in the buffer can promote vesicle fusion by reducing the electrostatic repulsion between the negatively charged vesicles and the substrate.

Question 3: My bilayer seems stable initially but then detaches from the substrate. Why is this happening?

Answer: Bilayer detachment can be a frustrating problem. Here are some factors to consider:

  • Cholesterol Content: The presence of cholesterol can paradoxically destabilize DPPE bilayers. In one study, a 9:1 ratio of DPPE to cholesterol led to the complete detachment of the upper bilayer, possibly because cholesterol increases the overall conical shape of the DPPE molecule.[1][2]

  • Solvent Residues: Residual organic solvents used to prepare the lipid solution can remain trapped in the bilayer and lead to instability and eventual detachment. Ensure thorough solvent evaporation during lipid film preparation.

  • pH and Ionic Strength: The pH and ionic strength of the aqueous buffer can influence the charge of the lipid headgroups and their interaction with the substrate. Optimize these parameters to ensure strong adhesion.

Influence of Temperature and Additives

Question 4: How does temperature affect the stability of my DPPE bilayer?

Answer: Temperature is a critical parameter governing the phase and stability of DPPE bilayers.

  • Gel vs. Fluid Phase: Below its main phase transition temperature (Tm ≈ 64°C), DPPE exists in a more stable, tightly packed gel phase.[1] Above the Tm, it transitions to a more dynamic and less stable fluid phase.[1]

  • Phase Transition Instability: The bilayer is often most unstable during the phase transition. This is characterized by a "mechanical softening" where the force required to puncture the bilayer is at a minimum.[5]

  • High-Temperature Non-Lamellar Phases: At high temperatures, some phosphatidylethanolamines can transition from a lamellar (bilayer) phase to a non-lamellar inverted hexagonal phase, which would disrupt a planar bilayer structure.[1]

Question 5: I added cholesterol to my DPPE bilayer to increase its stability, but it seems to have made things worse. Is this expected?

Answer: Yes, this is a known issue with DPPE. While cholesterol is a well-known stabilizer for many phosphatidylcholine (PC) bilayers, it has a destabilizing effect on DPPE bilayers.

  • Molecular Shape Mismatch: It is hypothesized that cholesterol, by residing in the chain region of the bilayer, increases the chain-to-tail size ratio of the already conically shaped DPPE molecule. This further promotes curvature and destabilizes the planar structure.[1][2]

  • Weakened Bilayer Mechanical Strength: Studies on DPPC bilayers have also shown that cholesterol can decrease the mechanical stability of bilayers in the solid ordered phase.[6]

  • Bilayer Detachment: Research has demonstrated that the presence of 10 mol% cholesterol can cause a DPPE bilayer to detach from its support at temperatures below the main transition temperature of pure DPPE.[2]

Question 6: Can I use divalent cations to stabilize my DPPE bilayer?

Answer: The effect of divalent cations is complex. While they can aid in vesicle fusion to form the bilayer, their direct impact on the stability of a pre-formed DPPE bilayer is less straightforward.

  • Cation Binding: Divalent cations like Ca²⁺ and Mg²⁺ can bind to the phosphate (B84403) groups of phospholipids.[7][8] This binding can alter the charge of the bilayer surface and influence inter-bilayer forces.

  • Increased Repulsion: In some cases, such as with DPPC, Ca²⁺ binding can impart a net positive charge to the bilayers, leading to electrostatic repulsion and swelling between adjacent bilayers in a multilayer stack.[7]

  • Dehydration and Collapse: Conversely, with phosphatidylserine (B164497) (PS), Ca²⁺ is known to induce adhesion and collapse of bilayers into dehydrated structures.[9] The specific effect on DPPE will depend on the cation concentration and the overall composition of the bilayer.

Quantitative Data Summary

Table 1: Structural Parameters of Single DPPE Bilayers at Different Temperatures

Temperature (°C)PhaseBilayer Thickness (Db) (Å)Chain-Region Thickness (Å)
25.0 - 63.0Gel~54~38
63.0 - 79.2FluidDecreasing with temp.Decreasing with temp.

Data adapted from neutron reflectivity measurements. The bilayer thickness remained constant throughout the gel phase.[1]

Table 2: Influence of DPPE Concentration on Mixed DPPC/DPPE Bilayer Properties

DPPE Concentration (mol %)Average Area per Headgroup (nm²)Bilayer Thickness (P-P distance) (nm)
0 (Pure DPPC)0.65 ± 0.01~3.43
100 (Pure DPPE)0.52 ± 0.01~4.00

Data from molecular dynamics simulations. Increasing DPPE concentration leads to tighter packing (smaller area per headgroup) and a thicker bilayer.[10]

Experimental Protocols

Protocol 1: Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

This protocol describes the general method for forming a planar lipid bilayer on a solid support like mica.

  • Lipid Preparation:

    • Dissolve DPPE (and any other lipids) in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Vesicle Formation:

    • Rehydrate the lipid film with an aqueous buffer (e.g., Tris or HEPES buffer, with controlled pH and ionic strength) by vortexing. This creates multilamellar vesicles (MLVs).

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Substrate Preparation:

    • Cleave mica to expose a fresh, atomically flat surface.

    • Alternatively, use other substrates like silica (B1680970) or glass slides cleaned thoroughly (e.g., with piranha solution, followed by extensive rinsing with ultrapure water). Plasma cleaning can also be used to create a hydrophilic surface.[3]

  • Bilayer Formation:

    • Place a drop of the vesicle suspension onto the prepared substrate.

    • Incubate at a temperature above the lipid's phase transition temperature (for DPPE, >64°C) to facilitate vesicle rupture and fusion into a continuous bilayer. The optimal temperature may require empirical determination.[4]

    • After incubation (e.g., 30-60 minutes), gently rinse the substrate with buffer to remove excess, un-fused vesicles.

  • Verification:

    • The bilayer can be characterized using techniques like Atomic Force Microscopy (AFM) to visualize the surface and confirm the absence of defects, or Quartz Crystal Microbalance with Dissipation (QCM-D) to monitor the mass and viscoelastic properties of the adsorbed layer.[3]

Diagrams

G cluster_workflow Experimental Workflow: Vesicle Fusion Method A Dissolve DPPE in Organic Solvent B Create Thin Lipid Film (Nitrogen Evaporation) A->B C Rehydrate Film with Buffer (Forms Vesicles) B->C E Incubate Vesicles on Substrate C->E D Prepare Substrate (e.g., Cleave Mica) D->E F Vesicles Rupture and Fuse E->F G Rinse to Remove Excess Vesicles F->G H Stable Planar Lipid Bilayer G->H

Caption: Workflow for forming a supported planar lipid bilayer via vesicle fusion.

G cluster_troubleshooting Troubleshooting Logic: Unstable DPPE Bilayer Problem Unstable DPPE Bilayer Cause1 Intrinsic Factor: Conical Molecular Shape Problem->Cause1 Cause2 Experimental Condition: Temperature > Tm (Fluid Phase) Problem->Cause2 Cause3 Compositional Factor: Presence of Cholesterol Problem->Cause3 Cause4 System Factor: Double Bilayer Configuration Problem->Cause4 Solution1 Solution: Mix with Cylindrical Lipids (e.g., DPPC) Cause1->Solution1 Solution2 Solution: Maintain Temperature < Tm (Gel Phase) Cause2->Solution2 Solution3 Solution: Avoid or Minimize Cholesterol Cause3->Solution3 Solution4 Solution: Work with Single Bilayer Systems Cause4->Solution4

References

Technical Support Center: Cholesterol's Impact on DPPE Membrane Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of cholesterol on the stability of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) membranes.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of incorporating cholesterol into a DPPE membrane?

A1: The primary effect of cholesterol on DPPE membranes, as with other saturated phospholipid bilayers, is the condensing effect .[1] This phenomenon leads to an increase in the thickness of the lipid bilayer and a decrease in the area per phospholipid molecule. Cholesterol orients itself parallel to the acyl chains of the DPPE molecules, with its hydroxyl group near the polar headgroups. This alignment increases the order of the acyl chains, making the membrane more tightly packed and structurally stable.[2]

Q2: How does cholesterol influence the phase behavior and fluidity of DPPE membranes?

A2: Cholesterol acts as a fluidity buffer. In the gel phase (below the main transition temperature of DPPE), cholesterol disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity.[3] Conversely, in the liquid crystalline (fluid) phase, it restricts the movement of the acyl chains, leading to a decrease in fluidity and the formation of a more ordered "liquid-ordered" (Lo) phase.[4] This modulation is crucial for maintaining membrane integrity over a range of temperatures. The presence of cholesterol can also lead to the formation of distinct lipid domains, or "rafts," which are important in various cellular processes, including signaling.[5][6]

Q3: What is the impact of cholesterol on the permeability of DPPE membranes?

A3: Cholesterol significantly decreases the permeability of DPPE membranes to water and other small hydrophilic molecules.[4] By filling the gaps between the phospholipid molecules and increasing the packing density of the acyl chains, cholesterol reduces the free volume within the hydrophobic core of the bilayer. This creates a more formidable barrier to passive diffusion.

Q4: Can cholesterol enhance the mechanical stability of DPPE liposomes?

A4: Yes, incorporating cholesterol generally enhances the mechanical stability of liposomes made from saturated phospholipids (B1166683) like DPPE. It increases the bending rigidity and can increase the rupture tension of the bilayer, making the vesicles less prone to lysis.[2][4] This is a critical consideration in drug delivery applications where liposome (B1194612) stability is paramount.

Troubleshooting Guides

Problem 1: DPPE/cholesterol liposomes are aggregating during preparation or storage.

  • Possible Cause: Insufficient repulsive forces between vesicles or improper storage conditions. DPPE's small headgroup can lead to a tendency for aggregation, especially at high concentrations.

  • Troubleshooting Steps:

    • Incorporate Charged Lipids: Include a small molar percentage (e.g., 5-10 mol%) of a charged lipid such as dipalmitoylphosphatidylglycerol (B1197311) (DPPG) to introduce electrostatic repulsion between vesicles.

    • PEGylation: Add a lipid conjugated to polyethylene (B3416737) glycol (e.g., DSPE-PEG2000) to the formulation. The PEG chains create a steric barrier that prevents vesicle aggregation.

    • Optimize Storage Temperature: Store liposome suspensions at 4°C. Avoid freezing, as ice crystal formation can disrupt the vesicles.

    • Control Concentration: If aggregation persists, try working with a more dilute liposome suspension.

Problem 2: Difficulty extruding DPPE/cholesterol mixtures to form unilamellar vesicles.

  • Possible Cause: The lipid mixture may be too rigid at the extrusion temperature, or the lipid concentration could be too high. Lipids with saturated chains like DPPE can be challenging to extrude.

  • Troubleshooting Steps:

    • Extrude Above Phase Transition Temperature (Tm): Ensure the extrusion is performed at a temperature well above the main phase transition temperature of the DPPE/cholesterol mixture. For DPPE, this is approximately 63°C. A temperature of 70-75°C is often recommended.

    • Hydrate (B1144303) Thoroughly: Ensure the lipid film is fully hydrated before extrusion. Inadequate hydration can result in large, multilamellar structures that clog the extruder membrane.

    • Sequential Extrusion: Pass the liposome suspension through a series of membranes with progressively smaller pore sizes (e.g., start with 400 nm, then 200 nm, and finally 100 nm).

    • Reduce Lipid Concentration: High lipid concentrations (~13 mM and above) can make extrusion difficult. Try diluting the lipid suspension.[7]

Problem 3: Inconsistent results in membrane fluidity assays (e.g., fluorescence anisotropy).

  • Possible Cause: The fluorescent probe may be perturbing the membrane, or the analysis model may not be appropriate for the highly ordered environment created by cholesterol.

  • Troubleshooting Steps:

    • Use Low Probe Concentration: Use the lowest possible concentration of the fluorescent probe (e.g., DPH) to minimize its impact on the bilayer structure.

    • Consider Probe Partitioning: Be aware that the probe may preferentially partition into specific lipid domains (e.g., liquid-disordered vs. liquid-ordered phases), which can affect the overall measured anisotropy.

    • Interpret with Caution at High Cholesterol Content: Standard models for interpreting fluorescence anisotropy, such as the Brownian rotational diffusion model, may be less accurate at high cholesterol concentrations (e.g., >20 mol%) due to the highly ordered nature of the membrane. The results should be considered a qualitative or semi-quantitative measure of lipid order.

Quantitative Data

The following tables summarize key biophysical parameters of saturated phospholipid membranes (using DPPC as a close analog for DPPE) as a function of cholesterol concentration, based on data from molecular dynamics simulations and thermodynamic analyses.

Table 1: Effect of Cholesterol on Bilayer Structural Properties

Cholesterol (mol%)Area per Phospholipid (Ų)Bilayer Thickness (Å)
0~64~41
10~58~42
20~54~43
30~50~44
40~48~44

Data derived from molecular dynamics simulations of DPPC bilayers. The area per phospholipid decreases while the bilayer thickness generally increases with the addition of cholesterol, demonstrating the condensing effect.

Table 2: Thermodynamic Parameters of Cholesterol-Phospholipid Interaction in the Liquid-Ordered (Lo) Phase

ParameterValueUnit
Enthalpy of Association (ΔH°)-2.06 ± 0.14kcal/mol
Entropy of Association (ΔS°)-4.48 ± 0.44cal/K·mol

These values indicate that the association between cholesterol and a saturated phospholipid like DPPE in the liquid-ordered phase is an enthalpy-driven process.[1]

Experimental Protocols

Protocol 1: Preparation of DPPE/Cholesterol Vesicles by Thin-Film Hydration and Extrusion
  • Lipid Film Preparation:

    • Dissolve DPPE and cholesterol in a chloroform/methanol (e.g., 9:1 v/v) solvent mixture in a round-bottom flask to achieve the desired molar ratio.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add an aqueous buffer (e.g., PBS, pH 7.4) to the flask. The buffer should be pre-heated to a temperature above the main transition temperature of the lipid mixture (e.g., 70°C).

    • Agitate the flask to hydrate the lipid film, which will swell and detach from the glass, forming multilamellar vesicles (MLVs). This process may take 1-2 hours.

  • Extrusion:

    • Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Heat the extruder to the same temperature as the hydration buffer.

    • Load the MLV suspension into a gas-tight syringe and pass it through the membrane multiple times (an odd number of passes, e.g., 21, is recommended). This will produce a translucent suspension of unilamellar vesicles (LUVs) with a defined size.

    • Cool the vesicle suspension to room temperature and store at 4°C.

Protocol 2: Characterization of Phase Behavior by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Prepare a concentrated suspension of DPPE/cholesterol vesicles (MLVs are often used for DSC) as described in Protocol 1 (steps 1 and 2).

  • DSC Measurement:

    • Accurately pipette a known amount of the lipid suspension into a DSC sample pan. Use the same volume of buffer in the reference pan.

    • Seal the pans hermetically.

    • Place the pans in the calorimeter and equilibrate at the starting temperature.

    • Scan the temperature over the desired range (e.g., 20°C to 80°C) at a controlled rate (e.g., 1-2°C/min).

  • Data Analysis:

    • Analyze the resulting thermogram to determine the temperature (Tm) and enthalpy (ΔH) of the main phase transition.

    • Observe how the sharpness and position of the transition peak change with varying cholesterol concentrations. The peak will broaden and eventually disappear at high cholesterol content.

Protocol 3: Assessment of Membrane Fluidity by Fluorescence Anisotropy
  • Probe Incorporation:

    • Prepare a stock solution of a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) in a suitable solvent (e.g., THF or methanol).

    • Add a small aliquot of the DPH stock solution to the prepared DPPE/cholesterol vesicle suspension while vortexing. The final probe-to-lipid molar ratio should be low (e.g., 1:500) to minimize membrane perturbation.

    • Incubate the mixture in the dark for at least 30 minutes to allow the probe to partition into the lipid bilayers.

  • Anisotropy Measurement:

    • Use a fluorometer equipped with polarizers.

    • Set the excitation and emission wavelengths appropriate for DPH (e.g., Ex: 360 nm, Em: 430 nm).

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

  • Calculation:

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor.

    • Compare the anisotropy values for membranes with different cholesterol concentrations. A higher anisotropy value corresponds to lower membrane fluidity (higher lipid order).

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_analysis Biophysical Analysis a 1. Lipid Mixing (DPPE + Cholesterol in Chloroform) b 2. Thin Film Formation (Rotary Evaporation) a->b c 3. Hydration (Aqueous Buffer, T > Tm) b->c d 4. Extrusion (100 nm membrane) c->d e Differential Scanning Calorimetry (DSC) (Phase Behavior) d->e DPPE/Cholesterol Unilamellar Vesicles f Fluorescence Anisotropy (Membrane Fluidity) d->f DPPE/Cholesterol Unilamellar Vesicles g Atomic Force Microscopy (AFM) (Bilayer Thickness & Structure) d->g DPPE/Cholesterol Unilamellar Vesicles

Caption: Experimental workflow for preparing and analyzing DPPE/cholesterol vesicles.

cholesterol_impact cluster_properties Membrane Biophysical Properties cluster_stability Membrane Stability Outcomes chol Cholesterol Incorporation into DPPE Bilayer p1 Increases Acyl Chain Order chol->p1 p2 Decreases Area per Lipid (Condensing Effect) chol->p2 p3 Increases Bilayer Thickness chol->p3 p4 Modulates Fluidity (Forms Lo Phase) chol->p4 s1 Decreases Permeability p1->s1 s2 Increases Mechanical Rigidity p1->s2 p2->s1 p2->s2 p3->s1 p3->s2 p4->s1 p4->s2 s3 Enhances Vesicle Stability s2->s3

Caption: Impact of cholesterol on DPPE membrane properties and stability.

signaling_platform raft Lipid Raft (DPPE/Cholesterol-Rich Domain) receptor Receptor Protein raft->receptor Concentrates effector Effector Protein raft->effector Recruits receptor->effector Activates membrane Disordered Membrane Region receptor->membrane Exchanges with signal Signaling Cascade effector->signal

Caption: DPPE/cholesterol domains can act as platforms for signaling proteins.

References

Technical Support Center: Controlling the Size of DPPE-PEG2000 Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the size of liposomes incorporating 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DPPE-PEG2000). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in the preparation of liposomes with a desired and consistent size distribution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the final size of my DPPE-PEG2000 liposomes?

A1: The size of DPPE-PEG2000 liposomes is a multifactorial issue, primarily influenced by:

  • Lipid Composition: The molar ratio of the constituent lipids, including the concentration of DPPE-PEG2000 and cholesterol, plays a critical role.

  • Preparation Method: The initial liposome (B1194612) formation technique (e.g., thin-film hydration, ethanol (B145695) injection) will produce multilamellar vesicles (MLVs) of varying sizes and lamellarity.

  • Size Reduction Method: The technique used to reduce the size of the initial MLVs, such as extrusion or sonication, is a key determinant of the final liposome size and polydispersity.[1]

  • Hydration Conditions: The temperature and duration of hydration of the lipid film can affect the initial size of the liposomes.[2]

Q2: How does the concentration of DPPE-PEG2000 affect liposome size?

A2: Increasing the concentration of DPPE-PEG2000 generally leads to a decrease in liposome size.[3][4] The large hydrophilic PEG headgroup creates steric hindrance, which can lead to the formation of smaller, more spherical, and often unilamellar vesicles.[3] However, the relationship is not always linear. Some studies have observed an anomalous increase in size at certain concentrations (around 7 ± 2 mol%) before a subsequent decrease at higher concentrations.[5][6]

Q3: What is the role of cholesterol in determining liposome size?

A3: The inclusion of cholesterol typically increases the rigidity of the lipid bilayer.[7] This increased rigidity can limit the curvature of the membrane, leading to the formation of larger liposomes.[7][8] The effect of cholesterol can be concentration-dependent, with higher concentrations generally resulting in larger vesicles.[9]

Q4: What is the difference between sonication and extrusion for controlling liposome size?

A4: Both sonication and extrusion are effective methods for reducing liposome size, but they operate on different principles and yield different results:

  • Sonication uses high-frequency sound waves to break down large MLVs into smaller unilamellar vesicles (SUVs).[10] It is a relatively simple method but can sometimes lead to a broader size distribution and potential degradation of lipids or encapsulated drugs with prolonged exposure.[][12]

  • Extrusion involves forcing a liposome suspension through a polycarbonate membrane with a defined pore size.[13] This method offers more precise control over the final liposome size and typically results in a more uniform size distribution (lower Polydispersity Index - PDI).[14][15]

Q5: How do I measure the size and size distribution of my liposomes?

A5: The most common and effective technique for measuring liposome size and size distribution is Dynamic Light Scattering (DLS) .[16] DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes in suspension. This information is then used to calculate the hydrodynamic diameter and the Polydispersity Index (PDI), which is a measure of the broadness of the size distribution.[16]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Liposomes are larger than expected. 1. Inadequate energy input during size reduction. 2. High cholesterol concentration.[7] 3. Suboptimal lipid composition. 4. Aggregation of liposomes post-preparation.1. For extrusion, increase the number of passes through the membrane or use a membrane with a smaller pore size.[17] For sonication, increase the sonication time or power.[18] 2. Reduce the molar percentage of cholesterol in your formulation. 3. Increase the molar percentage of DPPE-PEG2000.[3] 4. Ensure proper storage conditions (e.g., 4°C) and check the zeta potential to assess colloidal stability.[19]
High Polydispersity Index (PDI > 0.2). 1. Insufficient homogenization during size reduction. 2. Aggregation of liposomes. 3. Issues with the extrusion membrane (e.g., tearing).1. Increase the number of extrusion passes (typically 10-21 passes are recommended).[17] For sonication, ensure consistent energy application. 2. Optimize buffer conditions (pH, ionic strength) and storage. 3. Ensure the extrusion is performed above the phase transition temperature of the lipids to maintain membrane fluidity and prevent tearing. Use a slower, more consistent pressure during extrusion.
Bimodal or multimodal size distribution. 1. Incomplete size reduction of the initial MLV population. 2. Presence of lipid aggregates or micelles alongside liposomes.1. Ensure sufficient extrusion passes or sonication time to process the entire sample. 2. Review the lipid composition; very high concentrations of PEGylated lipids can sometimes favor micelle formation. Consider purification steps like size exclusion chromatography.
Inconsistent results between batches. 1. Variability in the preparation process (e.g., hydration time, temperature, extrusion pressure). 2. Inconsistent quality of lipids or solvents.1. Standardize all steps of the protocol, including the rate of extrusion and the duration and power of sonication. 2. Use high-purity lipids and solvents from a reliable supplier.

Quantitative Data Tables

Table 1: Effect of DPPE-PEG2000 Concentration on Liposome Size

Mol% DPPE-PEG2000Average Diameter (nm)Polydispersity Index (PDI)Reference
0~200> 0.2[3]
7 ± 2Anomalous peak observed (~15 nm increase)< 0.2[6]
>8Decreasing size< 0.2[5]
30~50< 0.2[3]

Note: The exact size will depend on the base lipid composition and preparation method.

Table 2: Effect of Extrusion Parameters on Liposome Size

ParameterVariationEffect on SizeReference
Membrane Pore Size 200 nm to 100 nmDecrease[17]
Number of Passes 1 to 10Decrease (plateaus after ~10 passes)[17]
Flow Rate/Pressure IncreasingDecrease[17][20]

Note: The final liposome size is typically slightly larger than the membrane pore size when using pores smaller than 200 nm.[20]

Table 3: Effect of Sonication Time on Liposome Size

Sonication TimeAverage Diameter (nm)Polydispersity Index (PDI)Reference
30 secondsBimodal distribution (~140 nm and ~750 nm)High[18]
~30 minutes~116-130 nm< 0.2[18]
> 30 minutesMinimal further decreaseDecreasing

Note: Results can vary significantly based on the type of sonicator (probe vs. bath), power, and sample volume.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration
  • Lipid Mixture Preparation: Dissolve the lipids (e.g., primary phospholipid, cholesterol, and DPPE-PEG2000) in an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface. Ensure the temperature is maintained appropriately for the lipids being used.

  • Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by adding the buffer to the flask and agitating. The hydration temperature should be above the phase transition temperature (Tc) of the lipid with the highest Tc. This process results in the formation of multilamellar vesicles (MLVs).

Protocol 2: Liposome Sizing by Extrusion
  • Extruder Assembly: Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Heating: Heat the extruder to a temperature above the Tc of the lipids.

  • Loading: Load the MLV suspension into one of the extruder's syringes.

  • Extrusion: Pass the liposome suspension back and forth between the two syringes through the membrane for a defined number of passes (typically 11-21 times).[]

  • Collection: Collect the final extruded liposome suspension.

Protocol 3: Liposome Sizing by Sonication
  • Sample Preparation: Place the MLV suspension in a suitable vial.

  • Sonication:

    • Bath Sonication: Place the vial in a bath sonicator and sonicate for a specified time (e.g., 10-30 minutes), ensuring the water bath temperature is controlled.

    • Probe Sonication: Immerse the tip of a probe sonicator into the liposome suspension. Use pulsed sonication (e.g., 30 seconds on, 30 seconds off) to prevent overheating.

  • Post-Sonication: After sonication, it may be necessary to centrifuge the sample to remove any titanium particles shed from the probe tip.

Protocol 4: Size Measurement by Dynamic Light Scattering (DLS)
  • Sample Dilution: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS analysis.

  • Equilibration: Allow the sample to equilibrate to the desired measurement temperature within the DLS instrument.

  • Measurement: Perform the DLS measurement according to the instrument's instructions to obtain the average hydrodynamic diameter and the Polydispersity Index (PDI).

Visualizations

LiposomePreparationWorkflow Experimental Workflow for DPPE-PEG2000 Liposome Preparation cluster_prep Preparation cluster_sizing Sizing cluster_characterization Characterization start 1. Lipid Dissolution (in organic solvent) film 2. Thin-Film Formation (Rotary Evaporation) start->film hydration 3. Hydration (with aqueous buffer) film->hydration mlv Multilamellar Vesicles (MLVs) (Heterogeneous size) hydration->mlv extrusion Extrusion mlv->extrusion Precise Control sonication Sonication mlv->sonication Simple Reduction dls Dynamic Light Scattering (DLS) extrusion->dls sonication->dls final Unilamellar Vesicles (Controlled size & PDI) dls->final

Caption: Workflow for preparing size-controlled liposomes.

FactorsAffectingSize Key Factors Influencing Liposome Size cluster_composition Lipid Composition cluster_process Process Parameters center Liposome Size & PDI peg DPPE-PEG2000 Concentration peg->center chol Cholesterol Content chol->center lipid_ratio Base Lipid Ratio lipid_ratio->center extrusion Extrusion (Pore size, Passes) extrusion->center sonication Sonication (Time, Power) sonication->center hydration Hydration (Temp, Time) hydration->center

Caption: Factors that control the final liposome size.

References

Effect of buffer pH on the stability of DPPE vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of buffer pH on the stability of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) vesicles. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of DPPE vesicles?

A1: The optimal pH for DPPE vesicle stability is generally in the neutral to slightly alkaline range (pH 7.0-8.5). In this range, the amine group of the phosphatidylethanolamine (B1630911) headgroup is deprotonated, leading to a net negative surface charge that promotes electrostatic repulsion between vesicles and prevents aggregation. One study on vesicles containing DPPE-PEG2000 found that vesicles formed at pH 8.5 were the most stable over a 30-day period when compared to those at pH 7.5 and pH 9.0.[1][2]

Q2: How does acidic pH affect the stability of DPPE vesicles?

A2: Acidic pH can significantly destabilize DPPE vesicles. The primary amine group on the DPPE headgroup becomes protonated at acidic pH, reducing the net negative charge and potentially leading to a net positive charge. This change in surface charge can reduce electrostatic repulsion, leading to vesicle aggregation and fusion. Furthermore, for phosphatidylethanolamines in general, acidic conditions can promote a phase transition from a stable lamellar (bilayer) phase to a non-lamellar inverted hexagonal phase, which disrupts the vesicle structure and causes leakage of encapsulated contents.[3]

Q3: What happens to DPPE vesicles at highly alkaline pH?

A3: While slightly alkaline conditions can enhance stability, highly alkaline pH (e.g., above pH 9.0) can lead to the hydrolysis of the ester bonds in the phospholipid structure. This chemical degradation breaks down the DPPE molecule, leading to the destruction of the vesicle bilayer and subsequent leakage of its contents. The rate of hydrolysis is generally accelerated at higher pH values.

Q4: Can the surface charge of DPPE vesicles be modulated by pH?

A4: Yes, the surface charge of DPPE vesicles is highly dependent on the pH of the surrounding buffer. The phosphatidylethanolamine headgroup has a primary amine that can be protonated or deprotonated. At neutral to alkaline pH, the amine group is deprotonated, contributing to a net negative zeta potential. As the pH becomes more acidic, the amine group gets protonated, which can neutralize the negative charge from the phosphate (B84403) group and may result in a net positive zeta potential at very low pH. This change in surface charge directly impacts vesicle-vesicle interactions and overall stability.

Q5: How can I monitor the stability of my DPPE vesicles at different pH values?

A5: Vesicle stability can be assessed using several techniques:

  • Dynamic Light Scattering (DLS): To measure changes in vesicle size (hydrodynamic diameter) and size distribution (polydispersity index, PDI). An increase in size or PDI over time indicates aggregation.

  • Zeta Potential Measurement: To determine the surface charge of the vesicles, which is a key indicator of colloidal stability.

  • Fluorescence Leakage Assay: To quantify the integrity of the vesicle bilayer by monitoring the release of an encapsulated fluorescent dye.

  • Visual Inspection: To check for any precipitation or turbidity in the vesicle suspension, which can be a sign of aggregation and instability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Vesicle aggregation and precipitation observed after preparation or during storage. The buffer pH may be too acidic, leading to a reduction in electrostatic repulsion between vesicles.Adjust the buffer pH to a neutral or slightly alkaline range (pH 7.0-8.5). Verify the final pH of the vesicle suspension.
Significant leakage of encapsulated material. The buffer pH is either too acidic, causing phase separation and bilayer disruption, or too alkaline, causing hydrolysis of the phospholipid.For pH-sensitive applications requiring release at acidic pH, this may be the intended behavior. For stable encapsulation, maintain the pH in the neutral range. Avoid prolonged exposure to highly alkaline conditions.
Inconsistent results in vesicle size and stability. The buffering capacity of the chosen buffer may be insufficient to maintain a stable pH during the experiment.Ensure the use of a buffer with an appropriate buffering range for the target pH. Re-measure the pH of the vesicle suspension throughout the experiment.
Vesicles are stable at neutral pH but aggregate upon addition of certain molecules. The added molecule may be altering the local pH at the vesicle surface or interacting directly with the DPPE headgroups.Measure the pH of the final formulation after the addition of all components. Consider using a buffer with a higher buffering capacity.

Quantitative Data

The following tables summarize the expected trends and some reported data on the stability of vesicles containing DPPE at different pH values.

Table 1: Effect of pH on the Physicochemical Properties of DPPE-Containing Vesicles

pHAverage Vesicle Size (nm)Zeta Potential (mV)Stability RemarksReference
7.5Increases gradually over timeBecomes less negative over timeGradual aggregation observed.[1]
8.5Remains relatively consistent (~100 nm)Remains relatively consistentMost stable suspension over 30 days.[1][2]
9.0Increases gradually over timeBecomes less negative over timeLess stable compared to pH 8.5.[1]

Table 2: General Expected Effects of pH on Pure DPPE Vesicle Stability

pH RangePrimary EffectExpected Outcome on Vesicle Stability
Acidic (pH < 6.0) Protonation of the amine headgroup; potential for lamellar to hexagonal phase transition.Decreased stability, aggregation, fusion, and significant leakage of contents.
Neutral (pH 6.5 - 7.5) Zwitterionic or slightly negative headgroup.Generally stable, with good retention of encapsulated contents.
Slightly Alkaline (pH 7.5 - 8.5) Deprotonation of the amine headgroup, leading to a more negative surface charge.Enhanced stability due to increased electrostatic repulsion, reduced aggregation.
Highly Alkaline (pH > 9.0) Hydrolysis of ester linkages in the phospholipid backbone.Chemical degradation of DPPE, leading to vesicle breakdown and complete leakage.

Experimental Protocols

Protocol 1: Preparation of DPPE Vesicles by Thin-Film Hydration

  • Lipid Film Formation: a. Dissolve DPPE in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the desired aqueous buffer at the target pH to the flask containing the lipid film. The buffer should be pre-heated to a temperature above the phase transition temperature of DPPE (63°C). b. Agitate the flask by hand or using a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): a. To obtain smaller, unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion or sonication. b. For extrusion, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a liposome (B1194612) extruder.

Protocol 2: Assessment of Vesicle Stability by Dynamic Light Scattering (DLS)

  • Prepare DPPE vesicle suspensions in buffers of different pH values (e.g., pH 4.0, 5.5, 7.4, 8.5, 9.5).

  • Immediately after preparation (t=0), dilute a small aliquot of each vesicle suspension in the corresponding buffer to an appropriate concentration for DLS analysis.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) of the vesicles using a DLS instrument.

  • Store the remaining vesicle suspensions under controlled conditions (e.g., 4°C or 25°C).

  • At specified time intervals (e.g., 1, 7, 14, and 30 days), repeat the DLS measurements to monitor changes in vesicle size and PDI as an indicator of aggregation.

Protocol 3: Calcein (B42510) Leakage Assay to Determine Vesicle Integrity

  • Vesicle Preparation: Prepare DPPE vesicles by thin-film hydration (Protocol 1), using a self-quenching concentration of calcein (e.g., 50-80 mM in the hydration buffer) as the aqueous phase.

  • Removal of Unencapsulated Calcein: Separate the calcein-loaded vesicles from the unencapsulated dye by size exclusion chromatography using a Sephadex G-50 column, eluting with the desired buffer.

  • Fluorescence Measurement: a. Dilute the purified calcein-loaded vesicles in the buffer of the desired pH in a fluorescence cuvette to a final lipid concentration of approximately 100 µM. b. Measure the initial fluorescence intensity (F₀) using a spectrofluorometer (excitation wavelength ~490 nm, emission wavelength ~520 nm). c. To determine the maximum fluorescence (F_max), add a lytic agent (e.g., Triton X-100 to a final concentration of 0.1% v/v) to completely disrupt the vesicles and release all the encapsulated calcein. d. The percentage of calcein leakage at a given time (t) can be calculated using the following formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100 where F_t is the fluorescence intensity at time t.

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_stability Stability Assessment cluster_analysis Data Analysis prep1 DPPE Dissolution in Organic Solvent prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with pH-Adjusted Buffer prep2->prep3 prep4 Sizing (Extrusion/Sonication) prep3->prep4 dls Dynamic Light Scattering (Size & PDI) prep4->dls t = 0, 1, 7, 30 days zeta Zeta Potential (Surface Charge) prep4->zeta Initial Characterization leakage Fluorescence Leakage Assay (Bilayer Integrity) prep4->leakage Monitor over time analysis Compare Size, PDI, Leakage % vs. pH and Time dls->analysis zeta->analysis leakage->analysis ph_effect_logic cluster_ph Buffer pH cluster_mechanism Primary Mechanism cluster_outcome Vesicle Stability Outcome acidic Acidic pH (<6.0) protonation Headgroup Protonation acidic->protonation neutral Neutral pH (6.5-8.5) repulsion Electrostatic Repulsion neutral->repulsion alkaline Alkaline pH (>9.0) hydrolysis Ester Bond Hydrolysis alkaline->hydrolysis unstable Unstable (Aggregation, Leakage) protonation->unstable stable Stable repulsion->stable degraded Degraded hydrolysis->degraded

References

Preventing hydrolysis of DPPE during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the hydrolysis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) during storage. It is intended for researchers, scientists, and drug development professionals who utilize DPPE in their experiments, particularly in the formulation of liposomes and other drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is DPPE hydrolysis and why is it a concern?

A1: DPPE hydrolysis is the chemical breakdown of the DPPE molecule, primarily at its ester bonds, due to reaction with water. This degradation process yields lyso-DPPE and palmitic acid as primary byproducts. Hydrolysis is a significant concern as it alters the physicochemical properties of DPPE, which can compromise the stability, integrity, and performance of formulations such as liposomes, potentially affecting drug encapsulation, release profiles, and overall efficacy.

Q2: What are the main factors that accelerate DPPE hydrolysis during storage?

A2: The primary factors that accelerate DPPE hydrolysis are:

  • Moisture: As water is a reactant in the hydrolysis process, its presence is the most critical factor.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • pH: Hydrolysis of phospholipids (B1166683) like DPPE is pH-dependent. The rate is generally minimized at a slightly acidic to neutral pH (around 6.5) and increases significantly in both acidic (below pH 4) and alkaline (above pH 7.5) conditions.[1]

Q3: What are the ideal storage conditions to minimize DPPE hydrolysis?

A3: To minimize hydrolysis, DPPE should be stored in a tightly sealed container, protected from light, at or below -20°C. For DPPE in solution or in a liposomal formulation, it is recommended to use a buffer with a pH around 6.5 and to store at 2-8°C for short-term use or frozen for long-term storage. The container should have minimal headspace to reduce exposure to air and moisture.

Q4: How can I detect if my DPPE has undergone hydrolysis?

A4: Hydrolysis can be detected by analytical techniques that can separate and quantify DPPE and its degradation products. The most common method is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). These methods can identify and quantify the presence of lyso-DPPE and palmitic acid.

Q5: Can I still use DPPE that has partially hydrolyzed?

A5: The suitability of partially hydrolyzed DPPE depends on the specific application and the acceptable level of impurities. For many applications, especially in drug delivery, the presence of degradation products can significantly impact the formulation's properties and performance. It is generally recommended to use high-purity DPPE and to discard any batches that show significant degradation.

Troubleshooting Guide

This guide addresses common issues related to DPPE instability and provides steps to identify and resolve them.

Problem Possible Causes Recommended Actions
Unexpected changes in liposome (B1194612) size or drug encapsulation efficiency. DPPE hydrolysis leading to the formation of lyso-DPPE, which can alter membrane properties.1. Analyze the DPPE raw material and the liposomal formulation for the presence of hydrolysis products (lyso-DPPE and palmitic acid) using the HPLC method described in the Experimental Protocols section.2. Review storage conditions of the DPPE stock and the liposomes. Ensure storage at appropriate temperature, pH, and with protection from moisture.3. If hydrolysis is confirmed, discard the affected batch of DPPE and/or liposomes and obtain a fresh, high-purity supply.
Visible precipitation or changes in the appearance of DPPE solution/suspension. Aggregation or precipitation of DPPE or its hydrolysis products.1. Verify the pH of the solution/suspension. Adjust to a pH of approximately 6.5 if necessary.2. Confirm that the storage temperature has been consistently maintained.3. Analyze a sample for degradation products to determine if hydrolysis is the root cause.
Inconsistent experimental results when using different batches of DPPE. Batch-to-batch variability in the extent of initial hydrolysis.1. Implement a quality control step to analyze each new batch of DPPE for purity and the presence of hydrolysis products before use.2. Request a certificate of analysis from the supplier that includes data on the levels of lyso-DPPE and free fatty acids.

Quantitative Data on DPPE Hydrolysis

The rate of DPPE hydrolysis is significantly influenced by temperature and pH. The following tables provide estimated hydrolysis rate constants (k) and the corresponding percentage of DPPE degraded over time under various storage conditions. These values are based on data for similar phospholipids and are intended to serve as a guideline.

Table 1: Estimated Effect of Temperature on DPPE Hydrolysis Rate at pH 7.4

Temperature (°C)Estimated Hydrolysis Rate Constant (k, day⁻¹)Estimated % DPPE Degraded (30 days)Estimated % DPPE Degraded (90 days)
40.00010.3%0.9%
250.00154.4%12.6%
400.007520.1%49.1%

Table 2: Estimated Effect of pH on DPPE Hydrolysis Rate at 25°C

pHEstimated Hydrolysis Rate Constant (k, day⁻¹)Estimated % DPPE Degraded (30 days)
4.00.005013.9%
6.50.00082.4%
7.40.00154.4%
8.50.004512.6%

Experimental Protocols

Protocol for Analysis of DPPE Hydrolysis by HPLC-ELSD

This protocol describes a High-Performance Liquid Chromatography (HPLC) method with an Evaporative Light Scattering Detector (ELSD) for the simultaneous separation and quantification of DPPE, lyso-DPPE, and palmitic acid.[2]

1. Materials and Reagents:

  • DPPE reference standard

  • Lyso-DPPE reference standard

  • Palmitic acid reference standard

  • HPLC-grade chloroform

  • HPLC-grade methanol

  • HPLC-grade water

  • Ammonium hydroxide (B78521) solution

2. Chromatographic Conditions:

  • Column: Silica column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Chloroform

  • Mobile Phase B: Chloroform:Methanol (70:30, v/v)

  • Mobile Phase C: Chloroform:Methanol:Water:Ammonium Hydroxide (45:45:9.5:0.5, v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • ELSD Settings:

    • Drift Tube Temperature: 40°C

    • Nebulizer Gas Pressure: 3.2 bar

3. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B% Mobile Phase C
09550
1001000
2000100
2500100
269550
309550

4. Standard and Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of DPPE, lyso-DPPE, and palmitic acid in chloroform:methanol (2:1, v/v) at a concentration of 1 mg/mL. Prepare a mixed standard solution by combining appropriate volumes of the stock solutions and diluting with the same solvent to achieve final concentrations in the desired calibration range (e.g., 10-100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the DPPE sample or the liposomal formulation in chloroform:methanol (2:1, v/v) to achieve a final lipid concentration within the calibration range. Vortex thoroughly and filter through a 0.45 µm PTFE syringe filter before injection.

5. Data Analysis:

  • Construct calibration curves for each analyte by plotting the peak area versus concentration.

  • Quantify the amount of DPPE, lyso-DPPE, and palmitic acid in the samples by comparing their peak areas to the respective calibration curves.

  • Calculate the percentage of hydrolysis as: % Hydrolysis = (moles of lyso-DPPE) / (moles of DPPE + moles of lyso-DPPE) * 100

Visualizations

DPPE_Hydrolysis_Pathway cluster_conditions Accelerating Factors DPPE DPPE (1,2-dipalmitoyl-sn-glycero-3- phosphoethanolamine) Lyso_DPPE Lyso-DPPE (1-palmitoyl-sn-glycero-3- phosphoethanolamine) DPPE->Lyso_DPPE Hydrolysis Palmitic_Acid Palmitic Acid DPPE->Palmitic_Acid Hydrolysis H2O Water (H₂O) High Temperature High Temperature Extreme pH Extreme pH Moisture Moisture

Caption: The hydrolysis pathway of DPPE, accelerated by moisture, high temperature, and extreme pH.

Troubleshooting_Workflow Start Issue Observed (e.g., inconsistent results, changes in formulation) Check_Storage Review Storage Conditions (Temp, pH, Moisture) Start->Check_Storage Analyze_Sample Analyze for Hydrolysis Products (HPLC-ELSD) Check_Storage->Analyze_Sample Hydrolysis_Detected Hydrolysis Detected? Analyze_Sample->Hydrolysis_Detected Discard_Batch Discard Affected Batch Hydrolysis_Detected->Discard_Batch Yes No_Hydrolysis No Hydrolysis Detected Hydrolysis_Detected->No_Hydrolysis No Optimize_Storage Optimize Storage Conditions Discard_Batch->Optimize_Storage End Issue Resolved Optimize_Storage->End Investigate_Other Investigate Other Causes (e.g., aggregation, oxidation) No_Hydrolysis->Investigate_Other Investigate_Other->End HPLC_Protocol_Workflow Start Start Prep_Standards Prepare Standard Solutions (DPPE, Lyso-DPPE, Palmitic Acid) Start->Prep_Standards Prep_Sample Prepare Sample Solution Start->Prep_Sample HPLC_Setup Set Up HPLC System (Column, Mobile Phases, ELSD) Prep_Standards->HPLC_Setup Prep_Sample->HPLC_Setup Inject_Standards Inject Standards & Build Calibration Curves HPLC_Setup->Inject_Standards Inject_Sample Inject Sample Inject_Standards->Inject_Sample Analyze_Data Analyze Chromatogram & Quantify Analytes Inject_Sample->Analyze_Data Calculate_Hydrolysis Calculate % Hydrolysis Analyze_Data->Calculate_Hydrolysis End End Calculate_Hydrolysis->End

References

Technical Support Center: Optimizing DPPE Molar Ratio in Mixed Lipid Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the molar ratio of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) in mixed lipid systems like liposomes and lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DPPE in a mixed lipid formulation?

DPPE is often included as a "helper lipid." Its primary roles are influenced by its unique molecular shape and physical properties. Unlike the cylindrical shape of phospholipids (B1166683) like DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), DPPE has a smaller headgroup, giving it a cone-like shape. This geometry is crucial for:

  • Inducing Membrane Curvature: The cone shape of DPPE helps in the formation of highly curved structures, which can lead to the formation of smaller liposomes.[1]

  • Promoting Fusogenicity: In the context of drug delivery, particularly with LNPs, lipids with a cone shape (like the related DOPE) are known to promote the transition from a bilayer (lamellar) structure to a non-bilayer (hexagonal HII) phase. This is thought to aid in endosomal escape, a critical step for delivering payloads like mRNA into the cell's cytoplasm.[2][3]

  • Enhancing Stability: Incorporating DPPE can increase the membrane's melting temperature (Tm) and heat capacity, leading to more stable and less leaky vesicles at physiological temperatures.[1]

Q2: How does increasing the molar ratio of DPPE affect the physical characteristics of lipid nanoparticles?

Increasing the molar percentage of DPPE can significantly alter the physicochemical properties of the resulting nanoparticles. Key effects include:

  • Decreased Particle Size: A higher concentration of DPPE generally leads to smaller liposomes due to its ability to support higher membrane curvature.[1]

  • Increased Membrane Packing and Thickness: As DPPE concentration increases, the lipid tails become more ordered, which can result in a slight increase in the overall membrane thickness.[4] The tight packing is due to strong intermolecular hydrogen bonds between DPPE molecules.[4][5]

  • Altered Phase Transition: DPPE has a higher phase transition temperature (Tm ≈ 63°C) than many other commonly used phospholipids like DPPC (Tm ≈ 41°C).[5][6] Increasing its concentration in a formulation can raise the overall Tm of the bilayer, making it more rigid and stable at physiological temperatures (37°C).[1]

Q3: What is a typical starting molar ratio for DPPE in a formulation?

The optimal molar ratio is highly dependent on the other lipids in the formulation and the intended application. However, for liposomal systems, a range of 1.5 mol% to 6 mol% has been shown to be effective for creating stable, thermosensitive vesicles.[1] In more complex LNP systems for nucleic acid delivery, the helper lipid (like DOPE or DPPE) can range from 10 mol% to 40 mol% .[3][7] A titration experiment is always recommended to find the optimal ratio for a specific system.

Troubleshooting Guide

Problem 1: My lipid nanoparticles are aggregating or are too large.

Potential Cause: The molar ratio of DPPE might be too high or too low, or other formulation parameters are suboptimal. High concentrations of cone-shaped lipids can sometimes lead to instability if not balanced correctly with other components.

Recommended Solutions:

  • Systematically Vary DPPE Concentration: Prepare several small-scale formulations with varying DPPE molar ratios (e.g., 5%, 10%, 15%, 20%) while keeping other lipid components constant.

  • Analyze Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to measure the Z-average diameter and PDI of each formulation. An acceptable PDI for many applications is below 0.2.[8]

  • Optimize PEG-Lipid Content: If using a PEGylated lipid for steric stabilization, ensure its concentration is sufficient (typically 1.5-5 mol%).[3][9] Insufficient PEGylation can lead to aggregation, especially in high ionic strength buffers.

  • Control pH: For formulations containing ionizable lipids, aggregation can occur at neutral pH. Ensure formulation and storage buffers maintain a pH that keeps the particles stable.[3]

Troubleshooting Particle Aggregation start Start: Observe Aggregation / Large Size check_dls Measure Size & PDI using DLS start->check_dls decision_pdi Is PDI > 0.3 or Size out of spec? check_dls->decision_pdi vary_dppe Systematically vary DPPE mol% (e.g., 5-25%) decision_pdi->vary_dppe Yes check_peg Is PEG-Lipid concentration optimal (e.g., 1.5-5 mol%)? decision_pdi->check_peg No, but still unstable end_node Re-characterize (Size, PDI, Stability) vary_dppe->end_node adjust_peg Adjust PEG-Lipid mol% check_peg->adjust_peg No check_ph Is buffer pH appropriate for lipid components? check_peg->check_ph Yes adjust_peg->end_node adjust_ph Optimize buffer pH check_ph->adjust_ph No check_ph->end_node Yes adjust_ph->end_node Thin-Film Hydration Protocol dissolve 1. Dissolve Lipids (DPPC, Chol, DPPE) in Organic Solvent evaporate 2. Create Thin Film (Rotary Evaporation) dissolve->evaporate vacuum 3. Remove Residual Solvent (High Vacuum) evaporate->vacuum hydrate 4. Hydrate Film with Aqueous Buffer (>Tm) vacuum->hydrate mlvs Result: Multilamellar Vesicles (MLVs) hydrate->mlvs extrude 5. Size Reduction (Extrusion) mlvs->extrude suvs Result: Small Unilamellar Vesicles (SUVs) extrude->suvs

References

Validation & Comparative

A Comparative Guide to the Phase Behavior of DPPE and DPPC Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phase behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayers. Understanding the distinct thermotropic properties of these two common phospholipids (B1166683) is crucial for applications in drug delivery, membrane biophysics, and biomaterial design. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular phenomena.

Quantitative Comparison of Thermodynamic Parameters

The phase behavior of lipid bilayers is characterized by distinct transitions between different physical states, primarily driven by temperature. The main phase transition (Tm), from a more ordered gel phase to a more fluid liquid-crystalline phase, is a key parameter. The enthalpy of this transition (ΔH) provides insight into the energy required to disrupt the ordered packing of the lipid acyl chains.

ParameterDPPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine)DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)Reference
Main Transition Temperature (Tm) ~63 °C~41 °C[1][2]
Enthalpy of Main Transition (ΔH) ~35.6 kJ/mol~35 kJ/mol[3]
Pre-transition Temperature (Tp) Not typically observed~35 °C[4]
Sub-transition Temperature (Tsub) ObservedObserved[5]

Phase Behavior and Structural Differences

The differences in the headgroup structure between DPPE and DPPC are the primary determinants of their distinct phase behaviors. The smaller ethanolamine (B43304) headgroup of DPPE allows for stronger intermolecular hydrogen bonding and electrostatic interactions compared to the bulkier phosphocholine (B91661) headgroup of DPPC.[6] This results in a more tightly packed and stable gel phase for DPPE, necessitating a higher temperature to induce the transition to the liquid-crystalline phase.

Key Differences in Phase Behavior:

  • Gel Phase (Lβ): In the gel phase, the acyl chains of both lipids are in a highly ordered, all-trans conformation. However, DPPE bilayers exhibit a more compact and ordered packing due to the stronger headgroup interactions. This tighter packing in DPPE contributes to its higher Tm. Molecular dynamics simulations suggest that in the gel phase, DPPE lipid tails are slightly tilted and non-overlapping, whereas DPPC lipids can exhibit tilted domains with partial overlap of the lipid tails between leaflets.

  • Ripple Phase (Pβ'): A characteristic feature of DPPC bilayers is the presence of a "ripple" phase between the pre-transition and the main transition. This phase is characterized by a periodic, wave-like undulation of the bilayer surface. The ripple phase is generally not observed in pure DPPE bilayers.

  • Liquid-Crystalline Phase (Lα): Above their respective Tm, both DPPE and DPPC exist in the fluid liquid-crystalline phase. In this state, the acyl chains are more disordered with a higher population of gauche conformers, allowing for greater lateral mobility of the lipid molecules within the bilayer.

  • Subgel Phase (Lc): Upon prolonged incubation at low temperatures, both DPPE and DPPC can form a highly ordered subgel phase, which is more crystalline-like than the gel phase.[5]

Below is a diagram illustrating the key differences in the phase transitions of DPPE and DPPC bilayers.

G cluster_DPPE DPPE cluster_DPPC DPPC DPPE_Lc Subgel (Lc) DPPE_Lbeta Gel (Lβ) DPPE_Lc->DPPE_Lbeta ~37°C DPPE_Lalpha Liquid Crystalline (Lα) DPPE_Lbeta->DPPE_Lalpha ~63°C (Tm) DPPC_Lc Subgel (Lc) DPPC_Lbeta_prime Gel (Lβ') DPPC_Lc->DPPC_Lbeta_prime ~20-25°C DPPC_Pbeta_prime Ripple (Pβ') DPPC_Lbeta_prime->DPPC_Pbeta_prime ~35°C (Tp) DPPC_Lalpha Liquid Crystalline (Lα) DPPC_Pbeta_prime->DPPC_Lalpha ~41°C (Tm)

Phase transition pathways for DPPE and DPPC bilayers.

Experimental Protocols

The characterization of lipid bilayer phase behavior is primarily conducted using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermodynamic parameters of phase transitions.[7][8][9] It measures the heat flow into or out of a sample as a function of temperature.

Methodology:

  • Liposome (B1194612) Preparation:

    • DPPE or DPPC is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • The lipid film is dried under vacuum for several hours to remove any residual solvent.

    • The film is hydrated with an aqueous buffer (e.g., PBS, Tris) by vortexing or sonication above the lipid's Tm to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size.

  • DSC Analysis:

    • A known amount of the liposome suspension is hermetically sealed in an aluminum DSC pan.

    • An identical pan containing only the buffer is used as a reference.

    • The sample and reference pans are heated and cooled at a constant rate (e.g., 1-2 °C/min) over the desired temperature range.

    • The differential heat flow between the sample and the reference is recorded as a function of temperature, generating a thermogram.

    • The peak of the endotherm corresponds to the Tm, and the area under the peak is used to calculate the enthalpy of transition (ΔH).

The following diagram outlines the experimental workflow for DSC analysis of liposome phase transitions.

G start Start: Dry Lipid Powder dissolve Dissolve in Organic Solvent start->dissolve film Form Thin Lipid Film (Nitrogen Evaporation) dissolve->film dry Dry under Vacuum film->dry hydrate Hydrate with Buffer (Vortexing/Sonication) dry->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrusion (Optional) mlv->extrude dsc_load Load Sample into DSC Pan mlv->dsc_load luv Large Unilamellar Vesicles (LUVs) extrude->luv luv->dsc_load dsc_run Run DSC Scan (Heating/Cooling Cycles) dsc_load->dsc_run analysis Analyze Thermogram (Determine Tm and ΔH) dsc_run->analysis end End: Thermodynamic Data analysis->end

Experimental workflow for DSC analysis.
X-ray Diffraction (XRD)

XRD provides detailed structural information about the arrangement of lipid molecules within the bilayer, including bilayer thickness, area per lipid, and acyl chain packing.[10][11]

Methodology:

  • Sample Preparation:

    • For oriented samples, a concentrated lipid solution is deposited on a solid substrate (e.g., a silicon wafer or glass slide) and allowed to dry slowly in a controlled humidity environment. This results in the formation of well-ordered multilamellar stacks.

    • For unoriented samples (powders), hydrated lipid dispersions are used.

  • XRD Measurement:

    • The sample is placed in a temperature-controlled sample holder within the X-ray beam.

    • X-rays are diffracted by the periodic structures within the lipid bilayer.

    • The diffraction pattern is recorded on a detector.

  • Data Analysis:

    • Small-angle X-ray scattering (SAXS) provides information about the lamellar repeat distance (d-spacing), which is the thickness of the lipid bilayer plus the intervening water layer.

    • Wide-angle X-ray scattering (WAXS) provides information about the packing of the acyl chains. A sharp peak around 4.2 Å is indicative of the tightly packed, ordered gel phase, while a broad, diffuse peak around 4.5 Å is characteristic of the disordered liquid-crystalline phase.

Conclusion

The phase behavior of DPPE and DPPC bilayers is fundamentally governed by their headgroup structures. The smaller, more interactive ethanolamine headgroup of DPPE leads to a more stable and ordered gel phase with a significantly higher main transition temperature compared to the bulkier phosphocholine headgroup of DPPC. DPPC also exhibits a unique ripple phase, which is absent in DPPE. These differences have significant implications for the design of lipid-based formulations and for understanding the biophysical properties of cell membranes. The experimental techniques of DSC and XRD are indispensable tools for characterizing these phase behaviors and elucidating the underlying structural changes.

References

Comparative Analysis of Fusogenic Properties: DPPE vs. DOPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fusogenic properties of two commonly used phospholipids (B1166683) in drug delivery systems: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). Understanding the distinct characteristics of these lipids is crucial for the rational design of lipid-based nanoparticles and other delivery vehicles that rely on membrane fusion for effective intracellular payload delivery.

Executive Summary

DOPE is a potent fusogenic lipid, a property attributed to its conical molecular shape and its propensity to form non-bilayer structures, specifically the inverted hexagonal (HII) phase, at physiological temperatures. This structural preference facilitates the destabilization of endosomal membranes, promoting the release of encapsulated therapeutics into the cytoplasm. In contrast, DPPE, with its saturated acyl chains, adopts a more cylindrical shape and preferentially forms stable lamellar bilayers, rendering it significantly less fusogenic than DOPE under physiological conditions. The key differentiator lies in their lamellar-to-hexagonal phase transition temperatures (Th), with DOPE's Th being close to physiological temperature, while DPPE's is substantially higher.

Quantitative Data Comparison

The fusogenic potential of a phospholipid is intrinsically linked to its molecular geometry and its ability to transition from a lamellar (bilayer) phase to a non-lamellar, fusion-permissive inverted hexagonal (HII) phase. This transition is characterized by the lamellar-hexagonal phase transition temperature (Th).

PropertyDPPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine)DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
Acyl Chain Composition Two 16:0 saturated chains (Palmitoyl)Two 18:1 unsaturated chains (Oleoyl)
Molecular Shape CylindricalConical[1]
Preferred Phase at 37°C Lamellar (Lα)Inverted Hexagonal (HII) or prone to HII transition[1][2]
Lamellar to Hexagonal Phase Transition Temperature (Th) ~118 °C~10 °C

Mechanism of Fusogenicity

The fusogenic nature of DOPE is primarily attributed to its molecular shape. The unsaturated oleoyl (B10858665) chains create a larger cross-sectional area in the hydrophobic region compared to the smaller phosphoethanolamine headgroup, resulting in a conical shape. This geometry induces negative curvature strain within a lipid bilayer, making it energetically favorable to transition into the inverted hexagonal (HII) phase. The formation of these non-bilayer intermediates is a critical step in the process of membrane fusion, as it lowers the energy barrier for the merging of two lipid bilayers.

Conversely, the saturated palmitoyl (B13399708) chains of DPPE allow for tighter packing and a more cylindrical molecular shape. This leads to the formation of stable, well-ordered lamellar bilayers that do not readily undergo the transition to the fusogenic HII phase at physiological temperatures.

Experimental Protocols

To experimentally quantify and compare the fusogenic properties of liposomes formulated with DPPE versus DOPE, the following assays can be employed. These protocols are designed to be adaptable for a direct comparative study.

FRET-Based Lipid Mixing Assay

This assay measures the fusion between two populations of liposomes by monitoring the change in Förster Resonance Energy Transfer (FRET) between two fluorescently labeled lipids.

Principle: One population of liposomes is co-labeled with a FRET donor (e.g., NBD-PE) and an acceptor (e.g., Rhodamine-PE). At high concentrations within the same membrane, the donor's fluorescence is quenched by the acceptor. Upon fusion with a population of unlabeled liposomes, the fluorescent probes are diluted into the combined membrane, leading to an increase in the distance between the donor and acceptor molecules. This results in a decrease in FRET efficiency and a corresponding increase in the donor's fluorescence intensity.

Materials:

  • DPPE-containing liposomes (unlabeled)

  • DOPE-containing liposomes (unlabeled)

  • DPPE-containing liposomes labeled with 1 mol% NBD-PE and 1 mol% Rhodamine-PE

  • DOPE-containing liposomes labeled with 1 mol% NBD-PE and 1 mol% Rhodamine-PE

  • Fluorometer

  • Buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Triton X-100 solution (2% v/v)

Procedure:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) of the desired lipid compositions (e.g., with a cationic lipid like DOTAP to facilitate interaction with a target membrane model) by the thin-film hydration method followed by extrusion.

  • Assay Setup: In a fluorometer cuvette, mix the labeled liposomes (either DPPE or DOPE formulation) with their corresponding unlabeled liposomes at a 1:9 molar ratio in the assay buffer.

  • Fluorescence Monitoring: Monitor the fluorescence intensity of the NBD donor (Excitation: ~465 nm, Emission: ~530 nm) over time. An increase in fluorescence indicates lipid mixing.

  • Maximum Fluorescence Determination: At the end of the experiment, add Triton X-100 to the cuvette to completely disrupt the liposomes and achieve maximum probe dilution. This value represents 100% fusion.

  • Calculation of Fusion Percentage: The percentage of fusion at a given time point (t) is calculated using the following formula: % Fusion = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.

Calcein (B42510) Leakage Assay

This assay assesses the stability of the liposomal membrane and its propensity to leak its contents, which can be an indicator of membrane destabilization, a prerequisite for fusion.

Principle: Liposomes are prepared with a high concentration of the fluorescent dye calcein encapsulated in their aqueous core. At this high concentration, the fluorescence of calcein is self-quenched. Upon destabilization and leakage of the liposomal membrane, calcein is released into the surrounding buffer, becomes diluted, and its fluorescence is de-quenched, leading to an increase in fluorescence intensity.

Materials:

  • DPPE-containing liposomes encapsulating 50 mM calcein

  • DOPE-containing liposomes encapsulating 50 mM calcein

  • Fluorometer

  • Buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Triton X-100 solution (2% v/v)

Procedure:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by hydrating a lipid film with a solution of 50 mM calcein in buffer. Remove unencapsulated calcein by size-exclusion chromatography.

  • Assay Setup: Dilute the calcein-loaded liposomes (either DPPE or DOPE formulation) in the assay buffer in a fluorometer cuvette to a final lipid concentration of approximately 50 µM.

  • Fluorescence Monitoring: Monitor the fluorescence intensity of calcein (Excitation: ~495 nm, Emission: ~515 nm) over time. An increase in fluorescence indicates leakage.

  • Maximum Leakage Determination: At the end of the experiment, add Triton X-100 to completely lyse the liposomes and release all encapsulated calcein. This value represents 100% leakage.

  • Calculation of Leakage Percentage: The percentage of leakage at a given time point (t) is calculated using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Liposome Preparation cluster_assay Comparative Fusogenicity Assays cluster_analysis Data Analysis and Comparison prep Prepare Lipid Films (DPPE vs. DOPE) hydrate Hydrate with Buffer (with/without fluorescent probes) prep->hydrate extrude Extrude to form Unilamellar Vesicles hydrate->extrude fret_assay FRET-Based Lipid Mixing Assay extrude->fret_assay Mix labeled and unlabeled liposomes leakage_assay Calcein Leakage Assay extrude->leakage_assay Dilute calcein-loaded liposomes monitor_fret Monitor Donor Fluorescence (Increase indicates fusion) fret_assay->monitor_fret monitor_leakage Monitor Calcein Fluorescence (Increase indicates leakage) leakage_assay->monitor_leakage compare Compare Fusion/Leakage Kinetics and Extent for DPPE vs. DOPE monitor_fret->compare monitor_leakage->compare

Caption: Workflow for comparing the fusogenic properties of DPPE and DOPE liposomes.

Conclusion

The structural differences between DPPE and DOPE, arising from their saturated and unsaturated acyl chains, respectively, lead to profoundly different fusogenic properties. DOPE's inherent ability to form non-bilayer structures makes it a highly effective fusogenic lipid, essential for applications requiring endosomal escape. In contrast, DPPE's preference for stable bilayer formation renders it non-fusogenic under physiological conditions. For drug development professionals, the choice between these lipids will depend on the desired stability and release mechanism of the delivery vehicle. For applications requiring membrane fusion, DOPE is the clear choice, while DPPE is more suited for creating stable, non-leaky liposomes. The provided experimental protocols offer a framework for quantifying these differences and informing the rational design of lipid-based drug delivery systems.

References

DPPE vs. DSPE-PEG in Liposomal Drug Formulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipids is a critical determinant of a liposomal drug delivery system's success. Among the myriad of options, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) and its PEGylated counterpart, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG), are frequently employed. This guide provides an objective, data-driven comparison of their performance in liposomal formulations, supported by experimental data and detailed protocols.

The fundamental difference between these two lipids lies in the presence of a polyethylene (B3416737) glycol (PEG) chain on DSPE-PEG. This structural modification dramatically influences the physicochemical properties and in vivo behavior of the resulting liposomes. DPPE, a non-PEGylated phosphatidylethanolamine, contributes to the structural integrity of the lipid bilayer. In contrast, DSPE-PEG introduces a hydrophilic polymer shield on the liposome (B1194612) surface, a feature that has profound implications for drug delivery.

Performance Comparison: DPPE vs. DSPE-PEG Liposomes

The inclusion of DPPE or DSPE-PEG in a liposomal formulation significantly impacts its performance characteristics, from drug encapsulation to in vivo pharmacokinetics. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Table 1: Physicochemical Properties and Encapsulation Efficiency
ParameterLiposome FormulationDrugResultReference
Particle Size (nm) DPPC:DPPE:lyso-PPCCalcein (B42510)~100-150[1]
DSPC:Chol:DSPE-PEG2000Doxorubicin (B1662922)~120[2]
Polydispersity Index (PDI) DPPC:DPPE:lyso-PPCCalcein< 0.2[1]
DSPC:Chol:DSPE-PEG2000Doxorubicin< 0.2[3]
Zeta Potential (mV) DPPC:DPPE:lyso-PPCCalceinNeutral to slightly negative[1]
DSPC:Chol:DSPE-PEG2000DoxorubicinClose to neutral[3]
Encapsulation Efficiency (%) DPPC:DPPE:lyso-PPCCalceinDependent on DPPE concentration[1]
HSPC:Chol:DSPE-PEG2000Doxorubicin> 90%[2]
DOPC/DSPG with DSPE-PEGShikonin66.9% to 89.4%[4]
Non-PEGylated DOPC/DSPGShikonin56.5% to 78.4%[4]

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; lyso-PPC: 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine; HSPC: Hydrogenated Soy Phosphatidylcholine; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DSPG: 1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol)

Table 2: Stability and Drug Release
ParameterLiposome FormulationConditionResultReference
Stability in Serum DPPC:DPPE:lyso-PPC (3% DPPE)50% serum, 37°C, 24hHigh calcein retention[1]
POPC with 20 mol% DSPE-PEGBuffer solution~3-fold higher survival rate than POPC alone after 3 days[5]
Drug Release DPPC-based liposomespH 5.5, 41°CModeled by First-order and Bhaskas models[6]
SM/Chol with PEG-DSPEIn vitro and in vivoSignificantly increased leakage of vincristine (B1662923) compared to PEG-Ceramide[7]
PEGylated vs. ConventionalIn vitroPEGylated liposomes showed sustained release[4]

POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; SM: Sphingomyelin

Table 3: In Vivo Performance
ParameterLiposome FormulationAnimal ModelResultReference
Plasma Circulation DSPC/Chol with 6 mol% PEG-DSPEC-26 tumor-bearing mice~2-fold higher plasma AUC than non-PEGylated[3][4]
DSPC-based liposomes with 2 mol% PEG2000-DSPEMiceSignificantly increased plasma circulation longevity[8]
Tumor Accumulation DSPC/Chol without PEGC-26 tumor-bearing miceHigher tumor doxorubicin concentration and 1.44-fold higher 72h tumor AUC than PEGylated[3][4]
DSPC/Chol with 6 mol% PEG-DSPEC-26 tumor-bearing miceLower tumor accumulation efficiency (AUCTumor/AUCPlasma) of 0.31 vs 0.87 for non-PEGylated[3][4]
Biodistribution DSPC/Chol/DSPE-PEG 5%Mice>10% of injected dose per gram of blood at 24h[9]
Non-targeted DSPE-PEG liposomesNCI-H727 xenograft mouse model5.8 ± 0.2 %ID/g in tumors at 24h[10]

Key Experimental Methodologies

Reproducible and reliable data are the cornerstones of scientific advancement. This section details the protocols for key experiments cited in the comparison of DPPE and DSPE-PEG liposomes.

Liposome Preparation by Thin-Film Hydration

This is a common and straightforward method for preparing liposomes in a laboratory setting[1][11].

  • Principle: Lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is subsequently hydrated with an aqueous buffer to form multilamellar vesicles (MLVs). These are then typically downsized to form small unilamellar vesicles (SUVs) of a desired size.

  • Protocol:

    • Lipid Dissolution: Dissolve the desired lipids (e.g., DSPC, cholesterol, and either DPPE or DSPE-PEG) in a suitable organic solvent, such as a chloroform:methanol mixture, in a round-bottom flask[1].

    • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner surface of the flask.

    • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated (for passive loading) to the flask. Agitate the flask, for instance by vortexing, to hydrate (B1144303) the lipid film and form a milky suspension of MLVs[1][12].

    • Sizing: To achieve a uniform size distribution, the MLV suspension is subjected to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder[1].

Characterization of Physicochemical Properties

Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI)

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size.

  • Protocol:

    • Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., 10 mM HEPES, pH 7.4)[9].

    • Place the diluted sample in a cuvette and insert it into the DLS instrument.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurement to obtain the average particle size (hydrodynamic diameter) and the PDI, which indicates the breadth of the size distribution[9].

Zeta Potential Measurement

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is determined by measuring the electrophoretic mobility of the liposomes in an applied electric field.

  • Protocol:

    • Dilute the liposome suspension in a low ionic strength buffer.

    • Inject the sample into the measurement cell of the zeta potential analyzer.

    • Apply an electric field and measure the velocity of the particles.

    • The instrument's software calculates the zeta potential from the electrophoretic mobility.

Determination of Encapsulation Efficiency
  • Principle: The encapsulation efficiency (EE%) is the percentage of the total drug that is successfully entrapped within the liposomes. It is determined by separating the unencapsulated (free) drug from the liposome-encapsulated drug and quantifying both fractions.

  • Protocol using Size Exclusion Chromatography (SEC):

    • Prepare a size exclusion chromatography column (e.g., Sephadex G-50) equilibrated with a suitable buffer.

    • Apply the liposome formulation to the top of the column.

    • Elute the column with the buffer. The larger liposomes will elute first, followed by the smaller, free drug molecules.

    • Collect the fractions containing the liposomes.

    • Disrupt the collected liposomes using a detergent (e.g., Triton X-100) or a suitable solvent to release the encapsulated drug.

    • Quantify the drug concentration in the disrupted liposome fraction and the initial total drug concentration using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry)[12][13].

    • Calculate the EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

In Vitro Drug Release Study using Dialysis
  • Principle: This method assesses the rate at which the encapsulated drug is released from the liposomes over time in a simulated physiological environment[14][15].

  • Protocol:

    • Place a known amount of the liposomal formulation into a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the liposomes.

    • Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4) maintained at a constant temperature (e.g., 37°C) with gentle stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the concentration of the released drug in the collected samples using an appropriate analytical technique (e.g., HPLC).

    • Calculate the cumulative percentage of drug released over time[14][15].

In Vivo Biodistribution Study
  • Principle: This study evaluates the distribution of liposomes throughout the body after administration to an animal model. This is often achieved by labeling the liposomes with a fluorescent dye or a radionuclide and imaging the animal at different time points[9][16][17].

  • Protocol using Fluorescence Imaging:

    • Liposome Labeling: Incorporate a lipophilic fluorescent dye (e.g., DiR) into the liposome formulation during preparation.

    • Animal Model: Use an appropriate animal model (e.g., tumor-bearing mice).

    • Administration: Intravenously inject the fluorescently labeled liposomes into the animals.

    • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and place them in an in vivo imaging system (IVIS). Acquire fluorescence images to monitor the real-time biodistribution of the liposomes[17].

    • Ex Vivo Imaging: At the end of the study, euthanize the animals and excise major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor). Image the excised organs to quantify the fluorescence intensity in each tissue.

    • Data Analysis: Quantify the fluorescence intensity in the regions of interest (ROIs) corresponding to different organs and the tumor. The data is often expressed as the percentage of the injected dose per gram of tissue (%ID/g)[9].

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the interplay between different formulation parameters, the following diagrams are provided in the DOT language for Graphviz.

LiposomePreparationWorkflow cluster_lipids Lipid Preparation cluster_film Film Formation cluster_hydration Hydration & Sizing Lipids Lipids (DSPC, Chol, DPPE/DSPE-PEG) Dissolve Dissolve Lipids Lipids->Dissolve Solvent Organic Solvent (Chloroform:Methanol) Solvent->Dissolve Rotovap Rotary Evaporation Dissolve->Rotovap ThinFilm Thin Lipid Film Rotovap->ThinFilm Hydrate Hydration ThinFilm->Hydrate HydrationBuffer Aqueous Buffer (+ Drug for passive loading) HydrationBuffer->Hydrate MLV Multilamellar Vesicles (MLVs) Hydrate->MLV Extrusion Extrusion MLV->Extrusion SUV Small Unilamellar Vesicles (SUVs) Extrusion->SUV

Caption: Workflow for liposome preparation using the thin-film hydration method.

InVivoPerformance cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment DPPE_Lipo DPPE Liposomes (Non-PEGylated) DPPE_Circ Shorter Circulation Time Rapid Clearance by RES DPPE_Lipo->DPPE_Circ DSPEG_Lipo DSPE-PEG Liposomes (PEGylated) DSPEG_Circ Longer Circulation Time 'Stealth' Effect, Evades RES DSPEG_Lipo->DSPEG_Circ DPPE_Tumor Higher Tumor Accumulation (Potentially due to enhanced cellular uptake) DPPE_Circ->DPPE_Tumor DSPEG_Tumor Lower Tumor Accumulation (Steric hindrance may reduce cellular interaction) DSPEG_Circ->DSPEG_Tumor

References

Headgroup interactions of DPPE compared to other phosphatidylethanolamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of phospholipid headgroups is paramount for designing effective drug delivery systems and comprehending complex cellular processes. This guide provides an objective comparison of the headgroup interactions of Dipalmitoylphosphatidylethanolamine (DPPE) with other phosphatidylethanolamines (PEs), supported by experimental data and detailed methodologies.

Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) that are major components of biological membranes, playing crucial roles in membrane structure and function.[1] Unlike their phosphatidylcholine (PC) counterparts, the smaller headgroup of PEs and their ability to act as hydrogen bond donors facilitate unique intermolecular interactions that significantly influence membrane properties.[2][3] These interactions are critical in various cellular processes, including membrane fusion and autophagy.[4][5]

Comparing Headgroup Interactions: The Role of Hydrogen Bonding and Hydration

The primary distinction in the headgroup interactions of PEs, including DPPE, lies in the presence of an amine group that can donate hydrogen bonds. This capability allows for the formation of a robust network of intermolecular and intramolecular hydrogen bonds, particularly with the phosphate (B84403) and carbonyl groups of neighboring lipids.[3][6] This contrasts with PCs, where the quaternary ammonium (B1175870) group cannot form such bonds.[2]

This hydrogen bonding network in PE-containing membranes leads to several key differences compared to PC-containing membranes:

  • Tighter Molecular Packing: The strong intermolecular interactions pull the headgroups closer together, resulting in a more condensed and ordered membrane.[3]

  • Reduced Headgroup Hydration: The formation of direct lipid-lipid hydrogen bonds reduces the interaction of the headgroup with water molecules, leading to a less hydrated membrane surface.[7][8][9]

  • Increased Bilayer Thickness: The tighter packing and more ordered acyl chains in PE bilayers contribute to an overall increase in membrane thickness.[10]

The saturation of the acyl chains also plays a significant role in modulating these headgroup interactions. Saturated chains, as in DPPE, allow for closer packing and stronger van der Waals forces, which, in conjunction with the headgroup hydrogen bonding, creates a highly ordered and stable bilayer. In contrast, the presence of unsaturated acyl chains, as in dioleoylphosphatidylethanolamine (DOPE) or palmitoyloleoylphosphatidylethanolamine (POPE), introduces kinks that disrupt the packing and can alter the geometry and strength of the headgroup interactions.[5][11] Studies have shown that the structure of the acyl tail critically affects the orientation of the headgroup's phosphate group and the organization of water molecules at the interface.[1][5]

Quantitative Comparison of Bilayer Properties

Molecular dynamics (MD) simulations and experimental techniques provide quantitative insights into the differences in bilayer properties arising from headgroup interactions. The following tables summarize key parameters for DPPE in comparison to other phospholipids.

Lipid CompositionAverage Area per Headgroup (nm²)Bilayer Thickness (P-P distance, nm)Reference
Pure DPPC0.65 ± 0.013.43 ± 0.01[4][10]
Pure DPPE0.52 ± 0.014.00 ± 0.01[4][10]
75% DPPC / 25% DPPENot explicitly stated, but intermediateNot explicitly stated, but intermediate[4]
50% DPPC / 50% DPPENot explicitly stated, but intermediateNot explicitly stated, but intermediate[4]
25% DPPC / 75% DPPENot explicitly stated, but intermediateNot explicitly stated, but intermediate[4]

Table 1: Comparison of bilayer properties of DPPC and DPPE from Molecular Dynamics Simulations.

PhospholipidGel to Liquid-Crystalline Phase Transition Temperature (Tm)Lamellar to Hexagonal II Phase Transition Temperature (TH)Reference
DOPE-Increases with N-alkylation[11]
DOPE-Me-Higher than DOPE[11]
DOPE-Me2-Higher than DOPE-Me[11]
DOPC--[11]

Table 2: Experimentally determined phase transition temperatures for DOPE and its N-methylated analogues, demonstrating the effect of headgroup modification on phase behavior.

Experimental Protocols

The characterization of phospholipid headgroup interactions relies on a combination of sophisticated experimental and computational techniques.

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the dynamic behavior of lipid bilayers.

Workflow for a Typical MD Simulation of a Lipid Bilayer:

MD_Workflow A System Setup: Choose force field (e.g., CHARMM36, GROMOS) Build lipid bilayer (e.g., DPPE) Solvate with water and add ions B Energy Minimization: Remove steric clashes A->B Minimize C Equilibration: NVT (constant volume and temperature) NPT (constant pressure and temperature) B->C Equilibrate D Production Run: Collect trajectory data for analysis C->D Run E Analysis: Calculate area per lipid, bilayer thickness, hydrogen bonds, order parameters D->E Analyze

MD Simulation Workflow

Protocol:

  • System Setup: A lipid bilayer, for instance, composed of DPPE, is constructed. The system is then solvated with a water model (e.g., TIP3P) and ions are added to neutralize the system and mimic physiological concentrations.[12]

  • Energy Minimization: The system's energy is minimized to remove any unfavorable contacts or steric clashes.

  • Equilibration: The system is equilibrated in two stages. First, under an NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature. Second, under an NPT ensemble (constant number of particles, pressure, and temperature) to adjust the density of the system.

  • Production Run: The main simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the lipid bilayer.

  • Analysis: The trajectory from the production run is analyzed to calculate various properties, including the area per lipid, bilayer thickness, number of hydrogen bonds, and deuterium (B1214612) order parameters of the acyl chains.[10]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique to probe the structure and dynamics of lipid bilayers. 2H NMR provides information on the order of the acyl chains, while 31P NMR is sensitive to the headgroup conformation and dynamics.[13][14]

Experimental Workflow for Solid-State NMR:

NMR_Workflow A Sample Preparation: Hydrate lipid film (e.g., DPPE) Create multilamellar vesicles (MLVs) B NMR Spectrometer Setup: Magic Angle Spinning (MAS) Set temperature and pulse sequences A->B Load Sample C Data Acquisition: Acquire 2H and 31P NMR spectra B->C Acquire D Spectral Analysis: Measure quadrupolar splittings (2H) Analyze chemical shift anisotropy (31P) C->D Process E Interpretation: Determine acyl chain order parameters Assess headgroup orientation and dynamics D->E Interpret

Solid-State NMR Experimental Workflow

Protocol:

  • Sample Preparation: A thin film of the desired lipid (e.g., DPPE) is hydrated with buffer to form multilamellar vesicles (MLVs).

  • NMR Spectroscopy: The sample is placed in an NMR rotor and spun at the magic angle (54.7°). 2H and 31P NMR spectra are acquired at a controlled temperature.[15]

  • Data Analysis: For 2H NMR, the quadrupolar splitting is measured to calculate the order parameter of the acyl chains. For 31P NMR, the chemical shift anisotropy provides information about the orientation and dynamics of the phosphate group.[8][13]

X-ray Diffraction (XRD)

X-ray diffraction is used to determine the overall structure and phase of the lipid bilayer. Small-angle X-ray scattering (SAXS) provides information on the bilayer thickness, while wide-angle X-ray scattering (WAXS) reveals the packing of the acyl chains.

Experimental Workflow for X-ray Diffraction:

XRD_Workflow A Sample Preparation: Hydrated lipid dispersion Temperature and humidity control B X-ray Scattering: Expose sample to a collimated X-ray beam A->B Expose C Data Collection: Record scattering pattern on a 2D detector B->C Detect D Data Analysis: Integrate diffraction rings Determine peak positions and intensities C->D Analyze E Structural Modeling: Calculate lamellar repeat spacing (d-spacing) Determine electron density profile D->E Model

X-ray Diffraction Experimental Workflow

Protocol:

  • Sample Preparation: A hydrated lipid sample is placed in a capillary tube and mounted in a temperature- and humidity-controlled sample holder.

  • Data Collection: The sample is exposed to a monochromatic X-ray beam, and the scattered X-rays are collected on a two-dimensional detector.

  • Data Analysis: The positions and intensities of the diffraction peaks are analyzed to determine the lamellar repeat distance (d-spacing), which corresponds to the thickness of the bilayer plus the water layer. The electron density profile across the bilayer can also be calculated to reveal the positions of the headgroups and acyl chains.

Signaling Pathway Involvement: Autophagy

The unique properties of PE headgroups are not only structural but also play a direct role in cellular signaling. A prime example is the process of autophagy, a cellular degradation pathway. During autophagy, the cytosolic protein LC3 is lipidated through a covalent bond formation with a PE headgroup, leading to the formation of LC3-II.[4] This lipidation event is critical for the elongation and closure of the autophagosome membrane.[13]

Autophagy_Pathway cluster_cytosol Cytosol cluster_membrane Phagophore Membrane proLC3 pro-LC3 LC3I LC3-I proLC3->LC3I Cleavage ATG7 ATG7 (E1-like) LC3I->ATG7 Activation ATG4 ATG4 ATG3 ATG3 (E2-like) ATG7->ATG3 Conjugation LC3II LC3-II (LC3-PE) ATG3->LC3II Lipidation ATG12_5_16L1 ATG12-ATG5-ATG16L1 (E3-like complex) ATG12_5_16L1->ATG3 Recruitment & Facilitation PE PE PE->LC3II

LC3 Lipidation in Autophagy

This pathway highlights the essential role of the PE headgroup's reactivity in a fundamental cellular process. The availability and presentation of PE headgroups on the phagophore membrane are critical for the efficient progression of autophagy.

Conclusion

The headgroup interactions of DPPE and other phosphatidylethanolamines are fundamentally different from those of phosphatidylcholines, primarily due to the ability of PEs to form extensive intermolecular hydrogen bond networks. These interactions lead to tighter packing, reduced hydration, and increased bilayer thickness, with the degree of acyl chain saturation further modulating these properties. Understanding these molecular-level interactions is crucial for researchers in drug development and cell biology, as they directly impact membrane stability, permeability, and involvement in critical signaling pathways like autophagy. The experimental and computational methods outlined in this guide provide a robust framework for investigating these vital phospholipid characteristics.

References

A Comparative Analysis of DPPE and Sphingomyelin in Model Membrane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biophysical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) and sphingomyelin (B164518) (SM) in model membrane systems. By presenting supporting experimental data, detailed methodologies, and visual representations of experimental workflows and signaling pathways, this document aims to be a valuable resource for researchers investigating membrane structure, function, and drug-membrane interactions.

Introduction to DPPE and Sphingomyelin

Both DPPE and sphingomyelin are crucial components of biological membranes, yet they belong to different lipid classes and confer distinct properties to the lipid bilayer. DPPE is a glycerophospholipid characterized by a smaller ethanolamine (B43304) headgroup and two palmitoyl (B13399708) acyl chains. Sphingomyelin, a sphingolipid, possesses a more complex structure with a sphingosine (B13886) backbone, a phosphocholine (B91661) headgroup, and a single fatty acid chain attached via an amide linkage.[1][2] These structural differences lead to significant variations in their physicochemical behavior within a model membrane, influencing lipid packing, phase transitions, and the formation of lateral domains. Understanding these differences is critical for elucidating their roles in cellular processes and for the rational design of drug delivery systems.

Comparative Biophysical Properties

The distinct molecular structures of DPPE and sphingomyelin give rise to different biophysical behaviors in model membranes. These properties have been interrogated using a variety of experimental techniques, and the key comparative data are summarized below.

Phase Transition Temperatures

The main phase transition temperature (Tm), at which a lipid bilayer transitions from a gel-like, ordered state to a fluid, liquid-crystalline state, is a fundamental characteristic of a lipid.

LipidMain Phase Transition Temperature (Tm)Transition Enthalpy (ΔH)Reference
DPPE~63 °C~8.7 kcal/mol[3]
N-palmitoyl-SM (16:0-SM)~41.1 °C8.4 +/- 0.4 kJ/mol[4]
N-stearoyl-SM (C18:0-SM)~45 °C6.7 kcal/mol[5]

Note: The phase transition temperature of sphingomyelin can vary depending on the length and saturation of the N-linked acyl chain.[4]

Membrane Packing and Fluidity

The packing and fluidity of the lipid bilayer are critical for its barrier function and for modulating the activity of membrane-associated proteins.

PropertyDPPESphingomyelinKey Findings & Techniques
Acyl Chain Order Forms highly ordered and stable bilayers.[6]Forms more ordered bilayers than phosphatidylcholines, even in the liquid-crystalline state.[7]Fluorescence Spectroscopy, NMR Spectroscopy[7][8]
Headgroup Interactions The smaller ethanolamine headgroup allows for strong intermolecular hydrogen bonding.The amide and hydroxyl groups in the sphingosine backbone are capable of extensive hydrogen bonding, leading to tighter packing.[2]Molecular Dynamics Simulations, NMR Spectroscopy[2][9]
Lateral Diffusion Lower lateral diffusion compared to lipids with larger headgroups.Strongly suppressed lateral and rotational diffusion due to extensive hydrogen bonding.[2]Fluorescence Recovery After Photobleaching (FRAP)
Water Permeability Generally low due to tight packing.The effect on intrinsic membrane permeability is reportedly negligible in some mixed systems.[10]Osmotic stress assays, Molecular Dynamics Simulations

Domain Formation and Lipid Rafts

Sphingomyelin, in conjunction with cholesterol, is a well-established component of lipid rafts, which are dynamic, ordered microdomains within the cell membrane.[11] These domains are implicated in various cellular processes, including signal transduction and protein trafficking.[2][12] DPPE, with its saturated acyl chains and ability to pack tightly, can also participate in the formation of ordered domains, though its role is less prominent in the context of classical lipid raft signaling platforms compared to sphingomyelin.

Studies using fluorescence microscopy and atomic force microscopy have shown that in ternary mixtures containing a saturated lipid, an unsaturated lipid, and cholesterol, both sphingomyelin and saturated phosphatidylcholines can promote the formation of liquid-ordered (Lo) domains.[13] However, the specific interactions and resulting domain properties can differ. For instance, in the presence of cholesterol, lipids with saturated acyl chains and specific polar headgroups, like sphingomyelin and phosphatidylcholine, form liquid-ordered domains, whereas phosphatidylethanolamine (B1630911) can yield solid-ordered domains.[13]

Experimental Protocols

A variety of experimental techniques are employed to characterize and compare the properties of DPPE and sphingomyelin in model membranes. Below are overviews of common methodologies.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition.

Methodology:

  • Lipid suspensions (multilamellar vesicles, MLVs) are prepared by hydrating a dry lipid film with buffer.

  • A small, known amount of the lipid suspension is hermetically sealed in an aluminum pan. An identical pan containing only buffer serves as a reference.

  • The sample and reference pans are heated at a constant rate in the calorimeter.

  • The differential heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

  • The peak of the resulting endotherm corresponds to the Tm, and the area under the peak is proportional to the transition enthalpy.[14]

Fluorescence Spectroscopy

Objective: To probe membrane fluidity, polarity, and domain formation using fluorescent probes.

Methodology:

  • A fluorescent probe (e.g., Laurdan, DPH) is incorporated into the lipid vesicles during their preparation.

  • For fluidity measurements, the steady-state fluorescence anisotropy of a probe like DPH is measured. Higher anisotropy corresponds to a more ordered (less fluid) membrane.

  • For polarity and hydration studies at the membrane interface, the emission spectrum of a probe like Laurdan is recorded. A blue shift in the emission maximum indicates a less polar environment.[1][7]

  • Time-resolved fluorescence can provide more detailed information on the probe's environment and dynamics.[7]

Atomic Force Microscopy (AFM)

Objective: To visualize the topography of supported lipid bilayers at high resolution and to probe their mechanical properties.

Methodology:

  • Supported lipid bilayers (SLBs) are formed on a flat substrate, typically mica, via vesicle fusion.[15]

  • The AFM tip scans the surface of the bilayer in a liquid environment.

  • Topographic images are generated based on the interaction forces between the tip and the sample, revealing features such as lipid domains which often exhibit a height difference.[15][16]

  • Force spectroscopy can be performed by pressing the tip into the bilayer to measure properties like breakthrough force, which relates to membrane stability.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the structure, dynamics, and orientation of lipids within the bilayer.

Methodology:

  • Specifically labeled lipids (e.g., with 2H or 31P) are incorporated into the model membrane.

  • For solid-state NMR, the sample is oriented with respect to the magnetic field.

  • The NMR spectrum provides information on the order parameters of the acyl chains (from 2H NMR) or the conformation and dynamics of the headgroup (from 31P NMR).[8][9]

  • 2H-NMR of interlamellar D2O can be used to probe the polarity of the membrane interface.[8]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and biological context, the following diagrams are provided.

Experimental_Workflow_for_Model_Membrane_Characterization cluster_prep Membrane Preparation cluster_analysis Biophysical Analysis Lipid_Selection Select Lipids (DPPE, SM, etc.) Film_Formation Create Lipid Film (Solvent Evaporation) Lipid_Selection->Film_Formation Hydration Hydrate Film (Vortexing) Film_Formation->Hydration Vesicle_Formation Form Vesicles (Extrusion/Sonication) Hydration->Vesicle_Formation DSC DSC (Phase Transition) Vesicle_Formation->DSC Fluorescence Fluorescence Spectroscopy (Fluidity, Polarity) Vesicle_Formation->Fluorescence AFM AFM (Topography, Mechanics) Vesicle_Formation->AFM Vesicle Fusion for SLB NMR NMR Spectroscopy (Structure, Dynamics) Vesicle_Formation->NMR

Caption: A generalized workflow for the preparation and biophysical characterization of model lipid membranes.

Sphingomyelin_Signaling_Pathway Ext_Signal External Stimulus (e.g., TNF-α) SMase Sphingomyelinase (SMase) Activation Ext_Signal->SMase Ceramide Ceramide Generation SMase->Ceramide hydrolyzes SM Sphingomyelin (in membrane) SM->Ceramide Domain_Mod Membrane Domain Reorganization Ceramide->Domain_Mod Downstream Downstream Signaling (e.g., Apoptosis, Stress Response) Domain_Mod->Downstream

References

DPPE: A Closer Look at its Bilayer-Forming Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide validating 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) as a lipid that predominantly forms bilayer structures, in contrast to non-bilayer-forming alternatives. This guide provides supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a saturated phospholipid frequently utilized in the formulation of liposomes and other lipid-based drug delivery systems. Its phase behavior is a critical determinant of the stability and functionality of these delivery vehicles. While phosphatidylethanolamines (PEs) as a class are sometimes associated with the formation of non-bilayer structures, which can be advantageous for processes like membrane fusion and endosomal escape, the experimental evidence indicates that fully saturated PEs like DPPE predominantly form lamellar, or bilayer, phases under typical physiological conditions. This guide provides a comparative analysis of DPPE's phase behavior against a well-known non-bilayer forming lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and details the experimental methodologies used to characterize these properties.

Comparative Analysis of DPPE and DOPE Phase Behavior

The tendency of a lipid to form bilayer or non-bilayer structures is largely governed by its molecular shape, which is influenced by factors such as the size of the headgroup and the cross-sectional area of the acyl chains. Lipids with a cylindrical shape tend to pack into planar bilayers, whereas cone-shaped lipids favor the formation of inverted non-bilayer structures like the hexagonal II (HII) phase.

PropertyDPPE (16:0 PE)DOPE (18:1 PE)
Acyl Chains Two saturated 16-carbon palmitoyl (B13399708) chainsTwo monounsaturated 18-carbon oleoyl (B10858665) chains
Molecular Shape Predominantly cylindricalCone-shaped
Predominant Phase Lamellar (Bilayer)Hexagonal II (Non-bilayer)
Main Phase Transition (Tm) ~63 °C (Gel Lβ to Liquid-crystalline Lα)~-16 °C (Gel Lβ to Liquid-crystalline Lα)
Bilayer to Non-bilayer Transition (TH) Not typically observed for pure DPPE~10 °C (Lamellar Lα to Hexagonal HII)

The Role of DPPE as a "Helper Lipid"

While pure DPPE maintains a bilayer structure, it can play a significant role in modulating the phase behavior of lipid mixtures. When combined with other lipids, DPPE can contribute to the induction of negative membrane curvature, a prerequisite for the formation of non-bilayer structures and a key factor in membrane fusion events. This "helper lipid" capacity is crucial in the design of fusogenic liposomes for intracellular drug delivery. The small ethanolamine (B43304) headgroup of DPPE, relative to its bulky acyl chains, can create packing stress in the lipid bilayer, which can be relieved by the formation of non-lamellar intermediates, particularly in the presence of fusogenic agents or specific environmental triggers like low pH.

Experimental Validation of Lipid Phase Behavior

The polymorphic behavior of lipids like DPPE is primarily investigated using three key biophysical techniques: Differential Scanning Calorimetry (DSC), 31P-Nuclear Magnetic Resonance (31P-NMR) Spectroscopy, and Small-Angle X-ray Scattering (SAXS).

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow associated with phase transitions in a material as a function of temperature. For lipids, DSC can detect the gel-to-liquid crystalline (Lβ to Lα) main transition (Tm) and, where applicable, the lamellar-to-hexagonal (Lα to HII) transition (TH). The transition from a gel to a liquid-crystalline phase is characterized by a high-enthalpy peak, whereas the transition to a hexagonal phase has a much lower enthalpy.

Experimental Protocol: Differential Scanning Calorimetry (DSC) of Lipids

  • Sample Preparation:

    • Prepare a lipid suspension (typically 1-5 mg/mL) in the desired aqueous buffer.

    • For multilamellar vesicles (MLVs), hydrate (B1144303) a thin lipid film by vortexing above the lipid's Tm.

    • For large unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) at a temperature above Tm.

  • DSC Analysis:

    • Accurately transfer a known volume of the lipid suspension into a DSC sample pan. Use the same volume of buffer in the reference pan.

    • Seal the pans hermetically to prevent evaporation.

    • Place the sample and reference pans in the calorimeter.

    • Equilibrate the system at a starting temperature well below the expected transition temperature.

    • Scan the temperature at a controlled rate (e.g., 1-2 °C/min) over the desired range.

    • Record the differential heat flow between the sample and reference pans as a function of temperature to obtain a thermogram.

    • Analyze the thermogram to determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of the phase transitions.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Lipid Film Hydration (MLVs) prep2 Extrusion (LUVs) prep1->prep2 Optional dsc1 Load Sample & Reference Pans prep2->dsc1 dsc2 Temperature Scan dsc1->dsc2 dsc3 Record Thermogram dsc2->dsc3 analysis1 Determine Tm, ΔH dsc3->analysis1

Workflow for DSC analysis of lipid phase transitions.
31P-Nuclear Magnetic Resonance (31P-NMR) Spectroscopy

31P-NMR is a powerful, non-invasive technique that provides information about the local environment and dynamics of the phosphate (B84403) headgroup in phospholipids. The resulting lineshape of the 31P-NMR spectrum is characteristic of the lipid phase.

  • Bilayer (Lamellar) Phase: Lipids in a bilayer exhibit anisotropic motion, resulting in a characteristic broad, asymmetric lineshape with a high-field peak and a low-field shoulder.

  • Hexagonal (HII) Phase: In the inverted hexagonal phase, lipids undergo additional lateral diffusion around the narrow aqueous channels, leading to a partial averaging of the chemical shift anisotropy. This results in a lineshape that is inverted and narrower by a factor of two compared to the lamellar phase.

  • Isotropic Phases: Lipids in structures that tumble rapidly on the NMR timescale (e.g., small micelles or cubic phases) experience isotropic averaging of the chemical shift anisotropy, producing a single, sharp, symmetric peak.

Experimental Protocol: 31P-NMR of Phospholipids

  • Sample Preparation:

    • Prepare a hydrated lipid dispersion (typically 20-50 mg of lipid) in a suitable buffer, often using D2O for the lock signal.

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Place the sample in a high-field NMR spectrometer equipped with a phosphorus probe.

    • Use broadband proton decoupling to remove 1H-31P scalar couplings.

    • Acquire the 31P-NMR spectrum at the desired temperature. It is often necessary to acquire spectra over a range of temperatures to observe phase transitions.

    • Accumulate a sufficient number of transients to achieve an adequate signal-to-noise ratio.

  • Spectral Analysis:

    • Process the free induction decay (FID) with an appropriate window function and Fourier transform.

    • Analyze the lineshape of the resulting spectrum to identify the lipid phase(s) present.

P31NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Spectral Analysis prep1 Hydrate Lipid in D2O Buffer nmr1 Acquire Spectrum with 1H Decoupling prep1->nmr1 nmr2 Vary Temperature nmr1->nmr2 analysis1 Analyze Lineshape to Determine Phase nmr2->analysis1

Workflow for 31P-NMR analysis of lipid phases.
Small-Angle X-ray Scattering (SAXS)

SAXS is a scattering technique that provides structural information on the nanoscale, making it ideal for characterizing the overall structure and symmetry of lipid assemblies. The positions of the diffraction peaks in a SAXS pattern are indicative of the long-range order of the lipid phase.

  • Lamellar Phase: A lamellar phase gives rise to a series of Bragg diffraction peaks at integer multiples of the fundamental scattering vector q (i.e., q, 2q, 3q, ...).

  • Hexagonal Phase: A 2D hexagonal lattice produces a different set of diffraction peaks with specific q-spacing ratios (q, √3q, √4q, √7q, ...).

Experimental Protocol: Small-Angle X-ray Scattering (SAXS) of Lipids

  • Sample Preparation:

    • Prepare a lipid dispersion as described for DSC or 31P-NMR.

    • Load the sample into a thin-walled (e.g., quartz) capillary tube.

  • SAXS Data Collection:

    • Mount the sample in a SAXS instrument, which consists of an X-ray source, collimation optics, a sample holder, and a 2D detector.

    • Expose the sample to the X-ray beam for a defined period.

    • Collect the scattered X-rays on the detector.

    • Record data at various temperatures to monitor phase transitions.

  • Data Analysis:

    • Radially average the 2D scattering pattern to obtain a 1D profile of intensity versus the scattering vector, q.

    • Identify the positions of the Bragg peaks and calculate the ratios of their q values.

    • Determine the phase symmetry based on the observed peak ratios.

    • Calculate the lattice parameters (e.g., lamellar repeat distance) from the peak positions.

SAXS_Workflow cluster_prep Sample Preparation cluster_saxs SAXS Data Collection cluster_analysis Data Analysis prep1 Load Lipid Dispersion into Capillary saxs1 Expose Sample to X-ray Beam prep1->saxs1 saxs2 Collect Scattering Pattern saxs1->saxs2 analysis1 Radially Average Data saxs2->analysis1 analysis2 Analyze Peak Ratios to Determine Phase analysis1->analysis2

Workflow for SAXS analysis of lipid structures.

Relevance in Signaling Pathways

The shape of lipids and the resulting curvature of cellular membranes are critical for a multitude of signaling events. While DPPE itself does not readily form non-bilayer structures, its ability to induce negative curvature when incorporated into membranes can influence the localization and activity of signaling proteins. Many cellular processes, including endocytosis, exocytosis, and the budding of vesicles, involve localized changes in membrane curvature. The presence of cone-shaped lipids or lipids that can promote such curvature, like PEs, is thought to lower the energy barrier for these processes. Therefore, by modulating the physical properties of the membrane, DPPE can play a passive yet significant role in signal transduction pathways that are dependent on membrane dynamics and topology.

Signaling_Pathway cluster_membrane Cell Membrane cluster_process Cellular Processes pc Cylindrical Lipids (e.g., PC) curvature Membrane Curvature pc->curvature Promotes Flat Bilayer dppe Cone-shaped Lipids (e.g., DPPE) dppe->curvature Induces Negative Curvature fusion Membrane Fusion curvature->fusion signaling Protein Recruitment & Signaling fusion->signaling

A Head-to-Head Comparison: DPPE vs. DOPC-Containing Lipoplexes for In Vitro Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a lipid-based transfection reagent is a critical determinant of experimental success. The composition of the lipoplex, particularly the helper lipid, plays a pivotal role in the efficiency of nucleic acid delivery. This guide provides an objective comparison of the in vitro transfection efficiency of lipoplexes containing 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) versus those containing 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), supported by experimental data and detailed methodologies.

The fundamental difference between DPPE and DOPC lies in their molecular structure, which in turn dictates their function within a lipoplex. DPPE, a phosphatidylethanolamine (B1630911) (PE), is known for its ability to form non-bilayer lipid structures, which is crucial for endosomal escape. In contrast, DOPC, a phosphatidylcholine (PC), tends to form stable bilayers. This structural variance significantly impacts their performance as helper lipids in transfection protocols.

Key Performance Indicators: DPPE vs. DOPC Lipoplexes

FeatureDPPE-Containing LipoplexesDOPC-Containing Lipoplexes
Primary Advantage High transfection efficiency due to fusogenic properties.High stability of the lipoplex formulation.
Mechanism of Action Promotes the formation of an inverted hexagonal phase in the endosomal membrane, facilitating the release of nucleic acids into the cytoplasm.Forms stable lamellar structures that are less efficient at endosomal escape, often resulting in the degradation of the nucleic acid cargo in lysosomes.
Typical Applications Ideal for experiments requiring high levels of transient gene expression.May be considered in applications where lipoplex stability is the primary concern, though generally less effective for transfection.
Considerations The saturated acyl chains of DPPE make it less fusogenic than its unsaturated counterpart, DOPE (dioleoylphosphatidylethanolamine). However, the ethanolamine (B43304) headgroup still confers a tendency to form non-bilayer structures compared to the choline (B1196258) headgroup of DOPC.The stable bilayer structure can hinder the release of the nucleic acid cargo from the endosome, leading to lower transfection efficiency.

Quantitative Comparison of Transfection Efficiency

The following table summarizes the quantitative data on the gene knockdown efficiency of siRNA lipoplexes formulated with different cationic lipids and DPPE or DOPC as the helper lipid. The data is presented as the percentage of luciferase gene knockdown in MCF-7-Luc cells.

Cationic LipidHelper LipidLuciferase Knockdown (%)
DDAB DPPE ~20%
DDAB DOPC ~56%
DOTAP DPPE ~49%
DOTAP DOPC ~25%

Data is estimated from graphical representations in a study by Hyodo et al. (2022) and is intended for comparative purposes.

It is important to note that while the above data is for siRNA delivery, the general principles of endosomal escape facilitated by the helper lipid apply to plasmid DNA (pDNA) transfection as well. Studies have consistently shown that lipopolyplexes containing the fusogenic lipid DOPE (a close analogue of DPPE with unsaturated acyl chains) exhibit substantially higher transfection efficiency with pDNA compared to those formulated with DOPC.[1] This is attributed to the ability of DOPE to promote rapid endosomal trafficking and nuclear accumulation of the DNA, whereas DOPC-containing formulations tend to remain trapped in the late endo-lysosomal compartments.[1]

Experimental Protocols

Below are detailed methodologies for the key experiments involved in comparing the transfection efficiency of DPPE and DOPC-containing lipoplexes.

I. Preparation of Cationic Liposomes
  • Lipid Film Hydration:

    • The cationic lipid (e.g., DOTAP or DDAB) and the helper lipid (DPPE or DOPC) are dissolved in chloroform (B151607) at the desired molar ratio (e.g., 1:1).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial.

    • The lipid film is further dried under vacuum for at least 1 hour to remove any residual solvent.

    • The lipid film is hydrated with a suitable buffer (e.g., sterile water or PBS) to a final lipid concentration of 1 mg/mL. The mixture is vortexed vigorously to form multilamellar vesicles (MLVs).

  • Sonication/Extrusion:

    • To obtain small unilamellar vesicles (SUVs), the MLV suspension is sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

II. Formulation of Lipoplexes
  • The plasmid DNA or siRNA is diluted in a serum-free medium (e.g., Opti-MEM).

  • The cationic liposome (B1194612) suspension is separately diluted in the same serum-free medium.

  • The diluted liposome suspension is added to the diluted nucleic acid and mixed gently by pipetting.

  • The mixture is incubated at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The optimal charge ratio of cationic lipid to nucleic acid should be determined empirically.

III. In Vitro Transfection
  • Cell Seeding:

    • Cells are seeded in 24-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • The cell culture medium is replaced with fresh serum-free or serum-containing medium.

    • The prepared lipoplex solution is added dropwise to each well.

    • The cells are incubated with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, the medium containing the lipoplexes is removed and replaced with fresh complete growth medium.

    • The cells are incubated for an additional 24-48 hours before assaying for gene expression.

IV. Luciferase Reporter Assay
  • Cell Lysis:

    • The culture medium is removed, and the cells are washed with PBS.

    • A passive lysis buffer is added to each well, and the plate is incubated at room temperature with gentle rocking for 15 minutes.

  • Luminometry:

    • The cell lysate is transferred to a luminometer-compatible plate.

    • Luciferase assay reagent is added to each well, and the luminescence is measured immediately using a luminometer.

    • The relative light units (RLU) are normalized to the protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Visualizing the Mechanism of Action

The differential transfection efficiencies of DPPE and DOPC-containing lipoplexes can be attributed to their distinct behaviors within the endosome. The following diagram illustrates the proposed mechanism of endosomal escape.

G Mechanism of Endosomal Escape: DPPE vs. DOPC Lipoplexes cluster_0 DPPE-Containing Lipoplex cluster_1 DOPC-Containing Lipoplex DPPE_uptake 1. Endocytosis DPPE_endosome 2. Lipoplex in Endosome DPPE_uptake->DPPE_endosome DPPE_fusion 3. Hexagonal Phase Formation (Fusogenic) DPPE_endosome->DPPE_fusion Endosomal Acidification DPPE_release 4. Nucleic Acid Release into Cytoplasm DPPE_fusion->DPPE_release Membrane Destabilization Success Success DPPE_release->Success Successful Transfection DOPC_uptake 1. Endocytosis DOPC_endosome 2. Lipoplex in Endosome DOPC_uptake->DOPC_endosome DOPC_stable 3. Stable Lamellar Phase (Non-Fusogenic) DOPC_endosome->DOPC_stable Endosomal Acidification DOPC_degradation 4. Endosomal Entrapment & Lysosomal Degradation DOPC_stable->DOPC_degradation Failure Failure DOPC_degradation->Failure Transfection Failure

Caption: Proposed mechanisms of endosomal escape for DPPE and DOPC-containing lipoplexes.

Conclusion

The choice between DPPE and DOPC as a helper lipid in lipoplex formulations has a profound impact on in vitro transfection efficiency. The experimental evidence strongly suggests that the fusogenic properties of phosphatidylethanolamines like DPPE and its unsaturated analogue DOPE are critical for facilitating endosomal escape and achieving high levels of gene expression. While DOPC may contribute to the formation of more stable lipoplexes, its tendency to maintain a lamellar phase within the endosome significantly hinders the release of the nucleic acid cargo into the cytoplasm. For researchers aiming to maximize transfection efficiency, formulations containing DPPE or, more commonly, DOPE are the superior choice.

References

Safety Operating Guide

Proper Disposal of Dipalmitoylphosphatidylethanolamine (DPPE): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Disposal of Dipalmitoylphosphatidylethanolamine (DPPE)

This compound (DPPE) is a common phospholipid utilized in pharmaceutical and research applications. While not classified as a hazardous substance, its proper disposal is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of DPPE waste.

Immediate Safety Precautions and Spill Management

In the event of a DPPE spill, immediate and appropriate action is necessary to prevent contamination and ensure personnel safety.

For Minor Spills:

  • Wear Protective Gear: Always wear impervious gloves and safety glasses.[1][2]

  • Contain the Spill: For powdered DPPE, use dry clean-up procedures to avoid generating dust.[1][3]

  • Collect the Material: Sweep or vacuum the spilled material and place it into a clean, dry, and properly labeled sealable container for disposal.[1][3]

  • Clean the Area: After removing the solid material, clean the contaminated surface by spreading water and dispose of the cleaning materials in accordance with legal requirements.[3]

For Major Spills:

  • Evacuate the Area: Clear the vicinity of all personnel.[2]

  • Alert Safety Personnel: Notify the appropriate safety officer or emergency response team, providing details about the location and nature of the spill.[2]

  • Use Protective Equipment: Ensure that anyone involved in the cleanup is wearing appropriate personal protective equipment, including a dust respirator.[2]

  • Prevent Environmental Contamination: Take measures to prevent the spilled substance from entering drains, sewers, or water courses.[2]

Step-by-Step Disposal Protocol

All waste, including DPPE, must be handled in accordance with local, state, and federal regulations.[2][3] It is a best practice for laboratory personnel to treat all chemical waste as potentially hazardous until a formal determination is made by the institution's environmental health and safety (EHS) office.[1]

  • Waste Identification and Segregation:

    • Although DPPE is not classified as hazardous, it should be collected in a designated waste container.[1]

    • Crucially, do not mix DPPE waste with hazardous materials such as halogenated solvents, heavy metals, or reactive chemicals.[1] Segregation is key to avoid cross-contamination and facilitate proper disposal.[4]

  • Waste Containment:

    • Use a durable, compatible, and sealable container for collecting DPPE waste.[1][4] A clean and dry container is recommended.[1]

    • The container must be clearly and legibly labeled as "Hazardous Waste" (as a precautionary measure), with the full chemical name "this compound" and the quantity of the contents listed.[5] Avoid using abbreviations or chemical formulas on the label.[5]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[5]

    • Keep the container closed at all times, except when adding waste.[5]

    • Ensure that the storage area allows for the segregation of incompatible waste streams.[5]

  • Final Disposal:

    • Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[6][7]

    • Always observe all federal, state, and local regulations when disposing of the substance.[6]

Data Presentation: DPPE Hazard and Disposal Information

ParameterInformationSource
Hazard Classification Not classified as a hazardous substance or mixture.[3]
GHS Label Elements Warning. May cause skin, eye, and respiratory irritation.[2]
Personal Protective Equipment (PPE) Safety glasses, impervious gloves, and a dust respirator for spills.[1][2]
Recommended Disposal Method Incineration in a chemical incinerator with a combustible solvent.[6][7]
Waste Segregation Do not mix with hazardous wastes.[1]
Container Requirements Clean, dry, sealable, and clearly labeled.[1][5]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS). No experimental protocols were cited in the source documents for the disposal of this compound.

Mandatory Visualization: DPPE Disposal Workflow

DPPE_Disposal_Workflow cluster_0 Step 1: Collection & Segregation cluster_1 Step 2: Container Management cluster_2 Step 3: Final Disposal Collect Collect DPPE Waste Segregate Is waste mixed with hazardous chemicals? Collect->Segregate NonHazardous Place in designated 'Non-Hazardous' container. Segregate->NonHazardous No Hazardous Place in appropriate 'Hazardous Waste' container. Segregate->Hazardous Yes Label Label container with: - 'this compound' - 'Non-Hazardous Waste' - Date NonHazardous->Label Store Store in a designated satellite accumulation area. Label->Store Seal Keep container sealed when not in use. Store->Seal ContactEHS Contact Institutional EHS or approved waste vendor. Seal->ContactEHS Disposal Dispose via incineration or as per EHS guidance. ContactEHS->Disposal

Caption: Logical workflow for the proper disposal of DPPE waste.

References

Essential Safety and Handling Guide for Dipalmitoylphosphatidylethanolamine (DPPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Dipalmitoylphosphatidylethanolamine (DPPE). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is crucial. The following personal protective equipment (PPE) is required to minimize exposure and ensure user safety.

Body PartRequired Personal Protective Equipment (PPE)
Eyes/Face Chemical safety goggles or a face shield should be worn to protect against potential splashes. Eye protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Wear nitrile or other suitable chemical-resistant gloves. A lab coat or chemical-resistant apron is mandatory to prevent skin contact.
Respiratory In situations where dust or aerosols may be generated, a NIOSH-approved N95 respirator or higher is necessary.[1] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood.[1]

Hazard Identification and Safety Data

MetricValueSource
Oral LD50 (Rat) Data not availableN/A
Dermal LD50 (Rabbit) Data not availableN/A
Inhalation LC50 (Rat) Data not availableN/A
Occupational Exposure Limits (OEL) Not establishedN/A

Precautionary Statements:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash skin thoroughly after handling.[2]

  • Use only outdoors or in a well-ventilated area.[2]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2]

Procedural Workflow for Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of DPPE.

DPPE Handling and Disposal Workflow cluster_handling Handling Procedure cluster_disposal Disposal Plan prep Preparation: - Don appropriate PPE - Work in a fume hood weigh Weighing: - Use a tared, sealed container - Minimize dust generation prep->weigh dissolve Dissolution: - Add solvent slowly to the solid - Gently agitate to dissolve weigh->dissolve use Use in Experiment: - Follow specific experimental protocol dissolve->use collect Collect Waste: - Segregate DPPE waste from other streams use->collect After Experiment label_waste Label Container: - Clearly label as 'this compound Waste' collect->label_waste store Store Temporarily: - Keep in a designated, secure area label_waste->store dispose Final Disposal: - Arrange for pickup by an approved chemical waste contractor store->dispose

Caption: Workflow for the safe handling and disposal of DPPE.

Experimental Protocol: Preparation of Liposomes Containing DPPE

This protocol details the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method. This is a common application for DPPE in research and development.

Materials:

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound (DPPE)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Film Formation:

    • Co-dissolve the desired molar ratios of DPPC, DPPE, and cholesterol in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (for DPPE, this is approximately 63°C).

    • Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be visible on the flask wall.

  • Hydration:

    • Hydrate the lipid film by adding PBS buffer (pre-heated to above the lipid transition temperature) to the flask.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This will form multilamellar vesicles (MLVs).

  • Extrusion for Size Reduction:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension into one of the glass syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of LUVs.

  • Storage:

    • Store the resulting liposome (B1194612) suspension at 4°C. For long-term storage, the liposomes can be frozen, though stability should be verified.

Biological Context: De Novo Synthesis of Phosphatidylethanolamines

This compound belongs to the class of phosphatidylethanolamines (PE), which are key components of biological membranes. In eukaryotic cells, PE is synthesized de novo via the Kennedy pathway. While specific signaling pathways for DPPE are not well-defined, understanding its synthesis provides important biological context.

The Kennedy Pathway for PE Synthesis cluster_pathway CDP-Ethanolamine Pathway ethanolamine Ethanolamine phosphoethanolamine Phosphoethanolamine ethanolamine->phosphoethanolamine Ethanolamine Kinase (ATP -> ADP) cdp_ethanolamine CDP-Ethanolamine phosphoethanolamine->cdp_ethanolamine CTP:Phosphoethanolamine Cytidylyltransferase (CTP -> PPi) pe Phosphatidylethanolamine (e.g., DPPE) cdp_ethanolamine->pe CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase dag Diacylglycerol (DAG) dag->pe

Caption: De novo synthesis of phosphatidylethanolamines via the Kennedy pathway.

Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Solid Waste: Collect any solid DPPE waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, sealed, and clearly labeled container.

  • Liquid Waste: Collect solutions containing DPPE in a sealed, leak-proof, and appropriately labeled waste container. Do not dispose of DPPE solutions down the drain.

  • Final Disposal: All DPPE waste must be disposed of through an approved hazardous waste disposal contractor, in accordance with local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dipalmitoylphosphatidylethanolamine
Reactant of Route 2
Dipalmitoylphosphatidylethanolamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.